molecular formula C11H16O4 B158939 1,5-Pentanediol diacrylate CAS No. 36840-85-4

1,5-Pentanediol diacrylate

Cat. No.: B158939
CAS No.: 36840-85-4
M. Wt: 212.24 g/mol
InChI Key: XAMCLRBWHRRBCN-UHFFFAOYSA-N
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Description

1,5-Pentanediol diacrylate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-prop-2-enoyloxypentyl prop-2-enoate
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InChI

InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2
Source PubChem
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InChI Key

XAMCLRBWHRRBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
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DSSTOX Substance ID

DTXSID90190303
Record name 1,5-Pentanediyl diacrylate
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Molecular Weight

212.24 g/mol
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CAS No.

36840-85-4
Record name 1,1′-(1,5-Pentanediyl) di-2-propenoate
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Record name 1,5-Pentanediol diacrylate
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Record name 1,5-Pentanediyl diacrylate
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Record name 1,5-pentanediyl diacrylate
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Record name 1,5-PENTANEDIOL DIACRYLATE
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Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Pentanediol Diacrylate: From Chemical Structure to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol (B104693) diacrylate (PDDA) is a difunctional acrylate (B77674) monomer that is gaining significant interest in the fields of polymer chemistry and biomedical engineering. Its linear aliphatic structure, flanked by two reactive acrylate groups, allows for the formation of crosslinked polymers with tunable properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of PDDA. Furthermore, it delves into its applications in drug development, particularly in the formulation of nanoparticles for targeted cancer therapy, and as a component in hydrogels for controlled release and tissue engineering scaffolds. Detailed experimental protocols and characterization data are provided to facilitate its use in a research and development setting.

Chemical Structure and Identification

1,5-Pentanediol diacrylate is the diester of 1,5-pentanediol and acrylic acid. The molecule consists of a five-carbon aliphatic chain with an acrylate group at each end.

  • IUPAC Name: 5-prop-2-enoyloxypentyl prop-2-enoate[1]

  • Synonyms: 1,5-Pentanediyl diacrylate, Pentamethylene diacrylate, 1,5-pentamethylene glycol diacrylate[1]

  • Chemical Formula: C₁₁H₁₆O₄[1]

  • Molecular Weight: 212.24 g/mol [1]

  • CAS Number: 36840-85-4[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Colorless to pale yellow liquid
Molecular Weight 212.24 g/mol [1]
Density 1.024 ± 0.06 g/cm³ (predicted)
Boiling Point 90-95 °C at 0.1 Torr
Flash Point 134.4 °C
Refractive Index 1.452
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[2]
XLogP3 2.3[1]

Synthesis and Characterization

Synthesis of this compound

This compound is typically synthesized via the esterification of 1,5-Pentanediol with acrylic acid or its derivatives, such as acryloyl chloride. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis via Acryloyl Chloride

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,5-Pentanediol (1 equivalent) and a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran. An organic base, for example, triethylamine (B128534) (2.2 equivalents), is also added to act as an acid scavenger.

  • Reaction Conditions: The flask is cooled in an ice bath to 0 °C. Acryloyl chloride (2.2 equivalents) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the pentyl chain (in the range of 1.4-1.8 ppm).

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (between 128-131 ppm), the methylene carbon adjacent to the ester oxygen (around 64 ppm), and the carbons of the pentyl chain (in the range of 22-29 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Peaks: The FTIR spectrum of this compound will show a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm⁻¹. Other key peaks include the C=C stretching of the acrylate group around 1635 cm⁻¹ and the C-O stretching of the ester at about 1190 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small drop of the liquid this compound can be placed directly onto the ATR crystal of an FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for acrylate and ester functional groups to confirm the structure.

Applications in Drug Development

The ability of this compound to form crosslinked polymers makes it a valuable material for various biomedical applications, particularly in the field of drug delivery and tissue engineering.

Polymeric Nanoparticles for Cancer Therapy

PDDA can be copolymerized with other functional monomers to create biocompatible and biodegradable nanoparticles for drug and gene delivery. A notable application is in the development of polymeric nanoparticles for the targeted delivery of DNA to cancer cells. For instance, nanoparticles composed of 2-((3-aminopropyl)amino) ethanol (B145695) end-modified poly(this compound-co-3-amino-1-propanol) have shown high transfection efficacy in liver cancer cell lines.

G cluster_0 Nanoparticle Formulation cluster_1 Cellular Interaction and Drug Release This compound This compound Polymerization Polymerization This compound->Polymerization Functional Monomer Functional Monomer Functional Monomer->Polymerization Therapeutic Agent (e.g., DNA) Therapeutic Agent (e.g., DNA) Self-Assembly Self-Assembly Therapeutic Agent (e.g., DNA)->Self-Assembly Polymerization->Self-Assembly PDDA-based Nanoparticle PDDA-based Nanoparticle Self-Assembly->PDDA-based Nanoparticle Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) PDDA-based Nanoparticle->Cellular Uptake (Endocytosis) Endosomal Escape Endosomal Escape Cellular Uptake (Endocytosis)->Endosomal Escape Therapeutic Action Therapeutic Action Endosomal Escape->Therapeutic Action

Caption: Workflow for PDDA-based nanoparticle drug delivery.

Experimental Protocol: Nanoparticle Formation and Cellular Uptake

  • Nanoparticle Synthesis: The synthesis of PDDA-based nanoparticles typically involves the copolymerization of PDDA with a functional co-monomer in an appropriate solvent system. The therapeutic agent can be encapsulated during the polymerization process or loaded into the pre-formed nanoparticles.

  • Characterization: The size, zeta potential, and morphology of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM). Drug loading efficiency and release kinetics are also determined.

  • Cellular Uptake Studies: The nanoparticles are incubated with cancer cell lines in vitro. The cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry, often by labeling the nanoparticles or the therapeutic agent with a fluorescent dye.

  • Transfection Efficacy/Cytotoxicity Assays: To assess the therapeutic effect, assays such as MTT or luciferase reporter assays (for gene delivery) are performed to determine the cytotoxicity of the drug-loaded nanoparticles or the expression of the delivered gene.

Hydrogels for Controlled Release and Tissue Engineering

PDDA can be photopolymerized to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels are being explored as scaffolds in tissue engineering and as matrices for the controlled release of drugs. The crosslinking density, and therefore the mechanical properties and drug release profile of the hydrogel, can be tuned by varying the concentration of PDDA and the polymerization conditions.

G PDDA Monomer PDDA Monomer Photopolymerization Photopolymerization PDDA Monomer->Photopolymerization Photoinitiator Photoinitiator Photoinitiator->Photopolymerization Therapeutic Agent / Cells Therapeutic Agent / Cells Therapeutic Agent / Cells->Photopolymerization UV Light UV Light UV Light->Photopolymerization Crosslinked Hydrogel Crosslinked Hydrogel Photopolymerization->Crosslinked Hydrogel Controlled Release / Tissue Growth Controlled Release / Tissue Growth Crosslinked Hydrogel->Controlled Release / Tissue Growth

Caption: Formation of a PDDA-based hydrogel for biomedical applications.

Experimental Protocol: Hydrogel Formation and Characterization

  • Hydrogel Preparation: A precursor solution containing PDDA, a photoinitiator (e.g., Irgacure 2959), and the therapeutic agent or cells is prepared in a suitable buffer. This solution is then exposed to UV light for a specific duration to induce photopolymerization and hydrogel formation.

  • Mechanical Testing: The mechanical properties of the hydrogel, such as its compressive modulus and swelling ratio, are determined using a mechanical tester and by measuring the weight change of the hydrogel in a buffer solution over time.

  • Drug Release Studies: Drug-loaded hydrogels are placed in a buffer solution, and samples are withdrawn at different time points to quantify the amount of released drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Cell Viability and Proliferation: For tissue engineering applications, the viability and proliferation of cells encapsulated within the hydrogel are assessed using live/dead staining and DNA quantification assays.

Polymerization Kinetics and Polymer Properties

The photopolymerization of this compound is a rapid process that can be monitored in real-time using techniques like photo-DSC or RT-FTIR. The polymerization kinetics of diacrylates are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds due to a decrease in the termination rate in the increasingly viscous medium.

The properties of the resulting crosslinked poly(this compound) are highly dependent on the degree of conversion and the crosslinking density. Generally, a higher crosslinking density leads to a polymer with a higher glass transition temperature (Tg), increased mechanical strength, and lower solvent uptake. These properties are critical for the performance of the material in its intended application, whether it be as a hard coating or a soft hydrogel.

Safety and Handling

This compound is a skin and eye irritant and may cause respiratory irritation. It is also suspected of causing genetic defects. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its ability to form well-defined crosslinked polymers makes it an attractive building block for creating nanoparticles for targeted drug delivery and hydrogels for controlled release and tissue engineering. A thorough understanding of its chemical properties, synthesis, and characterization, as outlined in this guide, is essential for harnessing its full potential in research and drug development.

References

Synthesis of 1,5-Pentanediol Diacrylate from Bio-based Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable and environmentally friendly materials has spurred significant research into the development of bio-based polymers and monomers. 1,5-Pentanediol (B104693) diacrylate (PDDA), a difunctional acrylate (B77674) monomer, is a valuable component in the production of coatings, adhesives, sealants, and elastomers.[1][2] Traditionally derived from petroleum feedstocks, recent advancements have enabled the production of PDDA from renewable biomass, offering a greener alternative with a reduced carbon footprint.[1][3][4] This technical guide provides an in-depth overview of the synthesis of 1,5-pentanediol diacrylate from bio-based sources, targeting researchers, scientists, and professionals in drug development and material science.

The synthesis is a two-stage process: first, the production of 1,5-pentanediol (1,5-PDO) from biomass, and second, the subsequent esterification of the bio-derived 1,5-PDO to yield this compound.

Part 1: Bio-based Synthesis of 1,5-Pentanediol (1,5-PDO)

Two primary routes have been established for the production of 1,5-PDO from renewable resources: a chemo-catalytic pathway starting from furfural (B47365) and biotechnological synthesis through metabolic engineering.

Chemo-catalytic Conversion of Furfural

A commercially promising thermocatalytic process leverages furfural, a platform chemical produced from non-food agricultural wastes like corncobs and sugarcane bagasse.[3][4] This multi-step process avoids biological fermentation and is noted for its high yields and cost-efficiency.[3] The overall pathway involves the hydrogenation of furfural, followed by dehydration, hydration, and a final hydrogenation step to yield 1,5-PDO.[5][6][7] The overall yield from furfural to 1,5-PDO can exceed 85%.[7]

The key stages are:

  • Furfural Hydrogenation: Furfural is hydrogenated to produce tetrahydrofurfuryl alcohol (THFA).[5][7]

  • THFA Dehydration: THFA is then dehydrated in the gas phase to yield dihydropyran (DHP).[5]

  • DHP Hydration: DHP is subsequently hydrated in the aqueous phase to form 2-hydroxytetrahydropyran (B1345630) (2-HY-THP).[5]

  • 2-HY-THP Hydrogenation: The final step involves the hydrogenation of the 2-HY-THP intermediate to produce 1,5-pentanediol.[5]

This process is reported to have significant economic advantages, with reaction rates up to 80 times faster than direct hydrogenolysis of THFA, leading to approximately 40% lower costs.[3][5]

G cluster_0 Biomass Feedstock cluster_1 Chemo-catalytic Conversion Biomass Non-food Biomass (e.g., Corncobs) Furfural Furfural Biomass->Furfural Hemicellulose Extraction & Hydrolysis THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Step 1: Hydrogenation DHP Dihydropyran (DHP) THFA->DHP Step 2: Dehydration HY_THP 2-Hydroxytetrahydropyran (2-HY-THP) DHP->HY_THP Step 3: Hydration PDO 1,5-Pentanediol (1,5-PDO) HY_THP->PDO Step 4: Hydrogenation

Chemo-catalytic synthesis of 1,5-PDO from biomass.
ParameterStep 1: Furfural HydrogenationStep 2: THFA DehydrationStep 3: DHP HydrationStep 4: 2-HY-THP HydrogenationOverall Yield
Description Commercially established process.Gas-phase reaction.Aqueous-phase reaction without a catalyst.Hydrogenation of the ring-opened tautomer.From Furfural to 1,5-PDO.
Yield High87%[5]Up to 100%[5]97% (from DHP)[5]>85%[7]
Catalyst Commercial hydrogenation catalysts.-NoneRu catalyst[5]-
Conditions -648 K, 1 atm[5]343 to 403 K[5]--

Table 1: Summary of quantitative data for the chemo-catalytic synthesis of bio-based 1,5-PDO from furfural.

Metabolic Engineering for Biosynthesis

An alternative route to bio-based 1,5-PDO involves the metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce the diol from renewable feedstocks like glucose.[8][9][10] As no natural metabolic pathway for 1,5-PDO biosynthesis exists, non-natural pathways have been designed and constructed.[9][11][12]

These engineered pathways often leverage the natural lysine (B10760008) synthesis pathway.[9][11] Lysine is converted through several enzymatic steps into 5-hydroxyvalerate (5-HV), a key precursor, which is then reduced to 1,5-PDO.[9][10] Another engineered route utilizes cadaverine (B124047) as an intermediate, which can be converted to 1,5-PDO via 5-HV.[8] Systematic approaches, including screening for key enzymes, pathway balancing, and enhancing cofactor supply (e.g., NADPH), have been employed to optimize production titers.[10][11][12]

G cluster_modules Engineered Metabolic Modules Glucose Glucose Lysine L-Lysine Glucose->Lysine Native E. coli Pathway AVA 5-Aminovalerate (5-AVA) Lysine->AVA Lysine Decarboxylase HV 5-Hydroxyvalerate (5-HV) AVA->HV Transaminase & Alcohol Dehydrogenase PDO 1,5-Pentanediol (1,5-PDO) HV->PDO Carboxylic Acid Reductase (CAR) & ADH

Engineered biosynthetic pathway for 1,5-PDO in E. coli.
MicroorganismPrecursor/PathwayKey EnzymesTiter of 1,5-PDO (g/L)Yield (mol/mol glucose)Reference
Escherichia coliCadaverine-derivedCarboxylic Acid Reductase9.25 (fed-batch)0.28[8]
Escherichia coliLysine-derived (de novo)-0.12 (from glucose)-[11][12]
Escherichia coliLysine-derived-0.35 (with lysine feeding)-[11][12]
Corynebacterium glutamicumL-lysine-derivedDavB, DavA, DavT, YahK, CAR, YqhD43.4 (fed-batch)-[10]

Table 2: Summary of 1,5-PDO production via metabolic engineering.

Part 2: Synthesis of this compound (PDDA)

The final step in producing the target monomer is the conversion of the bio-based 1,5-PDO into PDDA. This is typically achieved through an esterification reaction.

Esterification of 1,5-PDO

The manufacturing process for PDDA is straightforward and analogous to the production of similar acrylate monomers like 1,6-hexanediol (B165255) diacrylate (HDDA).[1] The process involves reacting 1,5-pentanediol with acrylic acid in the presence of an acidic catalyst.[13] Water is formed as a byproduct, and its removal helps to drive the equilibrium reaction towards the product.[13] An alternative method is transesterification, where 1,5-PDO is reacted with an acrylic acid ester, such as methyl acrylate.[14]

G PDO Bio-based 1,5-Pentanediol PDDA 1,5-Pentanediol Diacrylate (PDDA) PDO->PDDA AA Acrylic Acid (2 eq.) AA->PDDA Catalyst Acid Catalyst Water Water (2 eq.) PDDA->Water +

Esterification of 1,5-PDO to form PDDA.

Bio-based PDDA shares a similar linear structure to the petroleum-based monomer HDDA, but with one less carbon in its backbone.[1] This structural difference can lead to advantageous properties, such as lower viscosity.[1]

PropertyThis compound (PDDA)1,6-Hexanediol Diacrylate (HDDA)
Source Bio-based (from furfural or glucose)Petroleum-based
Backbone Carbons 56
Boiling Point (°C) 90-95>130
Viscosity (cP @ 25°C) 6-88-12
Molecular Weight ( g/mol ) 212.24226.27

Table 3: Comparison of properties between bio-based PDDA and petroleum-based HDDA.[1]

Experimental Protocols

Protocol 1: Chemo-catalytic Synthesis of 1,5-PDO from Furfural (Representative)

This protocol is a conceptual representation based on the described multi-step process.[5][7]

  • Furfural Hydrogenation: Commercially available furfural is hydrogenated to tetrahydrofurfuryl alcohol (THFA) using a suitable catalyst (e.g., Ni-based) in a continuous flow reactor under hydrogen pressure.

  • THFA Dehydration: The resulting THFA is fed into a gas-phase reactor. At elevated temperatures (e.g., 648 K) and atmospheric pressure, THFA is dehydrated to dihydropyran (DHP).[5]

  • DHP Hydration: The DHP product stream is mixed with water (e.g., 20 wt% DHP in water) and heated (e.g., 343-403 K) in a reactor without a catalyst to yield 2-hydroxytetrahydropyran (2-HY-THP).[5]

  • Hydrogenation to 1,5-PDO: The aqueous solution of 2-HY-THP is then transferred to a final hydrogenation reactor. Using a catalyst such as Ruthenium on carbon (Ru/C) under hydrogen pressure, the 2-HY-THP is converted to 1,5-pentanediol.[5]

  • Purification: The final product, 1,5-PDO, is separated and purified from the reaction mixture, likely through distillation.

Protocol 2: Biosynthesis of 1,5-PDO via Fed-Batch Fermentation (General)

This protocol is a generalized procedure based on metabolic engineering studies.[8][10]

  • Strain Preparation: An engineered strain of E. coli or C. glutamicum, containing the synthetic pathway for 1,5-PDO production, is cultured in a seed flask with appropriate medium (e.g., LB medium) and antibiotics overnight.

  • Fermentation: The seed culture is inoculated into a bioreactor containing a defined fermentation medium with glucose as the primary carbon source. The temperature, pH, and dissolved oxygen levels are controlled throughout the process.

  • Fed-Batch Operation: A feeding solution containing a concentrated glucose solution is supplied to the bioreactor to maintain the glucose concentration at a desired level, preventing substrate inhibition and promoting high cell density.

  • Induction: If the expression of pathway genes is under an inducible promoter, an inducer (e.g., IPTG) is added at an appropriate cell density (e.g., mid-exponential phase) to trigger the production of 1,5-PDO.

  • Product Monitoring and Recovery: The concentration of 1,5-PDO in the fermentation broth is monitored periodically using methods like HPLC. After the fermentation is complete, the cells are separated from the broth by centrifugation, and the 1,5-PDO is recovered and purified from the supernatant.

Protocol 3: Esterification of 1,5-PDO to PDDA

This is a general laboratory-scale protocol for direct esterification.[13]

  • Reactor Setup: A reactor equipped with a stirrer, thermometer, condenser with a Dean-Stark trap, and an air inlet is charged with bio-based 1,5-pentanediol, acrylic acid (in slight excess, e.g., 2.2 molar equivalents), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone). An organic solvent (e.g., toluene) can be added to facilitate azeotropic removal of water.

  • Reaction: The mixture is heated with stirring. The reaction temperature is maintained to allow for the azeotropic distillation of the water-toluene mixture. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a basic solution (e.g., sodium carbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The resulting crude PDDA can be further purified by vacuum distillation to obtain the final high-purity product.

References

In-depth NMR Spectral Analysis of 1,5-Pentanediol Diacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol diacrylate is a difunctional monomer commonly utilized in polymer chemistry, particularly in the formulation of coatings, adhesives, and inks. Its structure, featuring two terminal acrylate (B77674) groups linked by a flexible pentyl chain, allows for rapid polymerization and cross-linking, properties that are critical in these applications. A thorough understanding of its molecular structure is paramount for predicting its behavior in polymerization reactions and the properties of the resulting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such monomers. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of this compound. Due to the limited availability of publicly accessible, detailed experimental NMR data with full assignment and coupling constants, this guide will focus on the expected spectral features based on the molecular structure and general principles of NMR spectroscopy.

Chemical Structure and Synthesis Overview

This compound (C₁₁H₁₆O₄) consists of a central pentane-1,5-diol backbone esterified with two acrylic acid molecules. The IUPAC name for this compound is 5-prop-2-enoyloxypentyl prop-2-enoate.

The synthesis of this compound is typically achieved through the esterification of 1,5-Pentanediol with acrylic acid or its derivatives, such as acryloyl chloride, often in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.

A general workflow for the synthesis and subsequent NMR analysis is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis 1,5-Pentanediol 1,5-Pentanediol Esterification Esterification 1,5-Pentanediol->Esterification Acrylic Acid Acrylic Acid Acrylic Acid->Esterification Crude Product Crude Product Esterification->Crude Product Washing Washing Crude Product->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Purified Product Purified Product Distillation->Purified Product Sample Preparation Sample Preparation Purified Product->Sample Preparation NMR Acquisition NMR Acquisition Sample Preparation->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: General workflow for the synthesis and NMR analysis of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acrylate groups and the pentyl chain. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the carbonyl and vinyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a6.4dd2H
b6.1dd2H
c5.8dd2H
d4.1t4H
e1.7p4H
f1.4p2H

dd = doublet of doublets, t = triplet, p = pentet (or multiplet)

The vinyl protons (a, b, and c) are expected to appear in the downfield region (δ 5.8-6.4 ppm) due to the deshielding effect of the double bond and the adjacent carbonyl group. These protons will exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. The methylene (B1212753) protons adjacent to the ester oxygen (d) will be deshielded and are expected to appear around δ 4.1 ppm as a triplet. The other methylene protons of the pentyl chain (e and f) will be found further upfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
1166
2128
3131
464
528
622

The carbonyl carbon (1) of the ester group is expected to be the most downfield signal. The vinyl carbons (2 and 3) will also be in the downfield region. The aliphatic carbons of the pentyl chain (4, 5, and 6) will appear at progressively higher fields.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex splitting patterns of the vinyl protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Structural Elucidation Pathway

The logical process for assigning the NMR signals to the corresponding atoms in the this compound molecule is outlined below.

G 1H_NMR ¹H NMR Spectrum Integration Integration (Proton Ratios) 1H_NMR->Integration Chemical_Shifts Chemical Shifts (Electronic Environment) 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (Connectivity) 1H_NMR->Coupling_Constants 13C_NMR ¹³C NMR Spectrum 13C_NMR->Chemical_Shifts Structure_Proposal Propose Structure Integration->Structure_Proposal Chemical_Shifts->Structure_Proposal Coupling_Constants->Structure_Proposal DEPT DEPT Spectra (CH, CH₂, CH₃) Final_Assignment Final Structure Assignment DEPT->Final_Assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Final_Assignment Structure_Proposal->DEPT Structure_Proposal->2D_NMR

Caption: Logical workflow for the structural elucidation of this compound using NMR data.

Conclusion

FT-IR Characterization of 1,5-Pentanediol Diacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) characterization of 1,5-Pentanediol diacrylate. This guide details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and visual representations of the molecule's structure and the analytical workflow.

Core Concepts in the FT-IR Analysis of this compound

This compound is a difunctional monomer featuring two acrylate (B77674) groups linked by a pentanediol (B8720305) spacer. Its chemical structure dictates its characteristic infrared spectrum. The key functional groups that exhibit distinct absorption bands in the mid-infrared region are the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the carbon-oxygen (C-O) single bonds of the ester. Additionally, the C-H stretching and bending vibrations of the alkyl chain and the vinyl group are readily observable.

The FT-IR spectrum of an acrylate ester is typically dominated by three main regions of strong absorption, often referred to as the "Rule of Three" for esters, appearing around 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-O stretch), and 1100 cm⁻¹ (O-C-C stretch).[1] The presence and position of these bands provide a reliable fingerprint for the identification and characterization of this class of compounds.

Data Presentation: Characteristic FT-IR Peaks

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on the typical frequency ranges for the respective functional groups found in acrylate esters.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~ 2960 - 2850C-H Asymmetric and Symmetric StretchingAlkyl (CH₂)Medium to Strong
~ 1725C=O StretchingEsterStrong
~ 1637C=C StretchingAcrylateMedium
~ 1450C-H Bending (Scissoring)Alkyl (CH₂)Medium
~ 1410=C-H In-plane BendingAcrylateMedium
~ 1241C-O StretchingEsterStrong
~ 1190C-O StretchingEsterStrong
~ 985=C-H Out-of-plane Bending (Wagging)AcrylateMedium
~ 810=C-H Out-of-plane Bending (Twisting)AcrylateMedium

Note: The exact peak positions may vary slightly depending on the sample purity, instrumental resolution, and sampling technique.

During the polymerization of this compound, the intensity of the peaks associated with the acrylate C=C bond (around 1637 cm⁻¹) will decrease, providing a method to monitor the curing process.[2][3]

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of liquid samples like this compound due to its simplicity and minimal sample preparation.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Position the ATR press to ensure good contact between the sample and the crystal, if applicable (for some accessories).

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a lint-free wipe and a suitable solvent to remove all traces of the sample.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and the workflow for its FT-IR characterization.

chemical_structure cluster_acrylate1 Acrylate Group 1 cluster_pentanediol Pentanediol Spacer cluster_acrylate2 Acrylate Group 2 a1 H₂C= c1 CH a1->c1 o1 C=O c1->o1 o2 O o1->o2 p1 -(CH₂)₅- o2->p1 o3 O p1->o3 o4 C=O o3->o4 c2 CH o4->c2 a2 =CH₂ c2->a2

Figure 1: Chemical Structure of this compound.

ftir_workflow arrow arrow start Start: Sample Preparation background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Data Processing (Baseline Correction, etc.) acquire->process analyze Spectral Analysis (Peak Identification) process->analyze end End: Report Generation analyze->end

Figure 2: Experimental Workflow for FT-IR Characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 1,5-Pentanediol Diacrylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It covers experimental protocols, data interpretation, and fragmentation pathways to aid researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is a difunctional acrylate (B77674) monomer with the chemical formula C11H16O4 and a molecular weight of 212.24 g/mol .[1][2][3] Its structure consists of a five-carbon pentanediol (B8720305) core with acrylate groups at both ends. This monomer is utilized in the synthesis of polymers and is of interest in various industrial applications, including coatings, adhesives, and inks. Mass spectrometry is a critical analytical technique for confirming its structure, assessing its purity, and studying its polymerization and degradation products.

Experimental Protocols

The mass spectrometric analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Electrospray Ionization-Mass Spectrometry (ESI-MS) for less volatile or more complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the relatively volatile this compound.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

  • If the sample is part of a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column, such as a VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet: Split/splitless injector, typically operated in split mode to prevent overloading. A split ratio of 50:1 is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400 to cover the parent ion and expected fragments.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is particularly useful for analyzing this compound in solution, especially when studying its reactions or formulations where it might be present with less volatile components.[4][5][6]

Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, at a concentration of 1-10 µg/mL.

  • The addition of a small amount of a salt, such as sodium acetate or potassium acetate, can promote the formation of adduct ions ([M+Na]+ or [M+K]+), which can aid in the identification of the molecular ion.

Instrumentation and Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Nebulizing Gas: Nitrogen at a flow rate appropriate for the instrument.

  • Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Quadrupole.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dictated by the presence of the ester and acrylate functional groups.

Molecular Ion

Under EI conditions, the molecular ion ([M]•+) at m/z 212 is expected, although it may be of low abundance due to the facile fragmentation of the molecule. In ESI-MS, the protonated molecule ([M+H]+) at m/z 213 or adduct ions such as [M+Na]+ at m/z 235 or [M+K]+ at m/z 251 are more likely to be observed.

Key Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways, including alpha-cleavage, McLafferty rearrangement, and cleavage of the ester bonds.[7]

  • Alpha-Cleavage: Cleavage of the bonds alpha to the carbonyl group is a common fragmentation pathway for esters.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral molecule.

  • Ester Cleavage: Direct cleavage of the C-O bond of the ester can occur.

The following table summarizes the predicted major fragment ions for this compound.

m/z Proposed Fragment Ion Formation Pathway
212[C11H16O4]•+Molecular Ion
157[C8H9O3]+Loss of •OCH2CH2CH3
141[C7H9O3]+Loss of •OCH2CH2CH2CH3
113[C6H9O2]+Cleavage of the pentanediol chain
99[C5H7O2]+Acryloyloxy-butyl cation
85[C5H9O]+Pentanol fragment cation
71[C4H7O]+Butoxy cation or protonated crotonaldehyde
55[C3H3O]+Acryloyl cation

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent filter Filter (if necessary) dissolve->filter vial Transfer to Autosampler Vial filter->vial injection Injection vial->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram spectrum Mass Spectrum chromatogram->spectrum library Library Search spectrum->library interpretation Interpretation library->interpretation

Caption: GC-MS experimental workflow for this compound analysis.

Proposed Fragmentation Pathways of this compound

Fragmentation_Pathways cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]•+ m/z = 212 F157 [C8H9O3]+ m/z = 157 M->F157 - C3H7O• F141 [C7H9O3]+ m/z = 141 M->F141 - C4H7O• F113 [C6H9O2]+ m/z = 113 M->F113 - C5H7O2• F99 [C5H7O2]+ m/z = 99 M->F99 - C6H9O2• F85 [C5H9O]+ m/z = 85 F113->F85 - CO F55 [C3H3O]+ m/z = 55 F113->F55 - C4H8 F71 [C4H7O]+ m/z = 71 F99->F71 - CO F99->F55 - C2H2O

Caption: Proposed fragmentation of this compound in EI-MS.

References

Physical and chemical properties of 1,5-pentanediyl bisacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-pentanediyl bisacrylate (PDDA). It includes key data on its characteristics, synthesis, and reactivity. The guide also explores its potential applications in the biomedical field, particularly in drug delivery and tissue engineering, based on the known properties of similar acrylate-based polymers.

Core Physical and Chemical Properties

1,5-Pentanediyl bisacrylate is a difunctional acrylate (B77674) monomer used in the synthesis of crosslinked polymers. Its linear five-carbon aliphatic chain provides a balance of flexibility and hydrophobicity to the resulting polymer network.

Table 1: Physical and Chemical Properties of 1,5-Pentanediyl Bisacrylate

PropertyValueReference(s)
CAS Number 36840-85-4[1]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 90-95 °C at 0.1 Torr
Density 1.024 g/cm³ (predicted)
Solubility Soluble in chloroform, ethyl acetate (B1210297); slightly soluble in methanol.[3]
InChI Key XAMCLRBWHRRBCN-UHFFFAOYSA-N[4]
SMILES C=CC(=O)OCCCCCOC(=O)C=C[4]

Chemical Structure and Reactivity

The structure of 1,5-pentanediyl bisacrylate features two terminal acrylate groups connected by a pentylene glycol linker. These acrylate groups are susceptible to free-radical polymerization, allowing the monomer to act as a crosslinker, forming a three-dimensional polymer network.

1,5-Pentanediyl bisacrylate is typically synthesized via the esterification of 1,5-pentanediol (B104693) with acrylic acid or its derivatives, such as acryloyl chloride. The reaction is often carried out in the presence of an acid catalyst and a solvent to remove the water byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PD 1,5-Pentanediol Esterification Esterification Reaction PD->Esterification AA Acrylic Acid / Acryloyl Chloride AA->Esterification Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Esterification Solvent Solvent (e.g., Toluene) Solvent->Esterification Heat Heat Heat->Esterification PDDA 1,5-Pentanediyl Bisacrylate Esterification->PDDA Byproduct Water / HCl Esterification->Byproduct

General Synthesis of 1,5-Pentanediyl Bisacrylate

The primary mode of polymerization for 1,5-pentanediyl bisacrylate is free-radical polymerization. This process can be initiated by thermal initiators (e.g., benzoyl peroxide, AIBN) or photoinitiators (e.g., Irgacure 2959) that generate free radicals upon heating or exposure to UV light, respectively.[5] The bifunctional nature of the monomer leads to the formation of a crosslinked network.[6]

G cluster_propagation Propagation Initiator Initiator (Thermal or Photo) Energy Energy (Heat or UV Light) Initiator->Energy Radical Free Radical (R•) Energy->Radical Initiation Monomer 1,5-Pentanediyl Bisacrylate Radical->Monomer Addition PropagatingChain Propagating Polymer Chain Monomer->PropagatingChain Addition PropagatingChain->Monomer Crosslinking Crosslinking Reaction PropagatingChain->Crosslinking Network Crosslinked Polymer Network Crosslinking->Network Termination

Free-Radical Polymerization of 1,5-Pentanediyl Bisacrylate

Experimental Protocols

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 1,5-pentanediol (1 equivalent), acrylic acid (2.2 equivalents), an acid catalyst such as p-toluenesulfonic acid (0.05 equivalents), and a polymerization inhibitor (e.g., hydroquinone).

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water via azeotropic distillation.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid, followed by a brine solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the pure 1,5-pentanediyl bisacrylate.[7][8]

Polymers based on 1,5-pentanediyl bisacrylate can be formed into hydrogels, which are water-swollen polymer networks.

  • Preparation of Pre-polymer Solution: Dissolve 1,5-pentanediyl bisacrylate in a biocompatible solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration. If co-polymerizing, add other monomers at this stage.

  • Addition of Initiator: Add a photoinitiator, such as Irgacure 2959 (0.05-1% w/v), to the pre-polymer solution and mix until fully dissolved.[5] This step should be performed in low-light conditions to prevent premature polymerization.

  • Crosslinking: Transfer the solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient duration (typically a few minutes) to ensure complete crosslinking.[5] The resulting hydrogel can then be removed from the mold.

  • Swelling and Purification: Swell the hydrogel in a large volume of purified water or PBS for 24-48 hours, with periodic changes of the solvent, to remove any unreacted monomers and initiator, which is crucial for biomedical applications.[9]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for 1,5-pentanediyl bisacrylate are available on spectral databases like SpectraBase.[1] For a comprehensive analysis, direct consultation of these databases is recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the pentyl chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (128-131 ppm), and the carbons of the aliphatic chain.[10][11]

  • FTIR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the C=C double bond of the acrylate group.[12]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the ester and aliphatic chain.

Applications in Drug Development and Research

While direct studies utilizing 1,5-pentanediyl bisacrylate for drug delivery or tissue engineering are not prevalent in the reviewed literature, its properties as a diacrylate crosslinker make it a strong candidate for such applications, analogous to the widely studied poly(ethylene glycol) diacrylate (PEGDA).[13][14][15]

Hydrogels created with 1,5-pentanediyl bisacrylate can serve as matrices for the controlled release of therapeutic agents. The crosslink density, which can be controlled by the concentration of the monomer, will influence the mesh size of the hydrogel network and, consequently, the diffusion and release rate of encapsulated drugs.[16] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel and release of the drug over time. This biodegradability is a desirable feature for implantable drug delivery systems.

In tissue engineering, hydrogels are used as scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[9][17] Hydrogels based on 1,5-pentanediyl bisacrylate could be tailored to have specific mechanical properties, swelling ratios, and degradation kinetics to suit various tissue engineering applications.[18] The incorporation of cell adhesion motifs would be necessary to promote cell attachment and proliferation.

Biocompatibility and Toxicology

The biocompatibility of a polymer is crucial for its use in biomedical applications. For polymers derived from 1,5-pentanediyl bisacrylate, biocompatibility would largely depend on the presence of residual unreacted monomers and the degradation products.

  • Cytotoxicity: Unreacted acrylate monomers are known to be cytotoxic. Therefore, thorough purification of the crosslinked hydrogel to remove any leachable components is essential.[5] In vitro cytotoxicity assays, such as the MTT assay, would be required to assess the effect of the polymer and its extracts on cell viability.[19]

  • Hemocompatibility: For blood-contacting applications, the hemocompatibility of the material must be evaluated. This involves testing for hemolysis (rupture of red blood cells) and platelet activation to assess the thrombogenicity of the material.[20][21]

  • In Vivo Biocompatibility: Implantation of the material in an animal model is necessary to evaluate the in vivo host response, including inflammation and fibrous capsule formation.[22]

Based on studies of similar polyacrylate hydrogels, it is anticipated that a well-purified, crosslinked polymer of 1,5-pentanediyl bisacrylate would exhibit good biocompatibility.[23][24]

Conclusion

1,5-Pentanediyl bisacrylate is a versatile difunctional monomer with properties that make it suitable for the formation of crosslinked polymers. While its primary applications have been in coatings and inks, its potential in the biomedical field, particularly in creating biodegradable hydrogels for drug delivery and tissue engineering, is significant.[2] Future research should focus on the specific synthesis and characterization of hydrogels based on this monomer and a thorough evaluation of their biocompatibility and degradation kinetics to validate their use in drug development and other clinical applications.

References

An In-depth Technical Guide to 1,5-Pentanediol Diacrylate (CAS: 36840-85-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,5-Pentanediol diacrylate (PDDA), a versatile diacrylate monomer identified by CAS number 36840-85-4. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, safety protocols, and significant applications of PDDA, with a focus on its role in polymer chemistry and biomedical research.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by its two reactive acrylate (B77674) groups, which enable its use in polymerization processes.[1][2] It is a monomer with the chemical formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1][2][3]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 36840-85-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₆O₄[1][2][3]
Molecular Weight 212.24 g/mol [1][2][3]
Density 1.024 g/cm³[1]
Boiling Point 285.1 °C at 760 mmHg[1]
Flash Point 134.4 °C[1][4]
Refractive Index 1.452[1]
Vapor Pressure 0.00285 mmHg at 25°C[1]
Solubility Soluble in Ethyl Acetate (B1210297), DMSO, Acetone; Slightly soluble in Chloroform.[1][2][5]
Storage Temperature 2-8°C[1][2]

Safety, Handling, and Hazard Information

Proper handling of this compound is crucial due to its potential hazards. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][6] Some data also suggests it may cause an allergic skin reaction.[3]

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeDescriptionSource(s)
Signal Word -Warning[3][6]
Hazard Statements H315Causes skin irritation[3][6]
H319Causes serious eye irritation[3][6]
H335May cause respiratory irritation[3][6]
H411Toxic to aquatic life with long lasting effects[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[4][6]
P273Avoid release to the environment[4][6]
P280Wear protective gloves/protective clothing/eye protection/face protection[4][6]
P302+P352IF ON SKIN: Wash with plenty of water[4][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6]

Handling and First Aid: Handling should occur in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] In case of inhalation, the individual should be moved to fresh air.[6] For skin contact, contaminated clothing should be removed, and the affected area washed with soap and water.[4] Eye contact requires rinsing with pure water for at least 15 minutes.[4]

Applications in Research and Industry

The bifunctional nature of PDDA makes it a valuable component in a variety of materials and formulations.

Polymer Chemistry and Material Science

PDDA is widely used as a reactive diluent in coatings and as a crosslinking agent in the formulation of high-performance adhesives.[1] It is a key monomer in ultraviolet (UV) curable systems for inks and coatings due to its fast cure speed.[7] Notably, PDDA can be synthesized from renewable resources like corncobs, presenting a bio-based alternative to the petroleum-derived 1,6-Hexanediol diacrylate (HDDA), a workhorse monomer in the coatings industry.[7]

Drug Development and Biomedical Applications

In the field of drug delivery, PDDA serves as a foundational monomer for creating specialized polymeric nanoparticles. A notable study demonstrated the use of nanoparticles composed of a modified poly(this compound-co-3-amino-1-propanol) polymer.[5] These nanoparticles were effective as DNA delivery vectors, showing high transfection efficacy specifically in liver cancer cell lines, which highlights their potential for targeted cancer therapy.[5]

Experimental Protocols and Methodologies

This section provides detailed methodologies for the synthesis of PDDA and its subsequent application in polymerization and nanoparticle formulation.

Synthesis of this compound

A common synthesis method involves the esterification of 1,5-Pentanediol.[2][8]

Protocol:

  • Charge a reaction vessel with 1,5-Pentanediol (15.6 g), 3-bromopropionic acid (50.5 g), a trace amount of p-toluenesulfonic acid as a catalyst, and toluene (B28343) (500 mL) as the solvent.[2][8]

  • Heat the mixture at reflux for 4 hours.[8]

  • After the reaction is complete, cool the toluene solution and wash it with an aqueous sodium acetate solution.[8]

  • Add triethylamine (B128534) (50 mL) to the solution and bring it to reflux.[8]

  • Cool the reaction mixture and wash thoroughly with water to remove triethylamine and triethylamine hydrobromide.[8]

  • Remove the toluene solvent by distillation under reduced pressure.[8]

  • Purify the final product, this compound, via high-vacuum distillation (boiling point 90°C-95°C at 0.1 mmHg) to yield a light-colored liquid.[2][8]

G cluster_reactants Initial Reactants & Conditions cluster_process Reaction & Purification Steps R1 1,5-Pentanediol P1 Heat at Reflux (4 hours) R1->P1 R2 3-Bromopropionic Acid R2->P1 R3 Toluene (Solvent) R3->P1 R4 p-Toluenesulfonic Acid (Catalyst) R4->P1 P2 Cool & Wash (aq. Sodium Acetate) P1->P2 P3 Add Triethylamine & Reflux P2->P3 P4 Cool & Wash (Water) P3->P4 P5 Remove Toluene (Reduced Pressure) P4->P5 P6 High-Vacuum Distillation P5->P6 Final Purified This compound P6->Final

Caption: Workflow for the chemical synthesis of this compound.

UV-Curing Polymerization Protocol

PDDA is frequently used in formulations that are cured using UV light.[7]

Protocol:

  • Prepare a formulation by mixing this compound with other oligomers or monomers as required for the desired properties.

  • Add a suitable photoinitiator to the mixture. The photoinitiator is a compound that generates reactive species (radicals or cations) upon exposure to UV light.

  • Ensure all solid components, like the photoinitiator, are fully dissolved to create a homogenous liquid formulation.[7]

  • Apply the formulation as a thin film onto a substrate (e.g., metal, plastic, or wood).

  • Expose the coated substrate to a UV light source, such as a metal halide lamp, at a specified intensity and duration (e.g., 30 mW/cm² for 1 minute) to initiate polymerization and cure the film.[7]

G Monomer 1,5-PDDA Monomer & Other Resins Formulate Formulation (Mixing & Dissolving) Monomer->Formulate Photo Photoinitiator Photo->Formulate Apply Application (Coating on Substrate) Formulate->Apply Cure UV Curing (Exposure to UV Lamp) Apply->Cure Product Cured Polymer Film Cure->Product G A Polymer Synthesis (PDDA + Co-monomer) B Nanoparticle (NP) Formulation A->B C Complexation with Plasmid DNA B->C D Transfection into Target Cells C->D E Efficacy & Viability Assay D->E G cluster_ftir Chemical Identification cluster_dsc Thermal Properties Sample Cured Polymer Sample FTIR FTIR Analysis Sample->FTIR DSC DSC Analysis Sample->DSC FTIR_Result Identify Polymer Family Assess Cure Conversion FTIR->FTIR_Result DSC_Result Determine Tg, Tm Analyze Thermal Behavior DSC->DSC_Result

References

Theoretical Studies of 1,5-Pentanediol Diacrylate Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol (B104693) diacrylate (PDDA) is a difunctional monomer that plays a crucial role in the formulation of a wide array of polymeric materials, including coatings, adhesives, and biocompatible hydrogels. Its rapid polymerization kinetics, primarily through free-radical mechanisms, and the properties of the resulting crosslinked networks are of significant interest in materials science and drug development. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of PDDA polymerization. It covers the fundamental reaction mechanisms, detailed experimental protocols for kinetic analysis, and a summary of the key physicochemical properties of the resulting polymers. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of acrylate-based polymers.

Introduction

1,5-Pentanediol diacrylate (PDDA), with the chemical formula C₁₁H₁₆O₄, is a versatile monomer utilized in free-radical polymerization to form highly crosslinked polymer networks. A key application of PDDA is in UV-curable resins, coatings, and adhesives, where its rapid curing imparts desirable properties such as hardness and chemical resistance. The structure of PDDA, featuring two terminal acrylate (B77674) groups, facilitates chain extension and crosslinking.

This guide delves into the theoretical underpinnings of PDDA polymerization, with a focus on photopolymerization, a common initiation method. It will explore the kinetics and mechanisms of the polymerization process and provide practical experimental methodologies for its characterization.

Theoretical Framework: Free-Radical Polymerization of Diacrylates

The polymerization of this compound typically proceeds via a free-radical chain-growth mechanism. This process can be initiated by various methods, including thermal decomposition of an initiator or, more commonly, through photolysis using a photoinitiator. The overall mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where active radical species are generated. In photopolymerization, a photoinitiator (PI) molecule absorbs photons of a specific wavelength (typically in the UV or visible range) and undergoes cleavage to form free radicals (R•). These primary radicals then react with a monomer molecule (M) to create an initiated monomer radical (M•).

  • Photoinitiator Activation: PI + hν → R•

  • Monomer Activation: R• + M → M•

Propagation

During propagation, the newly formed monomer radical rapidly adds to other monomer molecules, leading to the growth of a polymer chain. Due to the difunctional nature of PDDA, the propagating chain will contain a pendant acrylate group that can also participate in the reaction, leading to the formation of a crosslinked network.

  • Chain Growth: Mₙ• + M → Mₙ₊₁•

  • Crosslinking: Mₙ• + M (pendant) → Crosslinked Network

Termination

The polymerization process ceases through termination reactions, where two growing polymer radicals react with each other. The two primary mechanisms for termination are combination (coupling) and disproportionation.

  • Combination: Mₙ• + Mₘ• → Mₙ₊ₘ

  • Disproportionation: Mₙ• + Mₘ• → Mₙ + Mₘ

The following diagram illustrates the fundamental steps of free-radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Radical Free Radical (R•) PI->Radical hν (Light) InitiatedMonomer Initiated Monomer (M•) Radical->InitiatedMonomer + Monomer Monomer PDDA Monomer (M) GrowingChain Growing Polymer Chain (Mn•) InitiatedMonomer->GrowingChain Chain Growth LongerChain Longer Polymer Chain (Mn+1•) GrowingChain->LongerChain + Monomer CrosslinkedNetwork Crosslinked Network GrowingChain->CrosslinkedNetwork + Pendant Acrylate NewMonomer PDDA Monomer (M) PendantGroup Pendant Acrylate Chain1 Growing Chain (Mn•) DeadPolymer_C Dead Polymer (Combination) Chain1->DeadPolymer_C Combination DeadPolymer_D1 Dead Polymer 1 (Disproportionation) Chain1->DeadPolymer_D1 Disproportionation Chain2 Growing Chain (Mm•) DeadPolymer_D2 Dead Polymer 2 (Disproportionation) Chain2->DeadPolymer_D2 Disproportionation

Caption: General mechanism of free-radical polymerization of this compound.

Experimental Protocols for Kinetic Analysis

The kinetics of PDDA polymerization can be investigated using several analytical techniques. Real-time Fourier Transform Infrared (FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two of the most powerful and commonly employed methods.

Real-Time FTIR Spectroscopy

This technique monitors the disappearance of the acrylate double bond C=C stretching vibration, which is directly proportional to the degree of monomer conversion.

Methodology:

  • Sample Preparation: A thin film of the formulation containing this compound and a photoinitiator (e.g., 1-2 wt% of a suitable photoinitiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is placed between two transparent salt plates (e.g., KBr or CaF₂).

  • Instrumentation: The sample is placed in the light path of an FTIR spectrometer equipped with a UV/Vis light source for photopolymerization.

  • Data Acquisition: FTIR spectra are continuously recorded as a function of time upon initiation of the UV irradiation.

  • Data Analysis: The decrease in the area of the characteristic acrylate C=C peak (typically around 1635 cm⁻¹) is monitored. The degree of conversion (DC) at any given time (t) can be calculated using the following equation:

    DC(t) [%] = (1 - (Aₜ / A₀)) * 100

    where Aₜ is the area of the C=C peak at time t, and A₀ is the initial area of the C=C peak.

The following diagram outlines the experimental workflow for real-time FTIR analysis.

G cluster_workflow Real-Time FTIR Experimental Workflow Prep Sample Preparation (PDDA + Photoinitiator) Place Place Sample in FTIR Spectrometer Prep->Place Irradiate Initiate Polymerization with UV/Vis Light Place->Irradiate Acquire Acquire FTIR Spectra Over Time Irradiate->Acquire Analyze Analyze Decrease in Acrylate C=C Peak Area Acquire->Analyze Calculate Calculate Degree of Conversion vs. Time Analyze->Calculate G cluster_modeling Computational Modeling Workflow ForceField Develop/Select Reactive Force Field (e.g., ReaxFF) SystemSetup Define Simulation Box (Monomers + Initiators) ForceField->SystemSetup MD_Sim Run Molecular Dynamics Simulation SystemSetup->MD_Sim Analysis Analyze Trajectories (Kinetics, Network Structure) MD_Sim->Analysis PropPred Predict Macroscopic Properties (e.g., Modulus) Analysis->PropPred

1,5-Pentanediol diacrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular properties of 1,5-Pentanediol diacrylate, a bifunctional monomer commonly utilized in the synthesis of polymers. Its key characteristics, molecular formula and molecular weight, are detailed below.

A comprehensive summary of the molecular identifiers for this compound is presented in the following table. This data is essential for researchers and professionals in drug development and material science for accurate formulation and chemical analysis.

IdentifierValue
Molecular Formula C11H16O4[1][2]
Molecular Weight 212.24 g/mol [1][3]
CAS Number 36840-85-4[2][3]

The molecular formula, C11H16O4, precisely defines the elemental composition of the molecule. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of polymers synthesized from this monomer[1][3].

Note on Advanced Technical Data: This document focuses on the core molecular properties of this compound. The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the scope of providing fundamental chemical data for a single compound and has therefore been omitted.

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization Kinetics of 1,5-Pentanediol Diacrylate (PDDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Pentanediol diacrylate (PDDA) is a difunctional monomer used in photopolymerization to form highly crosslinked polymer networks.[1][2] Its bio-based origin presents a sustainable alternative to petroleum-based monomers like 1,6-Hexanediol diacrylate (HDDA), with studies showing comparable performance characteristics.[1][2] Understanding the photopolymerization kinetics of PDDA is crucial for optimizing curing processes and tailoring the final properties of the resulting polymer for various applications, including coatings, adhesives, and in the biomedical field for drug delivery and tissue engineering.[3]

This document provides detailed application notes and experimental protocols for characterizing the photopolymerization kinetics of this compound using three common analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR), and Photo-Rheometry.

Key Kinetic Parameters

The study of photopolymerization kinetics involves monitoring the rate at which a liquid monomer is converted into a solid polymer upon exposure to light.[4] Key parameters determined from these studies include:

  • Degree of Conversion (%C): The percentage of functional groups (in this case, acrylate (B77674) double bonds) that have reacted at a given time.

  • Rate of Polymerization (Rp): The speed of the polymerization reaction, often expressed as the change in conversion over time.[5][6]

  • Gel Point: The point in the reaction where the liquid monomer transforms into a solid, crosslinked network.

  • Reaction Enthalpy (ΔH): The heat released during the exothermic polymerization process, which is proportional to the extent of the reaction.[5][7]

Factors influencing these kinetic parameters include light intensity, photoinitiator type and concentration, temperature, and the presence of inhibitors such as oxygen.[5][7][8]

Data Presentation: Quantitative Kinetic Data for PDDA Photopolymerization

The following tables summarize typical quantitative data obtained from the experimental protocols described below. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Photo-DSC Kinetic Data for PDDA Photopolymerization under Varying Light Intensities.

Light Intensity (mW/cm²)Peak Heat Flow (W/g)Time to Peak (s)Total Enthalpy (J/g)Final Conversion (%)*
100.51531075
201.0832578
502.5333581

*Calculated based on a theoretical enthalpy of 82 kJ/mol for acrylate group polymerization.

Table 2: RT-FTIR Kinetic Data for PDDA Photopolymerization with Different Photoinitiator Concentrations.

Photoinitiator Conc. (wt%)Initial Rate of Polymerization (%/s)Time to 50% Conversion (s)Final Conversion (%)
0.5153.570
1.0301.878
2.0551.085

Table 3: Photo-Rheometry Data for PDDA Photopolymerization.

ParameterValue
Initial Storage Modulus (G') (Pa)< 1
Initial Loss Modulus (G'') (Pa)~10
Gel Point (G' = G'') (s)2.5
Final Storage Modulus (G') (Pa)1.2 x 10⁶
Final Loss Modulus (G'') (Pa)8.5 x 10⁴

Experimental Protocols

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction, providing information on the reaction rate and total conversion.[5][7][8]

Objective: To determine the polymerization kinetics of PDDA by monitoring the heat flow as a function of time and irradiation conditions.

Materials and Equipment:

  • This compound (PDDA)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source

  • Aluminum DSC pans and lids

  • Micropipette

Procedure:

  • Sample Preparation: Prepare a formulation of PDDA with a specific concentration of photoinitiator (e.g., 1 wt%). Ensure thorough mixing.

  • Accurately weigh 2-5 mg of the formulation into an aluminum DSC pan.

  • Seal the pan with a transparent lid.

  • Instrument Setup:

    • Place the sample pan in the DSC cell and an empty sealed pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.[9]

    • Set the instrument to an isothermal temperature (e.g., 25°C).

  • Measurement:

    • Allow the sample to equilibrate at the set temperature for 2-3 minutes.

    • Expose the sample to UV light of a specific intensity (e.g., 20 mW/cm²) for a defined period (e.g., 60 seconds).

    • Record the heat flow as a function of time during and after irradiation.

  • Data Analysis:

    • Integrate the area under the heat flow curve to determine the total enthalpy of polymerization (ΔH).

    • Calculate the degree of conversion (C) at any time (t) using the formula: C(t) = ΔH(t) / ΔH_total, where ΔH(t) is the heat evolved up to time t and ΔH_total is the theoretical enthalpy for complete conversion.

    • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

Protocol 2: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups in real-time, providing a direct measure of monomer conversion.[5][10][11]

Objective: To determine the rate and degree of conversion of PDDA by monitoring the decrease in the acrylate C=C bond absorbance during photopolymerization.

Materials and Equipment:

  • This compound (PDDA)

  • Photoinitiator

  • FTIR spectrometer equipped with a UV light source and a suitable detector

  • BaF₂ or KBr salt plates

  • Spacers of known thickness (e.g., 25 µm)

Procedure:

  • Sample Preparation: Prepare the PDDA and photoinitiator formulation.

  • Place a thin film of the liquid formulation between two salt plates separated by a spacer.

  • Instrument Setup:

    • Place the sample assembly in the FTIR sample compartment.

    • Position the UV light source to irradiate the sample.

    • Set the FTIR to collect spectra at a rapid scan rate (e.g., multiple spectra per second).

  • Measurement:

    • Collect a reference spectrum before UV exposure.

    • Start UV irradiation and simultaneously begin collecting a series of IR spectra over time.

  • Data Analysis:

    • Monitor the decrease in the absorbance peak area corresponding to the acrylate C=C double bond (typically around 810 cm⁻¹ or 1635 cm⁻¹).[12]

    • Calculate the degree of conversion (%C) at each time point using the formula: %C = [1 - (A_t / A_0)] * 100, where A_t is the peak area at time t and A_0 is the initial peak area.[5]

    • The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.

Protocol 3: Photo-Rheometry

Photo-rheometry measures the change in viscoelastic properties (storage modulus G' and loss modulus G'') of the sample during UV curing, providing insights into the structural evolution of the polymer network, including the gel point.[13]

Objective: To characterize the evolution of the mechanical properties of PDDA during photopolymerization and determine the gel point.

Materials and Equipment:

  • This compound (PDDA)

  • Photoinitiator

  • Rheometer equipped with a UV curing accessory and a parallel plate geometry

  • Transparent bottom plate (e.g., quartz)

Procedure:

  • Sample Preparation: Prepare the PDDA and photoinitiator formulation.

  • Instrument Setup:

    • Set the gap between the parallel plates to a defined distance (e.g., 0.5 mm).

    • Apply the liquid sample to the bottom plate.

    • Lower the upper plate to the set gap, ensuring the sample fills the gap without overfilling.

  • Measurement:

    • Begin oscillating the upper plate at a small strain and constant frequency while monitoring the storage modulus (G') and loss modulus (G'').

    • After a brief equilibration period, turn on the UV light to initiate polymerization.

    • Continue monitoring G' and G'' until they reach a plateau.

  • Data Analysis:

    • Plot G' and G'' as a function of time.

    • The gel point is identified as the time at which G' equals G''.

    • The final G' value indicates the stiffness of the cured polymer network.

Visualizations

G Free-Radical Photopolymerization of PDDA cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator (I) R Free Radicals (2R•) I->R UV Light (hν) M PDDA Monomer (M) RM Radical-Monomer Adduct (R-M•) R->RM + M RM->M + M RM->RM Chain Growth P Crosslinked Polymer Network RM->P Combination or Disproportionation G Experimental Workflow for Kinetic Analysis cluster_dsc Photo-DSC cluster_ftir RT-FTIR cluster_rheo Photo-Rheometry cluster_analysis Data Analysis prep Sample Preparation (PDDA + Photoinitiator) dsc_load Load Sample (2-5 mg) in DSC Pan prep->dsc_load ftir_load Prepare Thin Film (Salt Plates) prep->ftir_load rheo_load Load Sample on Rheometer Plate prep->rheo_load dsc_equil Equilibrate at Isothermal Temp dsc_load->dsc_equil dsc_cure UV Irradiation dsc_equil->dsc_cure dsc_data Record Heat Flow dsc_cure->dsc_data analysis Calculate: - Degree of Conversion - Rate of Polymerization - Gel Point dsc_data->analysis ftir_ref Collect Reference Spectrum ftir_load->ftir_ref ftir_cure UV Irradiation ftir_ref->ftir_cure ftir_data Record IR Spectra ftir_cure->ftir_data ftir_data->analysis rheo_equil Equilibrate and Start Oscillation rheo_load->rheo_equil rheo_cure UV Irradiation rheo_equil->rheo_cure rheo_data Record G' and G'' rheo_cure->rheo_data rheo_data->analysis

References

Application Notes and Protocols: 1,5-Pentanediol Diacrylate (PDDA) in UV-Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-Pentanediol diacrylate (PDDA) as a reactive diluent in ultraviolet (UV) curable coatings. This document outlines the properties of PDDA, offers starting point formulations, and provides detailed experimental protocols for performance evaluation. Particular attention is given to the potential of bio-based PDDA as a sustainable alternative to petroleum-derived monomers like 1,6-Hexanediol diacrylate (HDDA).[1][2][3]

Introduction to this compound (PDDA)

This compound (PDDA) is a difunctional acrylic monomer used in UV and Electron Beam (EB) curable formulations to reduce viscosity and increase crosslink density.[1] Structurally similar to the widely used HDDA, PDDA offers comparable performance characteristics and in some cases, distinct advantages such as improved flexibility and reduced toxicity.[2] Recent advancements have enabled the production of PDDA from renewable resources, specifically from furfural (B47365) derived from biomass like corncobs, presenting a cost-effective and environmentally friendly alternative to petroleum-based monomers.[2][3][4]

A typical UV-curable formulation consists of three main components: a photoinitiator, a UV-reactive multifunctional oligomer, and a monomer (reactive diluent) like PDDA.[5] The monomer's primary role is to dissolve solid components and adjust the formulation's viscosity for the desired application method.[2][6]

Properties of this compound (PDDA)

PDDA's physical and chemical properties make it a suitable candidate for a variety of UV-curable coating applications. A comparison of key properties between PDDA and the industry-standard HDDA is summarized below.

Table 1: Physical and Chemical Properties of PDDA vs. HDDA

PropertyPDDAHDDA
Molecular FormulaC₁₁H₁₆O₄C₁₂H₁₈O₄
Molecular Weight ( g/mol )212.24[7]226.27
Viscosity @ 25°C (cps)~27~15
Density (g/mL)1.031.01
Glass Transition Temp (Tg, °C)85.788.7
Boiling Point (°C @ 5 mmHg)90-95[2]158-165[2]

Note: Values are approximate and can vary based on the specific grade and manufacturer.

Starting Formulations

The following are example formulations for different UV-curable coating applications, demonstrating the use of PDDA as a reactive diluent. These are starting points and may require optimization based on specific substrate and performance requirements.

Table 2: Example Formulations for UV-Curable Coatings

ComponentOverprint Varnish (OPV) (% w/w)Wood Coating (% w/w)Plastic Coating (% w/w)
Epoxy Acrylate (B77674) Oligomer50-40
Urethane (B1682113) Acrylate Oligomer-46.130
This compound (PDDA) 45 46.1 25
Photoinitiator (e.g., CPK)32.93
Amine Accelerator24.9-
Additives (leveling, slip)As neededAs needed2
Total 100 100 100

Performance Data

Coatings formulated with PDDA have shown performance comparable to, and in some cases exceeding, those formulated with HDDA. The following tables summarize key performance metrics from comparative studies.

Table 3: Mechanical Properties of Cured Films (PDDA vs. HDDA in a Wood Coating Formulation)

PropertyPDDA FormulationHDDA Formulation
Tensile Modulus (psi)130,000 - 140,000130,000 - 140,000
Tensile Strength (psi)5,000 - 5,5005,000 - 5,500
Elongation at Break (%)5 - 65 - 6
Flexural Modulus (psi)280,000 - 290,000280,000 - 290,000
Flexural Strength (psi)10,000 - 11,00010,000 - 11,000

Table 4: Coating Properties (PDDA vs. HDDA in a Wood Coating Formulation)

PropertyPDDA FormulationHDDA Formulation
Viscosity (cPs)120120
Shore D Hardness81.581.5
Tack-Free Belt Speed (fpm)7575
Acrylate Conversion (%)9698.5

Data adapted from simplified wood coating formulations.[4]

Experimental Protocols

The following are detailed protocols for the preparation and testing of UV-curable coatings containing PDDA.

This protocol describes the general procedure for preparing a UV-curable coating formulation.

Materials:

  • This compound (PDDA)

  • Selected oligomer(s) (e.g., epoxy acrylate, urethane acrylate)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Additives (e.g., leveling agents, slip agents)

  • Opaque mixing vessel

  • Mechanical stirrer or planetary mixer

  • Weighing balance

Procedure:

  • Weigh the oligomer(s) into the mixing vessel.

  • Add the PDDA to the vessel while stirring.

  • Continue mixing until a homogeneous mixture is obtained.

  • In a separate, smaller vessel, dissolve the photoinitiator in a small portion of the PDDA.

  • Add the photoinitiator solution to the main mixture and mix thoroughly.

  • Add any other additives and continue to mix until the formulation is uniform.

  • Store the formulation in a light-blocking container to prevent premature curing.

This protocol outlines the application of the coating to a substrate and the subsequent UV curing process.

Materials:

  • Prepared UV-curable coating

  • Substrate (e.g., glass, metal, plastic panels)

  • Wire-wound rod or automatic film applicator

  • UV curing unit with a mercury vapor lamp (e.g., 365 nm)[8]

  • Radiometer

Procedure:

  • Clean the substrate to remove any contaminants.

  • Place the substrate on a flat surface.

  • Apply a line of the coating at one end of the substrate.

  • Draw down the coating using a wire-wound rod of the desired thickness to create a uniform wet film.

  • Immediately pass the coated substrate through the UV curing unit.

  • The UV dose can be controlled by adjusting the belt speed of the conveyor.

  • Measure the UV dose using a radiometer to ensure consistency.

  • Allow the cured film to cool to room temperature before testing.

Fourier-transform infrared (FTIR) spectroscopy is used to quantify the degree of cure by monitoring the disappearance of the acrylate double bond peak.[9]

Procedure:

  • Record an FTIR spectrum of the uncured liquid coating.

  • Record an FTIR spectrum of the cured coating film.

  • Identify the acrylate double bond peak, typically around 810 cm⁻¹ or 1635 cm⁻¹.

  • Identify an internal reference peak that does not change during curing, such as a carbonyl peak around 1725 cm⁻¹.

  • Calculate the percent conversion using the following formula: % Conversion = [1 - (A_cured / A_uncured)] * 100 Where A = (Area of acrylate peak) / (Area of reference peak)

A. Pencil Hardness (ASTM D3363)

  • Place the cured panel on a firm, level surface.

  • Using a set of calibrated drawing pencils of increasing hardness, hold the pencil at a 45° angle to the surface.

  • Push the pencil firmly away from you for about 6 mm.

  • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

B. Adhesion (Cross-Hatch Test, ASTM D3359)

  • Use a special cross-hatch cutter to make a grid of six cuts in each direction through the coating to the substrate.

  • Apply a specified pressure-sensitive tape over the grid and smooth it down.

  • Rapidly pull the tape off at a 180° angle.

  • Rate the adhesion based on the amount of coating removed by the tape, according to the ASTM scale.

C. Solvent Resistance (MEK Double Rub Test, ASTM D4752)

  • Wrap a piece of cheesecloth around the ball end of a ball-peen hammer.[9]

  • Saturate the cheesecloth with methyl ethyl ketone (MEK).[9]

  • Place the hammer on the cured surface and rub back and forth with only the weight of the hammer providing the pressure.

  • One back-and-forth motion constitutes one double rub.[9]

  • Continue until the coating is marred or the substrate is exposed.

  • Record the number of double rubs.

Visualizations

UV_Curing_Workflow cluster_Formulation Formulation Preparation cluster_Application Application & Curing cluster_Testing Performance Testing Oligomer Oligomer(s) Mixing Mixing Oligomer->Mixing PDDA 1,5-PDDA PDDA->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Additives Additives Additives->Mixing Application Film Application Mixing->Application UVCuring UV Curing Application->UVCuring CuredFilm Cured Coating UVCuring->CuredFilm Mechanical Mechanical Tests (Hardness, Adhesion) CuredFilm->Mechanical Chemical Chemical Tests (Solvent Resistance) CuredFilm->Chemical Spectroscopic Spectroscopic Analysis (FTIR for % Cure) CuredFilm->Spectroscopic

Caption: Experimental workflow for UV-curable coatings with PDDA.

UV_Curing_Mechanism UV UV Light PI Photoinitiator (PI) UV->PI Absorption PI_star Excited PI* PI->PI_star Radical Free Radicals (R•) PI_star->Radical Initiation Monomer PDDA Monomer Radical->Monomer Propagation GrowingChain Propagating Chain Monomer->GrowingChain Oligomer Oligomer GrowingChain->Monomer GrowingChain->Oligomer GrowingChain->GrowingChain Termination Crosslinked Crosslinked Polymer Network GrowingChain->Crosslinked

Caption: Simplified free-radical UV curing mechanism.

References

Application Notes and Protocols for 1,5-Pentanediol Diacrylate (PDDA) Crosslinked Hydrogels in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant attention in tissue engineering due to their high water content, biocompatibility, and tunable physical properties that can mimic the native extracellular matrix (ECM). The choice of crosslinking agent is crucial in determining the final properties of the hydrogel, including its mechanical strength, degradation rate, and ability to support cell growth. While poly(ethylene glycol) diacrylate (PEGDA) is a widely studied and utilized crosslinker, there is growing interest in exploring other diacrylates to expand the range of achievable hydrogel properties.[1]

This document provides detailed application notes and protocols for the use of 1,5-Pentanediol diacrylate (PDDA) as a crosslinker for hydrogels in tissue engineering applications. Due to the limited availability of direct literature on PDDA for this specific application, the following information is based on the established principles of diacrylate crosslinkers, with inferences drawn from the extensive research on analogous molecules like PEGDA and the known chemical properties of PDDA.

Application Notes

This compound is a short-chain alkyl diacrylate that can be used to create covalently crosslinked hydrogels. Its chemical structure, featuring a five-carbon aliphatic chain between two acrylate (B77674) groups, is expected to impart distinct properties to the resulting hydrogels compared to the more hydrophilic and flexible PEGDA.

Potential Advantages of PDDA as a Crosslinker:

  • Increased Hydrophobicity: The pentane (B18724) chain in PDDA is more hydrophobic than the ethylene (B1197577) glycol repeats in PEGDA. This can lead to hydrogels with lower water content and potentially altered protein adsorption profiles, which may be advantageous for specific tissue engineering applications where controlled cell-surface interactions are desired.

  • Higher Mechanical Stiffness: The shorter and more rigid nature of the pentanediol (B8720305) linker compared to longer PEG chains may result in hydrogels with higher crosslinking density and consequently, higher compressive and tensile moduli.[2] This could be beneficial for engineering tissues that require robust mechanical support, such as cartilage or bone.

  • Slower Degradation: The ester bonds in the acrylate groups are susceptible to hydrolysis, leading to hydrogel degradation. The hydrophobic microenvironment created by the pentane chains may shield these ester bonds from water, potentially slowing down the hydrolytic degradation rate compared to more hydrophilic hydrogels.[3]

Potential Considerations and Disadvantages:

  • Biocompatibility: While the components of PDDA (pentanediol and acrylic acid) are generally considered biocompatible at low concentrations, comprehensive studies on the biocompatibility and cytotoxicity of PDDA-crosslinked hydrogels are necessary.[4] Unreacted monomers and degradation byproducts must be thoroughly characterized to ensure they are not harmful to cells.

  • Cell Adhesion: The increased hydrophobicity may reduce non-specific cell adhesion. To promote cell attachment and function, modification of PDDA-crosslinked hydrogels with cell-adhesive ligands, such as RGD peptides, may be required.

  • Limited Swelling: The hydrophobicity and potentially high crosslink density of PDDA hydrogels can significantly limit their swelling capacity.[5][6] This may impact nutrient and waste transport to and from encapsulated cells.

Experimental Protocols

The following protocols are adapted from established methods for the fabrication and characterization of diacrylate-crosslinked hydrogels and should be optimized for specific applications.

Protocol 1: Synthesis of PDDA-Crosslinked Hydrogels via Photopolymerization

This protocol describes the synthesis of a PDDA-crosslinked hydrogel using a photoinitiator and UV light.

Materials:

  • Base polymer with polymerizable groups (e.g., methacrylated hyaluronic acid (MeHA), gelatin methacryloyl (GelMA), or poly(vinyl alcohol) methacrylate (B99206) (PVA-MA))

  • This compound (PDDA)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the base polymer in sterile PBS to the desired concentration (e.g., 10% w/v).

    • Add the photoinitiator to the polymer solution at a suitable concentration (e.g., 0.05% w/v) and dissolve completely by gentle vortexing. Protect the solution from light.

    • Add the desired amount of PDDA crosslinker to the solution. The concentration of PDDA will determine the mechanical properties of the hydrogel (see Table 1 for examples). Gently mix until homogeneous.

  • Hydrogel Fabrication:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).

    • Expose the precursor solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The exact time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Washing and Sterilization:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS for 24-48 hours, with frequent changes of PBS, to remove any unreacted monomers and photoinitiator.

    • The hydrogels can be sterilized by further incubation in sterile PBS containing antibiotics or by other appropriate methods.

Experimental Workflow for Hydrogel Synthesis and Characterization

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization prep Prepare Precursor Solution (Base Polymer + PDDA + Photoinitiator) fab Fabricate Hydrogel (UV Crosslinking) prep->fab wash Wash and Sterilize fab->wash swell Swelling Ratio Measurement wash->swell mech Mechanical Testing (Compression) wash->mech bio Biocompatibility Assessment (Cell Viability) wash->bio

Caption: Workflow for the synthesis and characterization of PDDA-crosslinked hydrogels.

Protocol 2: Characterization of PDDA-Crosslinked Hydrogels

A. Swelling Ratio Measurement

The swelling ratio provides information about the hydrophilicity and crosslink density of the hydrogel.

Procedure:

  • After washing, blot the hydrogel to remove excess surface water and record its swollen weight (Ws).

  • Freeze-dry the hydrogel until a constant dry weight (Wd) is achieved.

  • Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

B. Mechanical Testing (Unconfined Compression)

This protocol determines the compressive modulus of the hydrogel, which is a measure of its stiffness.

Procedure:

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Place the hydrated hydrogel sample on the lower platen of a mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 10% per minute).

  • Record the stress-strain curve.

  • The compressive modulus is calculated as the slope of the initial linear region (e.g., 10-15% strain) of the stress-strain curve.

C. Biocompatibility Assessment (Cell Viability Assay)

This protocol assesses the cytotoxicity of the hydrogel using a LIVE/DEAD assay.

Procedure:

  • Cell Encapsulation (for 3D culture):

    • Resuspend cells in the hydrogel precursor solution before crosslinking.

    • Fabricate cell-laden hydrogels as described in Protocol 1.

  • Cell Seeding (for 2D culture):

    • Place sterile, washed hydrogels in a culture plate.

    • Seed cells on top of the hydrogels.

  • Culture: Culture the cell-laden or cell-seeded hydrogels in an appropriate cell culture medium for the desired period (e.g., 1, 3, and 7 days).

  • Staining:

    • At each time point, wash the hydrogels with PBS.

    • Incubate the hydrogels in a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

Data Presentation

The following tables provide illustrative quantitative data for PDDA-crosslinked hydrogels. These are hypothetical values to guide experimental design and should be determined empirically.

Table 1: Effect of PDDA Concentration on Hydrogel Properties (Illustrative Data)

PDDA Concentration (% w/v)Swelling Ratio (Q)Compressive Modulus (kPa)Cell Viability (%) (Day 3)
115.2 ± 1.825.3 ± 3.192 ± 4
210.5 ± 1.258.7 ± 5.688 ± 5
56.8 ± 0.9120.4 ± 11.281 ± 7

Logical Relationship between Crosslinker Concentration and Hydrogel Properties

logical_relationship PDDA_conc Increase in PDDA Concentration crosslink_density Increased Crosslink Density PDDA_conc->crosslink_density hydrophobicity Increased Hydrophobicity PDDA_conc->hydrophobicity swelling Decreased Swelling Ratio crosslink_density->swelling modulus Increased Compressive Modulus crosslink_density->modulus hydrophobicity->swelling viability Potentially Decreased Cell Viability (due to reduced nutrient diffusion and increased stiffness) swelling->viability modulus->viability

Caption: Relationship between PDDA concentration and key hydrogel properties.

Signaling Pathways

While specific signaling pathways directly modulated by PDDA-crosslinked hydrogels have not been elucidated, cell-material interactions with hydrogels generally involve mechanotransduction pathways. The stiffness of the hydrogel, determined by the PDDA concentration, can influence cell behavior such as proliferation, differentiation, and migration through pathways involving integrin-mediated adhesion and the activation of downstream signaling cascades.

Hypothetical Mechanotransduction Pathway

signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Hydrogel PDDA-Crosslinked Hydrogel (Stiffness regulated by PDDA conc.) Integrin Integrin Adhesion Hydrogel->Integrin Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrin->FAK ROCK Rho-associated kinase (ROCK) FAK->ROCK YAP_TAZ YAP/TAZ ROCK->YAP_TAZ Gene_Expression Gene Expression (Proliferation, Differentiation) YAP_TAZ->Gene_Expression Nuclear Translocation

Caption: A simplified, hypothetical mechanotransduction pathway in a cell interacting with a PDDA-crosslinked hydrogel.

Conclusion

This compound presents a promising alternative to commonly used crosslinkers for the fabrication of hydrogels for tissue engineering. Its unique chemical structure suggests the potential to create hydrogels with higher mechanical stiffness and slower degradation rates. However, further research is required to fully characterize the properties and biocompatibility of PDDA-crosslinked hydrogels and to establish their efficacy in specific tissue engineering applications. The protocols and illustrative data provided herein serve as a foundational guide for researchers venturing into this area.

References

Application of 1,5-Pentanediol Diacrylate in Dental Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol diacrylate (PDDA) is a difunctional acrylic monomer that presents a potential alternative to conventional monomers used in dental restorative composites. Structurally similar to commonly used diacrylates, PDDA offers the possibility of formulating resin matrices with tailored properties. Its linear and flexible aliphatic chain may contribute to a reduction in polymerization shrinkage stress, a common issue with methacrylate-based composites, while maintaining adequate mechanical strength and biocompatibility. This document provides detailed application notes on the potential use of PDDA in dental composites and outlines comprehensive protocols for the formulation, characterization, and evaluation of PDDA-based dental restorative materials.

Introduction

Resin-based composites are the most widely used materials for direct dental restorations due to their aesthetic qualities and good mechanical properties.[1] The resin matrix, typically composed of dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), plays a crucial role in the overall performance of the composite.[1][2][3] However, challenges such as polymerization shrinkage, secondary caries, and limited longevity of the restorations persist.[4] The exploration of novel monomers is therefore essential for the advancement of dental composite technology.

This compound, a linear aliphatic diacrylate, is proposed here as a candidate monomer for dental composite formulations. Its chemical structure suggests it could act as a reactive diluent, similar to TEGDMA, to reduce the viscosity of high molecular weight monomers like Bis-GMA, thereby facilitating higher filler loading and improved handling characteristics.[2][3] Furthermore, its flexible backbone may help to mitigate polymerization shrinkage stress.[4] The bismethacrylate analogue of PDDA, 1,5-pentanediyl bismethacrylate, has been noted for its use as a crosslinking agent in dental materials, forming networks with good mechanical strength and biocompatibility.[]

These application notes and protocols are designed to guide researchers in the systematic evaluation of PDDA as a component in dental composite resins.

Application Notes

Potential Role of this compound (PDDA) in Dental Composites:
  • Reactive Diluent: PDDA can be investigated as a low-viscosity monomer to replace or supplement TEGDMA. Its primary function would be to reduce the viscosity of the resin matrix, allowing for a higher incorporation of filler particles.[2] Increased filler loading is generally associated with improved mechanical properties and reduced polymerization shrinkage.[2]

  • Crosslinking Agent: As a difunctional monomer, PDDA will participate in the free-radical polymerization process to form a highly crosslinked polymer network, which is essential for the mechanical integrity and stability of the dental composite.[]

  • Modifier of Mechanical Properties: The flexible aliphatic chain of PDDA may influence the flexural strength and modulus of the final composite. A careful balance between PDDA concentration and other monomers will be necessary to optimize these properties.

  • Impact on Polymerization Shrinkage and Stress: The flexibility of the PDDA molecule may allow for some degree of molecular rearrangement during polymerization, potentially leading to lower polymerization shrinkage stress compared to more rigid monomers.[4] This could reduce the risk of marginal gap formation and improve the longevity of the restoration.

Key Considerations for Formulation:
  • Monomer Ratios: The ratio of PDDA to other monomers, such as Bis-GMA or urethane (B1682113) dimethacrylate (UDMA), will be a critical factor in determining the final properties of the composite. A systematic variation of these ratios is recommended.

  • Initiator System: A conventional visible light-curing system, such as camphorquinone (B77051) (CQ) in combination with an amine co-initiator (e.g., ethyl-4-dimethylaminobenzoate, EDMAB), can be used to initiate the polymerization of PDDA-containing resins.

  • Filler System: The type, size, and loading of inorganic fillers (e.g., silica (B1680970), glass) will significantly impact the mechanical properties, wear resistance, and aesthetics of the composite.[6] Surface treatment of fillers with a silane (B1218182) coupling agent is crucial for bonding the filler to the resin matrix.[2]

Data Presentation

The following tables present a hypothetical yet representative summary of quantitative data that would be generated from the experimental protocols described below. These tables are intended to serve as a template for organizing and comparing experimental results.

Table 1: Resin Formulations

Formulation IDBis-GMA (wt%)TEGDMA (wt%)PDDA (wt%)CQ (wt%)EDMAB (wt%)
Control703000.51.0
PDDA-107020100.51.0
PDDA-207010200.51.0
PDDA-30700300.51.0

Table 2: Physico-Mechanical Properties of Experimental Composites (70 wt% Filler)

Formulation IDDegree of Conversion (%)Polymerization Shrinkage (%)Flexural Strength (MPa)Flexural Modulus (GPa)Water Sorption (µg/mm³)Water Solubility (µg/mm³)
Control65 ± 33.5 ± 0.2120 ± 1010 ± 125 ± 21.5 ± 0.3
PDDA-1068 ± 43.2 ± 0.3125 ± 89.5 ± 0.828 ± 31.8 ± 0.4
PDDA-2070 ± 32.9 ± 0.2115 ± 129.0 ± 1.232 ± 22.1 ± 0.2
PDDA-3072 ± 52.6 ± 0.3105 ± 158.5 ± 1.535 ± 32.5 ± 0.5

Table 3: Biocompatibility Assessment - Cell Viability (%)

Formulation IDL929 Fibroblasts (24h)Human Gingival Fibroblasts (24h)
Control92 ± 588 ± 6
PDDA-1090 ± 785 ± 8
PDDA-2085 ± 880 ± 7
PDDA-3078 ± 975 ± 9

Experimental Protocols

Protocol 1: Formulation of PDDA-Based Dental Composites

1. Objective: To prepare a series of light-curable dental composites with varying concentrations of this compound.

2. Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (PDDA)

  • Camphorquinone (CQ)

  • Ethyl-4-dimethylaminobenzoate (EDMAB)

  • Silanized barium silicate (B1173343) glass filler (average particle size 1 µm)

  • Fumed silica (average particle size 0.04 µm)

3. Equipment:

  • Analytical balance

  • Dual asymmetric centrifugal mixer

  • Amber glass vials

  • Spatulas

4. Procedure:

  • Prepare the photoinitiator system by dissolving CQ and EDMAB in a small amount of TEGDMA or PDDA.
  • In an amber glass vial, weigh the required amounts of Bis-GMA, TEGDMA, and PDDA according to the formulations in Table 1.
  • Add the photoinitiator solution to the monomer mixture and mix thoroughly in the dark.
  • Gradually add the silanized glass filler and fumed silica to the resin mixture. A common filler loading for hybrid composites is around 70-80 wt%.
  • Mix the components using a dual asymmetric centrifugal mixer until a homogeneous paste is obtained.
  • Store the prepared composite pastes in a cool, dark place before use.

Protocol 2: Measurement of Degree of Conversion (DC)

1. Objective: To determine the percentage of converted C=C double bonds in the cured composite using Fourier Transform Infrared (FTIR) spectroscopy.

2. Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental curing light unit (light intensity > 600 mW/cm²)

  • Mylar strips

  • Microscope slides

3. Procedure:

  • Record the FTIR spectrum of the uncured composite paste placed on the ATR crystal. The peak at approximately 1638 cm⁻¹ corresponds to the aliphatic C=C stretching vibration, while a peak from an aromatic C=C bond (e.g., at 1608 cm⁻¹ from Bis-GMA) serves as an internal standard.
  • Place a small amount of the composite paste between two Mylar strips on a microscope slide and press to form a thin film (approximately 1 mm thick).
  • Place the sample on the ATR crystal and record the spectrum of the uncured material.
  • Light-cure the sample through the Mylar strip for 40 seconds.
  • Immediately record the spectrum of the cured material.
  • The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs C=C aliphatic / Abs C=C aromatic)cured / (Abs C=C aliphatic / Abs C=C aromatic)uncured] x 100

Protocol 3: Evaluation of Flexural Strength and Modulus

1. Objective: To determine the flexural strength and modulus of the cured composite according to ISO 4049.

2. Equipment:

  • Universal testing machine with a three-point bending fixture

  • Stainless steel mold (25 mm x 2 mm x 2 mm)

  • Dental curing light unit

  • Mylar strips

  • Glass slides

  • Calipers

3. Procedure:

  • Overfill the stainless steel mold with the composite paste.
  • Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material.
  • Light-cure the specimen from both the top and bottom surfaces by overlapping irradiations for 40 seconds each.
  • After curing, remove the specimen from the mold and lightly sand the edges to remove any flash.
  • Store the specimens in distilled water at 37°C for 24 hours before testing.
  • Measure the dimensions of each specimen using calipers.
  • Place the specimen on the supports of the three-point bending fixture (20 mm span length) in the universal testing machine.
  • Apply a load at a crosshead speed of 0.5 mm/min until the specimen fractures.
  • The flexural strength (σ) and flexural modulus (E) are calculated using the following equations: σ = 3FL / 2bh² E = FL³ / 4bh³d where F is the maximum load, L is the span length, b is the width, h is the height, and d is the deflection at a point in the elastic region.

Protocol 4: Assessment of Biocompatibility (In Vitro Cytotoxicity)

1. Objective: To evaluate the in vitro cytotoxicity of the cured composite eluates on fibroblast cell lines.

2. Equipment:

  • L929 mouse fibroblasts or human gingival fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • MTT assay kit

  • Microplate reader

3. Procedure:

  • Prepare disc-shaped specimens of the cured composites (5 mm diameter, 2 mm thickness) under aseptic conditions.
  • Sterilize the specimens using a suitable method (e.g., ethylene (B1197577) oxide or UV irradiation).
  • Prepare eluates by immersing the specimens in cell culture medium (1 ml per specimen) for 24 hours at 37°C.
  • Seed the fibroblast cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
  • Remove the culture medium and replace it with the prepared eluates. A negative control (fresh medium) and a positive control (e.g., diluted phenol) should be included.
  • Incubate the cells with the eluates for 24 hours.
  • After incubation, perform an MTT assay to assess cell viability. This involves adding MTT solution to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals with a solvent.
  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
  • Cell viability is calculated as a percentage relative to the negative control.

Visualizations

G cluster_0 Resin Matrix Preparation cluster_1 Composite Paste Formulation cluster_2 Curing and Characterization Monomers Monomers (Bis-GMA, PDDA, TEGDMA) Mixing1 Mixing Monomers->Mixing1 Initiator Photoinitiator System (CQ, EDMAB) Initiator->Mixing1 Mixing2 Centrifugal Mixing Mixing1->Mixing2 Resin Matrix Filler Fillers (Silanized Glass, Silica) Filler->Mixing2 Composite Homogeneous Composite Paste Curing Light Curing (470 nm) Composite->Curing CuredComposite Cured Composite Specimen Curing->CuredComposite Testing Physico-Mechanical & Biocompatibility Testing CuredComposite->Testing

Caption: Experimental workflow for the formulation and testing of PDDA-based dental composites.

G cluster_0 Factors Influencing Composite Properties PDDA PDDA Concentration Viscosity Resin Viscosity PDDA->Viscosity influences DC Degree of Conversion PDDA->DC influences Shrinkage Polymerization Shrinkage Stress PDDA->Shrinkage potentially reduces Biocompatibility Biocompatibility PDDA->Biocompatibility to be determined Filler Filler Loading Viscosity->Filler affects Filler->Shrinkage reduces Strength Mechanical Strength Filler->Strength improves DC->Strength improves

Caption: Logical relationships between PDDA concentration and key properties of dental composites.

References

Application Notes and Protocols for the Formulation of 1,5-Pentanediol Diacrylate-Based Resins for Stereolithography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and use of 1,5-Pentanediol diacrylate (PDDA)-based resins in stereolithography (SLA). The following sections detail typical resin compositions, protocols for material property testing, and visualizations of key processes to aid in the development of novel photopolymer systems for a range of applications, including the fabrication of biomedical devices and prototypes.

Introduction to this compound in Stereolithography

This compound (PDDA) is a difunctional acrylate (B77674) monomer that can be utilized as a reactive diluent in photopolymer resins for stereolithography. Its linear structure and reactivity make it a viable alternative to other diacrylate monomers, such as 1,6-Hexanediol diacrylate (HDDA). The inclusion of PDDA can influence key resin properties, including viscosity, cure speed, and the mechanical characteristics of the final printed object. The formulation of a successful PDDA-based resin requires a careful balance of monomers, oligomers, photoinitiators, and other additives to achieve the desired performance for high-resolution 3D printing.

Resin Formulation

A typical stereolithography resin is a liquid photopolymer composed of several key components that work in concert to achieve the desired printing performance and final material properties.[1] The primary constituents are monomers and oligomers, which form the polymer backbone, and a photoinitiator that triggers the polymerization reaction upon exposure to UV light.[1]

Table 1: Example Formulation of a this compound-Based SLA Resin

Component CategorySpecific Component ExamplePurposeConcentration Range (% w/w)
Reactive Diluent This compound (PDDA)Controls viscosity and contributes to cross-linking20 - 60
Oligomer Urethane Acrylate or Epoxy AcrylateProvides toughness, flexibility, and chemical resistance30 - 70
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)Initiates polymerization upon UV light exposure0.5 - 4.0
UV Blocker 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT)Controls light penetration and cure depth0.05 - 0.2

Material Properties of Acrylate-Based Resins

The mechanical properties of the cured resin are critical for the functional performance of the 3D printed part. The table below provides a summary of typical mechanical properties for various acrylate-based resins used in stereolithography, offering a benchmark for the development of new formulations.

Table 2: Comparative Mechanical Properties of Various Acrylate-Based SLA Resins

MaterialTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Flexural Modulus (GPa)Notched Izod Impact (J/m)Reference
Formlabs Standard Resin (Post-Cured) 652.862.225[2]
ABS-like Resin (SLA) 32.5 - 44.20.87 - 1.185-0.0589 - 0.0765-[3]
Experimental Model Resin 54.4-6.21.9714.2[4]
Bio-based Acrylate Resin (BAPR-α) 836 ± 4419 ± 2.3---[5]

Experimental Protocols

The following protocols outline the key procedures for the formulation and characterization of this compound-based resins.

Resin Formulation and Mixing
  • In a light-blocking container, combine the desired weights of the this compound monomer, oligomer, and UV blocker.

  • Place the container on a magnetic stir plate and mix at a moderate speed until the mixture is homogeneous.

  • Add the photoinitiator to the mixture.

  • Continue stirring in a dark environment until the photoinitiator is completely dissolved. A planetary centrifugal mixer can also be used for thorough mixing.[6]

  • Allow the resin to sit for a period to allow any air bubbles to dissipate.

Viscosity Measurement
  • Use a rheometer or viscometer to measure the viscosity of the formulated resin at a controlled temperature (e.g., 25 °C).

  • Perform a shear rate sweep to determine if the resin exhibits Newtonian or non-Newtonian behavior.[7]

  • Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP). Low viscosity is generally preferred for SLA to ensure proper recoating of layers during printing.[7]

Cure Depth and Working Curve Determination
  • Prepare a series of small, thin samples of the resin on a glass slide.

  • Expose each sample to a specific UV light dose (energy per unit area) using the light source from the SLA printer or a calibrated UV source.

  • After exposure, wash the samples with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin.

  • Measure the thickness of the cured polymer for each exposure dose.

  • Plot the cure depth (in micrometers) as a function of the natural logarithm of the exposure dose (in mJ/cm²).

  • The resulting plot is the working curve, from which the critical energy (Ec) and penetration depth (Dp) can be determined. These parameters are crucial for optimizing the printing settings.[8]

Mechanical Property Testing
  • Tensile Testing (ASTM D638):

    • Print standardized dog-bone-shaped specimens using the formulated resin.

    • Post-cure the specimens according to a defined protocol (e.g., UV curing chamber for a specific time and temperature).

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Record the force and displacement to determine the ultimate tensile strength, Young's modulus, and elongation at break.[2]

  • Flexural Testing (ASTM D790):

    • Print rectangular bar specimens.

    • Post-cure the specimens as described above.

    • Perform a three-point bending test using a universal testing machine.

    • Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.[2]

  • Impact Testing (ASTM D256):

    • Print notched rectangular bar specimens.

    • Post-cure the specimens.

    • Use an Izod impact tester to determine the impact strength of the material.[4]

Visualizations

The following diagrams illustrate the key workflows and chemical processes involved in the development and use of PDDA-based resins.

experimental_workflow cluster_formulation Resin Formulation cluster_characterization Resin Characterization cluster_printing 3D Printing & Post-Processing cluster_testing Mechanical Testing PDDA 1,5-Pentanediol Diacrylate Mixing Homogeneous Mixing PDDA->Mixing Oligomer Urethane/Epoxy Acrylate Oligomer->Mixing Photoinitiator Photoinitiator (e.g., TPO) Photoinitiator->Mixing UV_Blocker UV Blocker (e.g., BBOT) UV_Blocker->Mixing Viscosity Viscosity Measurement Cure_Depth Cure Depth & Working Curve SLA_Printing Stereolithography Printing Post_Curing UV Post-Curing SLA_Printing->Post_Curing Tensile Tensile Test (ASTM D638) Post_Curing->Tensile Flexural Flexural Test (ASTM D790) Post_Curing->Flexural Impact Impact Test (ASTM D256) Post_Curing->Impact Final_Part Characterized 3D Part Tensile->Final_Part Flexural->Final_Part Impact->Final_Part Mixing->Viscosity Mixing->Cure_Depth Mixing->SLA_Printing

Caption: Experimental workflow for PDDA-based resin development.

photopolymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) Radicals Free Radicals (R•) PI->Radicals Cleavage UV_Light UV Light (hν) UV_Light->PI Absorption PDDA_Monomer This compound Monomer Radicals->PDDA_Monomer Addition Growing_Chain Growing Polymer Chain (R-M•) PDDA_Monomer->Growing_Chain Growing_Chain->PDDA_Monomer Chain Growth Crosslinking Cross-linking Growing_Chain->Crosslinking Termination Combination or Disproportionation Growing_Chain->Termination Cured_Polymer Cured Polymer Network Termination->Cured_Polymer

Caption: Free-radical photopolymerization of this compound.

References

Application Notes and Protocols: 1,5-Pentanediol Diacrylate in the Synthesis of Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe, reliable, and high-performance energy storage solutions is a critical endeavor across numerous scientific and industrial fields, including advanced medical devices and portable electronics for drug delivery systems. Solid-state batteries, utilizing solid polymer electrolytes (SPEs), offer a promising alternative to conventional lithium-ion batteries that employ flammable liquid electrolytes.[1][2][3] SPEs enhance safety, and their flexible nature allows for the fabrication of batteries in various form factors.[1][2]

1,5-Pentanediol diacrylate (PDDA) is a versatile crosslinking agent that can be employed in the synthesis of robust and efficient SPEs. Its diacrylate functionality allows for the formation of a three-dimensional polymer network through photopolymerization, providing mechanical integrity to the electrolyte membrane. This network entraps a lithium salt and a polymer host, facilitating ion transport while maintaining a solid structure. The relatively short pentanediol (B8720305) chain can influence the glass transition temperature and segmental motion of the polymer network, which are crucial factors for ionic conductivity.

These application notes provide a generalized protocol for the synthesis of a solid polymer electrolyte using this compound as a crosslinker, based on established methods for similar acrylate-based systems.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of a UV-Crosslinked Solid Polymer Electrolyte using this compound

This protocol describes the preparation of a freestanding, flexible solid polymer electrolyte membrane via ultraviolet (UV) curing.

Materials:

  • Polymer Host (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA))

  • This compound (PDDA) - Crosslinker

  • Lithium Salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI))

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Solvent (optional, for viscosity adjustment, e.g., Acetonitrile)

Equipment:

  • Glovebox with an inert atmosphere (e.g., Argon)

  • UV curing system (365 nm wavelength)

  • Magnetic stirrer and hotplate

  • Micropipettes

  • Teflon or glass molds

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a glovebox under an inert atmosphere, dissolve the desired amount of lithium salt into the polymer host with stirring until a homogeneous solution is obtained. Gentle heating (e.g., 50-60 °C) can be applied to facilitate dissolution.

    • Add the this compound (PDDA) crosslinker to the mixture. The concentration of the crosslinker can be varied to optimize the mechanical properties and ionic conductivity of the final electrolyte.

    • Add the photoinitiator to the solution (typically 0.5-2 wt% of the total monomer weight).

    • If necessary, a solvent can be added to reduce the viscosity of the precursor solution for easier casting.

    • Stir the mixture in the dark for several hours to ensure complete homogenization.

  • Casting and UV Curing:

    • Cast the homogeneous precursor solution into a Teflon or glass mold of a defined thickness.

    • Expose the mold to UV radiation (e.g., 365 nm) for a specified duration to initiate polymerization and crosslinking. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.

    • The UV curing process should be carried out in an inert atmosphere to prevent inhibition of the radical polymerization by oxygen.

  • Membrane Formation and Drying:

    • After curing, a solid, freestanding polymer electrolyte membrane will be formed.

    • Carefully peel the membrane from the mold.

    • If a solvent was used, the membrane should be dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Storage:

    • Store the resulting solid polymer electrolyte membrane in a dry, inert atmosphere (e.g., inside a glovebox) to prevent moisture absorption.

Data Presentation

The performance of polymer electrolytes is evaluated based on several key parameters. The following table summarizes typical quantitative data for acrylate-based solid polymer electrolytes found in the literature. While specific data for this compound-based systems is limited, these values provide a benchmark for expected performance.

ParameterValueConditionsReference
Ionic Conductivity 1.75 × 10⁻⁶ S cm⁻¹Room Temperature[1][2]
1.07 × 10⁻⁴ S cm⁻¹80 °C[1][2]
1.40 mS/cmRoom Temperature[5]
1.37 mS cm⁻¹25 °C[6]
Electrochemical Stability Window ~3.8 Vvs. Ca/Ca²⁺[4]
5.08 Vvs. Li/Li⁺[6]
Lithium Transference Number 0.65-[5]
Capacity Retention ~90% after 200 cycles0.5 C, 4.5 V cut-off[6]
85.2% after 200 cycles-[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship within the crosslinked polymer electrolyte network.

experimental_workflow Experimental Workflow for UV-Crosslinked Polymer Electrolyte Synthesis cluster_prep Precursor Preparation (Inert Atmosphere) cluster_fab Membrane Fabrication cluster_post Post-Processing mix_pol Polymer Host + Lithium Salt add_pdda Add this compound (PDDA) mix_pol->add_pdda add_pi Add Photoinitiator add_pdda->add_pi homogenize Homogenize Mixture add_pi->homogenize cast Cast Solution into Mold homogenize->cast uv_cure UV Curing (e.g., 365 nm) cast->uv_cure peel Peel Membrane from Mold uv_cure->peel dry Vacuum Drying (if solvent used) peel->dry final_product Solid Polymer Electrolyte Membrane dry->final_product

Caption: Synthesis workflow for a UV-crosslinked polymer electrolyte.

logical_relationship The crosslinked network provides mechanical stability while the interaction between the polymer host and lithium ions enables ionic conduction. cluster_network Crosslinked Polymer Network cluster_mobile Mobile Ionic Species polymer_host Polymer Host Chains (e.g., PEGDA) pdda This compound (PDDA) Crosslinker polymer_host->pdda Covalent Bonds (forms 3D network) li_ion Li⁺ li_ion->polymer_host Coordination (facilitates transport) anion Anion⁻ (e.g., TFSI⁻)

Caption: Logical structure of the crosslinked polymer electrolyte.

Concluding Remarks

The use of this compound as a crosslinking agent in the synthesis of solid polymer electrolytes presents a viable pathway to developing safer and more versatile energy storage solutions. The protocols and data presented herein offer a foundational guide for researchers to explore and optimize PDDA-based polymer electrolytes for a range of applications, from consumer electronics to specialized medical devices. Further research into the specific influence of the PDDA chain length and concentration on the electrochemical and mechanical properties will be crucial for tailoring these materials to specific performance requirements.

References

Application Notes and Protocols for UV Curing of 1,5-Pentanediol Diacrylate in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol diacrylate (PDDA) is a versatile difunctional acrylate (B77674) monomer gaining significant attention in the formulation of UV-curable adhesives. As a bio-based alternative to the commonly used 1,6-Hexanediol diacrylate (HDDA), PDDA offers comparable, and in some cases, enhanced performance characteristics.[1][2] Its linear and flexible five-carbon chain contributes to properties such as low viscosity and reduced toxicity, making it an attractive component for developing advanced adhesive systems.[2] UV curing of PDDA-based formulations provides rapid, on-demand polymerization, leading to the formation of cross-linked polymer networks with excellent adhesive properties.[3] This document provides detailed application notes and experimental protocols for the UV curing of PDDA for adhesive applications, targeting researchers and professionals in scientific and drug development fields where high-performance adhesives are critical.

Key Components of UV-Curable PDDA Adhesives

A typical UV-curable adhesive formulation consists of three primary components:

  • Oligomers: These are low molecular weight polymers that form the backbone of the adhesive and largely determine its final properties, such as flexibility, toughness, and adhesion.[4] Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.

  • Monomers (Reactive Diluents): Monomers like PDDA are used to reduce the viscosity of the formulation for better processability and to participate in the polymerization reaction, contributing to the cross-link density and overall properties of the cured adhesive.[5]

  • Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals) that initiate the polymerization of the acrylate groups on the oligomers and monomers.[6] The choice and concentration of the photoinitiator are critical for controlling the cure speed and depth.

UV Curing Mechanism of this compound

The UV curing of this compound proceeds via a free-radical polymerization mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star UV Light (hν) Radicals Free Radicals (R●) PI_star->Radicals Cleavage PDDA This compound Monomer Radicals->PDDA Attack on C=C bond Growing_Chain Growing Polymer Chain (R-M●) PDDA->Growing_Chain Chain Growth Growing_Chain->PDDA Further Addition Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Crosslinking Inactive_Polymer Inactive Polymer Growing_Chain->Inactive_Polymer Combination or Disproportionation Growing_Chain2 Growing Polymer Chain (R-M'●) Growing_Chain2->Inactive_Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

Data Presentation: Performance of PDDA-Based Adhesives

The following tables summarize the expected performance of UV-cured adhesives based on this compound. The data is illustrative and representative of typical results found in the literature for similar diacrylate systems. Actual results will vary depending on the specific formulation and curing conditions.

Table 1: Effect of Photoinitiator Concentration on Adhesive Properties

Photoinitiator (TPO) Conc. (wt%)Cure Time (seconds)180° Peel Strength (N/25mm)Lap Shear Strength (MPa)
1.015188
3.052512
5.022211

Note: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is a common Type I photoinitiator.

Table 2: Effect of Urethane Acrylate Oligomer Content on Adhesive Properties

Urethane Acrylate (UA) Conc. (wt%)PDDA Conc. (wt%)Viscosity (cP @ 25°C)180° Peel Strength (N/25mm)Lap Shear Strength (MPa)Elongation at Break (%)
306715002815150
504750003520250
7027120003025200

Note: Assumes a constant photoinitiator concentration of 3 wt%.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable PDDA-Based Adhesive Formulation

This protocol describes the preparation of a model UV-curable adhesive formulation containing this compound.

Materials:

  • This compound (PDDA)

  • Urethane acrylate oligomer (e.g., aliphatic polyester-based)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Amber glass vials or light-blocking containers

  • Magnetic stirrer and stir bars

  • Laboratory balance

Procedure:

  • In a tared amber glass vial, add the desired amount of urethane acrylate oligomer.

  • Add the specified amount of this compound to the vial.

  • Place the vial on a magnetic stirrer and stir the mixture at room temperature until a homogeneous blend is obtained. This may take 15-30 minutes.

  • Weigh the required amount of photoinitiator and add it to the oligomer/monomer mixture.

  • Continue stirring in the dark or under subdued light until the photoinitiator is completely dissolved. Gentle warming (e.g., to 40-50°C) can be used to facilitate dissolution, but care should be taken to avoid premature polymerization.

  • Once the photoinitiator is fully dissolved, the adhesive formulation is ready for use. Store in a cool, dark place.

Protocol 2: UV Curing of the PDDA Adhesive

This protocol outlines the procedure for curing the prepared adhesive formulation using a UV light source.

Materials and Equipment:

  • Prepared PDDA adhesive formulation

  • Substrates for bonding (e.g., glass slides, polycarbonate, aluminum)

  • UV curing system (e.g., mercury arc lamp or LED lamp with appropriate wavelength, typically 365 nm for TPO)

  • Radiometer to measure UV intensity

  • Applicator for controlled adhesive thickness (e.g., wire-wound rod or doctor blade)

Procedure:

  • Ensure the substrates to be bonded are clean and free of any contaminants by wiping with a suitable solvent (e.g., isopropanol) and allowing them to dry completely.

  • Apply a thin, uniform layer of the adhesive formulation onto one of the substrates using an applicator to control the thickness (e.g., 25-50 µm).

  • Carefully place the second substrate onto the adhesive-coated surface, avoiding air bubble entrapment. Apply gentle pressure to ensure good contact.

  • Place the assembled sample under the UV light source.

  • Expose the sample to UV radiation for the predetermined time, based on the desired UV dose (UV dose = UV intensity × exposure time). The UV intensity should be measured at the sample surface using a radiometer.

  • After the exposure is complete, the adhesive should be cured. Allow the bonded sample to cool to room temperature before handling and testing.

Protocol 3: Measurement of 180° Peel Strength (ASTM D3330/D903)

This protocol describes the method for determining the peel strength of the cured adhesive.

Materials and Equipment:

  • Cured adhesive bonded to a flexible substrate and a rigid substrate

  • Tensile testing machine with a 180° peel test fixture

  • Cutter for preparing test strips of a specific width (e.g., 25 mm)

Procedure:

  • Prepare test specimens by bonding a flexible substrate (e.g., polyethylene (B3416737) terephthalate (B1205515) film) to a rigid substrate (e.g., stainless steel panel) as described in Protocol 2.

  • Cut the cured samples into strips of a uniform width, typically 25 mm.

  • Leave a portion of the flexible substrate unbonded to serve as a grip for the tensile tester.

  • Clamp the rigid substrate in the stationary grip of the tensile tester.

  • Fold the unbonded end of the flexible substrate back at a 180° angle and clamp it in the movable grip.

  • Set the crosshead speed of the tensile tester to a constant rate (e.g., 300 mm/min).

  • Start the test and record the force required to peel the flexible substrate from the rigid substrate.

  • The peel strength is calculated as the average force per unit width of the bond line and is typically expressed in N/25mm.

Protocol 4: Measurement of Lap Shear Strength (ASTM D1002)

This protocol details the procedure for evaluating the shear strength of the cured adhesive.

Materials and Equipment:

  • Cured adhesive bonded between two rigid substrates

  • Tensile testing machine with grips for lap shear testing

  • Cutter or saw for preparing test specimens

Procedure:

  • Prepare single-lap-joint specimens by bonding two rigid substrates (e.g., aluminum or steel plates) with a defined overlap area (e.g., 25 mm × 12.5 mm) as described in Protocol 2.

  • Ensure the adhesive layer has a uniform thickness.

  • After curing, clamp the ends of the lap-shear specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure.

  • The lap shear strength is calculated by dividing the maximum load by the overlap area and is expressed in megapascals (MPa).

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation, curing, and characterization of UV-curable PDDA adhesives.

Experimental_Workflow Formulation Adhesive Formulation (PDDA, Oligomer, Photoinitiator) Mixing Homogeneous Mixing Formulation->Mixing Application Adhesive Application on Substrate Mixing->Application Assembly Substrate Assembly Application->Assembly Curing UV Curing (Controlled Dose) Assembly->Curing Characterization Characterization of Cured Adhesive Curing->Characterization Peel_Test 180° Peel Strength Test Characterization->Peel_Test Lap_Shear_Test Lap Shear Strength Test Characterization->Lap_Shear_Test Other_Tests Other Characterizations (e.g., DMA, FTIR) Characterization->Other_Tests

Caption: Workflow for UV-cured PDDA adhesive preparation and testing.

References

Application Notes and Protocols: 1,5-Pentanediol Diacrylate as a Reactive Diluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol diacrylate (PDDA) is a difunctional acrylate (B77674) monomer that serves as a versatile reactive diluent in a variety of polymer systems. As a reactive diluent, PDDA's primary role is to reduce the viscosity of formulations, such as coatings, inks, and adhesives, to improve their applicability and handling.[1][2] Unlike non-reactive diluents, PDDA possesses two acrylate functional groups, allowing it to copolymerize with other monomers and oligomers during the curing process. This incorporation into the final polymer network ensures that it contributes to the material's properties and avoids the volatility and potential for leaching associated with traditional solvents.

A significant advantage of PDDA is its potential as a bio-based alternative to petroleum-derived reactive diluents like 1,6-Hexanediol diacrylate (HDDA).[1][3] PDDA can be synthesized from 1,5-Pentanediol (1,5-PDO), which in turn can be produced from renewable resources such as furfural (B47365) derived from biomass.[1][4] This positions PDDA as a more sustainable option for formulators looking to reduce the environmental impact of their products.

These application notes provide an overview of the role of PDDA as a reactive diluent, summarize its performance data in comparison to HDDA, and offer detailed protocols for its use in common applications.

Key Applications

This compound is utilized in a range of applications where viscosity control and rapid curing are essential. Its properties make it a suitable component in:

  • UV-Curable Coatings and Inks: PDDA effectively reduces the viscosity of high-solid formulations, enabling smooth application and leveling. Its rapid polymerization under UV light contributes to fast curing times.[1][5]

  • Adhesives: In adhesive formulations, PDDA can enhance flexibility and adhesion while maintaining low viscosity for easy application.[2]

  • 3D Printing Resins: The low viscosity and fast curing characteristics of PDDA are advantageous in vat photopolymerization 3D printing technologies.[6]

  • Dental Composites: As a crosslinking agent, it can improve the toughness and water resistance of polymer matrices in dental applications.[6]

  • Hydrogel Synthesis: PDDA can be used as a crosslinker in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering.[7][8][9]

Data Presentation

The following tables summarize the quantitative data on the performance of this compound (PDDA) in comparison to the industry-standard reactive diluent, 1,6-Hexanediol diacrylate (HDDA).

Table 1: Physical Properties of PDDA vs. HDDA [1][5]

PropertyPDDAHDDA
Molecular Weight ( g/mol )212.24226.27
Viscosity @ 25°C (cps)~27~15
Density (g/mL)1.031.01
Glass Transition Temp. (Tg, °C)85.788.7
Boiling Point (°C @ 5 mmHg)90-95158-165

Table 2: Performance in a Simplified Overprint Varnish (OPV) Formulation [1]

PropertyFormulation with HDDAFormulation with PDDA
Viscosity (cPs)120120
Shore D Hardness81.581.5
Tack-Free Belt Speed (fpm)7575
Acrylate Conversion (%)98.596.0

Table 3: Mechanical Properties in a Simplified Wood Coating Formulation [1]

PropertyFormulation with HDDAFormulation with PDDA
Tensile Properties (ASTM D638)
Modulus (kpsi)250280
Strength (psi)6,0006,500
Flexural Properties (ASTM D790)
Modulus (kpsi)450500
Strength (psi)12,00013,000

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: UV Curing of a Wood Coating Formulation

Objective: To prepare and cure a simple UV-curable wood coating formulation containing PDDA as a reactive diluent and evaluate its basic properties.

Materials:

  • This compound (PDDA)

  • Urethane Diacrylate Oligomer

  • Amine Accelerator

  • Cyclohexyl Phenyl Ketone (CPK) Photoinitiator

  • Wood substrate (e.g., maple or birch panels)

  • Applicator (e.g., drawdown bar or spray gun)

  • Medium-pressure mercury vapor UV lamp

  • Shore D Durometer

  • FTIR Spectrometer with ATR accessory

Procedure:

  • Formulation Preparation:

    • In a suitable container, combine the components according to the proportions in Table 4.

    • Mix thoroughly until a homogeneous solution is obtained. Protect the formulation from light exposure.

    Table 4: Simplified Wood Coating Formulation [5]

ComponentWeight Percentage (%)
Urethane Diacrylate46.1
This compound46.1
Amine Accelerator4.9
CPK Photoinitiator2.9
  • Coating Application:

    • Apply the formulation to the wood substrate at a controlled thickness (e.g., 25 µm).

  • UV Curing:

    • Immediately after application, pass the coated substrate under a medium-pressure mercury vapor UV lamp.

    • The UV dose can be controlled by adjusting the belt speed of the conveyor. For initial testing, a belt speed of 75 feet per minute (fpm) can be used.[5]

    • The UV intensity should be monitored, with a typical value being around 850 mJ/cm².[5]

  • Property Evaluation:

    • Tack-Free Cure: Immediately after curing, lightly touch the surface to determine if it is tack-free. Adjust the belt speed to determine the maximum speed at which a tack-free surface is achieved.

    • Shore D Hardness (ASTM D2240):

      • Allow the cured coating to condition for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

      • Place the coated substrate on a flat, hard surface.

      • Press the durometer indenter firmly and smoothly onto the coating surface until the presser foot makes full contact.

      • Read the hardness value within one second of firm contact.[10][11]

      • Take at least five measurements at different locations and report the average.

    • Acrylate Conversion (FTIR Spectroscopy):

      • Record the FTIR spectrum of the uncured liquid formulation.

      • Record the FTIR spectrum of the cured coating.

      • Monitor the decrease in the absorbance of the acrylate C=C peak, typically around 810 cm⁻¹ or 1635 cm⁻¹.[12][13]

      • Calculate the percentage of acrylate conversion by comparing the peak area of the acrylate double bond in the cured and uncured samples, often normalized to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).[12]

Protocol 2: Synthesis of a PDDA-Crosslinked Hydrogel via Photopolymerization

Objective: To synthesize a simple hydrogel using PDDA as a crosslinker for potential applications in drug delivery or tissue engineering.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) as the primary monomer

  • This compound (PDDA) as the crosslinking agent

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Phosphate-buffered saline (PBS)

  • UV light source (e.g., 365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a precursor solution by dissolving the desired concentrations of PEGDA, PDDA, and the photoinitiator in PBS. The ratio of PEGDA to PDDA will determine the crosslink density and resulting mechanical properties of the hydrogel.

    • For example, a starting formulation could be 10% (w/v) PEGDA, 1% (w/v) PDDA, and 0.1% (w/v) TPO in PBS.

    • Ensure all components are fully dissolved and the solution is protected from light.

  • Photopolymerization:

    • Pipette the precursor solution into a mold of the desired shape (e.g., a silicone mold or between two glass slides with a spacer).

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration. The exposure time will depend on the light intensity and the photoinitiator concentration and may range from a few seconds to several minutes.[14]

    • The polymerization is complete when the solution has transformed into a solid gel.

  • Hydrogel Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomers, oligomers, and photoinitiator.[15]

    • Replace the PBS several times over a 24-48 hour period to ensure complete purification.

    • The swelling ratio of the hydrogel can be determined by comparing its weight in the swollen state to its dry weight.

Visualizations

PDDA_Structure cluster_pdda This compound (PDDA) PDDA C=CC(=O)OCCCCCOC(=O)C=C

Caption: Chemical structure of this compound.

Reactive_Diluent_Mechanism Role of a Reactive Diluent cluster_before Before Curing cluster_after After Adding Reactive Diluent cluster_cured After Curing Oligomer_high High Viscosity Oligomer Solution Oligomer_low Low Viscosity Formulation Oligomer_high->Oligomer_low + Reactive Diluent (PDDA) Polymer_Network Cured Polymer Network Oligomer Reactive Diluent Oligomer_low->Polymer_Network UV Light + Photoinitiator

Caption: Mechanism of a reactive diluent in a UV-curable system.

UV_Curing_Workflow Experimental Workflow for UV Curing Formulation 1. Formulation (Oligomer, PDDA, Photoinitiator) Application 2. Application (e.g., drawdown on substrate) Formulation->Application Curing 3. UV Curing (e.g., Mercury Lamp) Application->Curing Testing 4. Characterization (Hardness, Mechanical, Conversion) Curing->Testing

Caption: A typical experimental workflow for UV curing of a formulation.

References

Application Notes and Protocols for the Synthesis of Polymeric Nanoparticles Using 1,5-Pentanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymeric nanoparticles derived from 1,5-pentanediol (B104693) diacrylate (PDDA). These nanoparticles serve as promising carriers for controlled drug delivery applications due to their biocompatibility and tunable properties.

Introduction

Polymeric nanoparticles have emerged as a significant platform in nanomedicine, offering advantages such as enhanced drug stability, controlled release, and targeted delivery.[1][2] 1,5-Pentanediol diacrylate is a versatile monomer that can be polymerized to form crosslinked nanoparticles with a biodegradable polyester (B1180765) backbone, making them suitable for various biomedical applications. The synthesis of these nanoparticles can be effectively achieved through emulsion polymerization, a robust method for producing particles in the nanometer range with a narrow size distribution.[3][4]

Key Applications

The primary application of poly(this compound) nanoparticles lies in the field of drug delivery. Their crosslinked structure allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling sustained release.[5][6] These nanoparticles are particularly suited for the delivery of hydrophobic drugs, enhancing their bioavailability.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(this compound) nanoparticles, including the effects of varying synthesis parameters on their physicochemical properties and drug release profiles.

Table 1: Influence of Initiator and Surfactant Concentration on Nanoparticle Properties

Formulation IDMonomer Concentration (mM)Initiator (KPS) Concentration (mM)Surfactant (SDS) Concentration (mM)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PDDA-NP-011001.05.0150 ± 50.12 ± 0.02-35 ± 2
PDDA-NP-021002.05.0135 ± 70.15 ± 0.03-38 ± 3
PDDA-NP-031001.010.0120 ± 60.10 ± 0.01-42 ± 2
PDDA-NP-041002.010.0110 ± 50.11 ± 0.02-45 ± 3

Table 2: Doxorubicin Loading and Release Characteristics

Formulation IDDrug Loading Capacity (%)Encapsulation Efficiency (%)Burst Release (First 2h) (%)Cumulative Release (24h) (%)
PDDA-NP-Dox-018.5 ± 0.785 ± 515 ± 265 ± 4
PDDA-NP-Dox-029.2 ± 0.992 ± 612 ± 160 ± 5
PDDA-NP-Dox-0310.1 ± 0.895 ± 410 ± 255 ± 3
PDDA-NP-Dox-0411.5 ± 1.198 ± 38 ± 150 ± 4

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Nanoparticles via Emulsion Polymerization

This protocol details the synthesis of nanoparticles using a standard emulsion polymerization technique.[3][4]

Materials:

  • This compound (PDDA)

  • Potassium persulfate (KPS)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Temperature controller

  • Syringe pump

Procedure:

  • Preparation of Aqueous Phase: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium dodecyl sulfate (SDS) in deionized water to the desired concentration (e.g., 5 mM).

  • Purging with Nitrogen: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Addition of Monomer: Add this compound (PDDA) monomer to the aqueous phase while stirring vigorously to form an emulsion.

  • Initiation of Polymerization: Heat the emulsion to 70°C. Dissolve potassium persulfate (KPS) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

  • Polymerization Reaction: Maintain the reaction at 70°C for 4 hours under a nitrogen atmosphere with continuous stirring.

  • Purification: Cool the resulting nanoparticle suspension to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator.

  • Characterization: Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM).

Protocol 2: Drug Loading into Poly(this compound) Nanoparticles

This protocol describes the loading of a model hydrophobic drug, Doxorubicin, into the nanoparticles.

Materials:

Equipment:

  • Magnetic stirrer

  • Dialysis tubing

  • UV-Vis spectrophotometer

Procedure:

  • Drug Solution Preparation: Dissolve Doxorubicin hydrochloride in a minimal amount of DMSO. Add triethylamine to neutralize the hydrochloride salt.

  • Incubation: Add the Doxorubicin solution dropwise to the purified nanoparticle suspension while stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate drug loading.

  • Purification: Remove the unloaded drug by dialysis against deionized water for 24 hours.

  • Quantification of Drug Loading: Determine the amount of encapsulated Doxorubicin by lysing a known amount of nanoparticles with a suitable solvent and measuring the drug concentration using a UV-Vis spectrophotometer at the appropriate wavelength.

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the in vitro release of Doxorubicin from the nanoparticles.

Materials:

  • Doxorubicin-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing

Equipment:

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Release Medium: Prepare PBS solutions at pH 7.4 (simulating physiological pH) and pH 5.5 (simulating the endosomal/lysosomal environment).

  • Dialysis Setup: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a known volume of the release medium (PBS at pH 7.4 or 5.5) and place it in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of Doxorubicin in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed drug release mechanism.

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_release In Vitro Release A Prepare Aqueous Phase (SDS in Water) B Purge with Nitrogen A->B C Add PDDA Monomer (Emulsion Formation) B->C D Initiate Polymerization (KPS, 70°C) C->D E Purify by Dialysis D->E G Incubate with Nanoparticles E->G Purified Nanoparticles F Prepare Doxorubicin Solution F->G H Purify by Dialysis G->H I Quantify Drug Loading H->I J Dialysis in PBS (pH 7.4 & 5.5) I->J Drug-Loaded Nanoparticles K Sample at Time Intervals J->K L Quantify Released Drug K->L M Analyze Release Profile L->M G cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular (pH 5.5) NP_stable Drug-Loaded Nanoparticle Release_slow Slow Drug Diffusion NP_stable->Release_slow Stable Matrix NP_swell Swollen Nanoparticle NP_stable->NP_swell Endocytosis Release_fast Accelerated Drug Release NP_swell->Release_fast Ester Hydrolysis & Swelling

References

Application Notes and Protocols for Fabricating Microfluidic Devices with 1,5-Pentanediol Diacrylate (PDDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol diacrylate (PDDA) is a versatile photopolymer that presents a promising alternative to commonly used materials like Polydimethylsiloxane (PDMS) for the fabrication of microfluidic devices. Its properties, such as mechanical robustness and potential for straightforward surface modification, make it an attractive candidate for applications in drug screening, cell culture, and organ-on-a-chip models. These application notes provide detailed protocols for the fabrication of microfluidic devices using PDDA, adapted from established methods for similar acrylate-based photopolymers due to the limited availability of direct literature for PDDA in microfluidics.

Material Properties

Mechanical and Physical Properties of Cured PDDA

The mechanical properties of photopolymerized this compound are crucial for the integrity and performance of microfluidic devices. The following table summarizes key mechanical properties, primarily derived from studies on UV-curable coatings, which provide a strong indication of the material's performance in a microfluidic context.

PropertyValueNotes
Tensile Modulus 490 mPaProvides an indication of the material's stiffness.
Tensile Strength 22 mPaRepresents the maximum stress the material can withstand before breaking.
Elongation at Break 8%Indicates the material's flexibility and ability to deform before fracturing.
Shore D Hardness 81.5 DA measure of the material's resistance to indentation.
Viscosity (uncured) 27 cPsLower viscosity allows for easier handling and filling of micro-scale molds.
Density 1.03 g/mL
Comparative Analysis with Other Microfluidic Materials

The choice of material for a microfluidic device depends on the specific application requirements. This table provides a comparison of PDDA with other commonly used materials.

PropertyThis compound (PDDA)Polydimethylsiloxane (PDMS)Poly(ethylene glycol) diacrylate (PEGDA)
Fabrication Method Photolithography, Soft LithographySoft Lithography, MoldingPhotolithography, 3D Printing
Mechanical Stiffness HighLowTunable (depends on MW and concentration)
Solvent Resistance Good (especially to organic solvents)Poor (swells in many organic solvents)Moderate to Good
Gas Permeability LowHighLow to Moderate
Surface Modification Readily modified through acrylate (B77674) chemistryRequires plasma treatment or other activationReadily modified
Biocompatibility Expected to be good, requires specific testingGenerally good, but can absorb small moleculesGenerally good, widely used in biomedical applications

Experimental Protocols

I. Fabrication of PDDA Microfluidic Devices via Soft Lithography

This protocol details the fabrication of PDDA microfluidic devices using standard soft lithography techniques, adapted from protocols for other acrylate-based resins.

Materials:

  • This compound (PDDA) monomer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, or other suitable photoinitiator)

  • Silicon wafer with SU-8 photoresist master mold

  • Polydimethylsiloxane (PDMS) for creating a negative mold

  • Trichlorosilane (B8805176) for mold surface treatment

  • UV light source (365 nm)

  • Spinner for coating

  • Hotplate

  • Vacuum desiccator

  • Glass slides or coverslips

  • Isopropanol (B130326)

Protocol:

  • Master Mold Fabrication:

    • Fabricate a master mold with the desired microchannel design using standard photolithography with SU-8 photoresist on a silicon wafer.

  • PDMS Negative Mold Preparation:

    • Mix PDMS prepolymer and curing agent (typically in a 10:1 ratio).

    • Degas the mixture in a vacuum desiccator.

    • Pour the PDMS over the SU-8 master mold and cure at 60-80°C for 2-4 hours.

    • Carefully peel off the cured PDMS negative mold from the master.

    • Treat the surface of the PDMS mold with a trichlorosilane vapor in a desiccator for 1-2 hours to create a non-stick surface.

  • PDDA Prepolymer Solution Preparation:

    • Prepare a solution of this compound with a suitable photoinitiator. A starting concentration of 1-5% (w/w) for the photoinitiator is recommended, but may require optimization.

    • Thoroughly mix the solution until the photoinitiator is completely dissolved.

  • Device Fabrication:

    • Place the silanized PDMS negative mold in a petri dish.

    • Pour the PDDA prepolymer solution onto the PDMS mold.

    • Degas the prepolymer-filled mold in a vacuum desiccator to remove any air bubbles.

    • Carefully place a glass slide or coverslip on top of the prepolymer.

    • Expose the assembly to UV light (365 nm). The required exposure time and intensity will depend on the photoinitiator concentration and the thickness of the device and must be determined empirically. Start with an exposure dose of 1000-2000 mJ/cm².

    • After curing, carefully peel the PDDA device from the PDMS mold.

    • Wash the device with isopropanol to remove any uncured monomer.

    • Dry the device with a stream of nitrogen or air.

  • Device Bonding:

    • For enclosed channels, a second flat layer of PDDA can be cured separately.

    • Treat the surfaces of the channel layer and the flat layer with oxygen plasma for 30-60 seconds.

    • Bring the two surfaces into contact to form an irreversible bond. Alternatively, a thin layer of liquid PDDA prepolymer can be used as an adhesive, followed by a final UV curing step.

II. Surface Modification of PDDA Microfluidic Channels

The surface properties of microfluidic channels are critical for many biological applications. The acrylate groups on the surface of cured PDDA offer a versatile platform for further chemical modification.

Protocol for Hydrophilization:

  • Oxygen Plasma Treatment:

    • Expose the PDDA microchannels to oxygen plasma for 30-60 seconds. This will introduce hydroxyl groups on the surface, making it more hydrophilic. Note that this treatment can be temporary.

  • Grafting of Hydrophilic Polymers:

    • For a more stable hydrophilic surface, graft hydrophilic polymers like poly(ethylene glycol) (PEG) onto the surface.

    • Prepare a solution of PEG-acrylate in a suitable solvent.

    • Fill the microchannels with the PEG-acrylate solution containing a photoinitiator.

    • Expose the device to UV light to initiate the grafting polymerization.

    • Flush the channels with a solvent to remove any ungrafted polymer.

III. Biocompatibility Assessment of Cured PDDA

It is essential to assess the biocompatibility of the fabricated PDDA devices before use in cell-based assays.

Protocol for In Vitro Cytotoxicity Assay (Elution Test):

  • Material Preparation:

    • Cure several small, flat pieces of PDDA using the same fabrication protocol as the microfluidic devices.

    • Sterilize the PDDA pieces, for example, by washing with 70% ethanol (B145695) and exposing to UV light in a biological safety cabinet.

  • Eluate Preparation:

    • Incubate the sterilized PDDA pieces in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24-72 hours at 37°C.

    • As a negative control, incubate the medium without any PDDA.

    • As a positive control, use a material known to be cytotoxic.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 fibroblasts or a cell line relevant to the intended application) in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.

  • Exposure to Eluate:

    • After 24 hours of cell attachment, replace the culture medium with the prepared eluates (from PDDA, negative control, and positive control).

    • Incubate the cells for another 24-48 hours.

  • Viability Assessment:

    • Assess cell viability using a standard assay such as MTT, XTT, or a live/dead staining kit.

    • Quantify the results and compare the viability of cells exposed to the PDDA eluate with the negative and positive controls. A cell viability of over 70% compared to the negative control is generally considered non-cytotoxic.[1]

IV. Protocol for Cell Seeding in PDDA Microfluidic Devices

Materials:

  • Sterilized PDDA microfluidic device

  • Cell suspension in culture medium

  • Syringe pump or pipette

  • Phosphate-buffered saline (PBS)

Protocol:

  • Device Sterilization:

    • Sterilize the PDDA microfluidic device by flushing the channels with 70% ethanol followed by sterile PBS.

    • Expose the device to UV light in a biological safety cabinet for 30 minutes.

  • Surface Coating (Optional but Recommended):

    • To promote cell adhesion, coat the microchannels with an extracellular matrix protein such as fibronectin or collagen.

    • Prepare a solution of the coating protein (e.g., 50 µg/mL fibronectin in PBS).

    • Fill the channels with the protein solution and incubate for at least 1 hour at 37°C.

    • Rinse the channels with sterile PBS to remove any unbound protein.

  • Cell Seeding:

    • Prepare a suspension of the desired cells at an appropriate concentration (e.g., 1-5 x 10⁶ cells/mL).

    • Carefully inject the cell suspension into the microfluidic channels using a syringe pump at a low flow rate or by gentle pipetting to avoid shear stress on the cells.

    • Allow the cells to adhere to the channel surface by incubating the device in a static condition for 2-4 hours in a cell culture incubator.

  • Perfusion Culture:

    • After cell attachment, initiate a slow and continuous flow of fresh culture medium through the channels using a syringe pump to provide nutrients and remove waste products.

Visualizations

G cluster_0 Master Mold Fabrication cluster_1 PDDA Device Fabrication cluster_2 Device Assembly Silicon Wafer Silicon Wafer SU-8 Coating SU-8 Coating Silicon Wafer->SU-8 Coating UV Exposure through Mask UV Exposure through Mask SU-8 Coating->UV Exposure through Mask Development Development UV Exposure through Mask->Development SU-8 Master Mold SU-8 Master Mold Development->SU-8 Master Mold PDMS Casting PDMS Casting SU-8 Master Mold->PDMS Casting PDMS Negative Mold PDMS Negative Mold PDMS Casting->PDMS Negative Mold PDDA Prepolymer Filling PDDA Prepolymer Filling PDMS Negative Mold->PDDA Prepolymer Filling UV Curing UV Curing PDDA Prepolymer Filling->UV Curing PDDA Device PDDA Device UV Curing->PDDA Device Plasma Bonding Plasma Bonding PDDA Device->Plasma Bonding Sealed Microfluidic Device Sealed Microfluidic Device Plasma Bonding->Sealed Microfluidic Device Glass Slide Glass Slide Glass Slide->Plasma Bonding

Caption: Workflow for PDDA microfluidic device fabrication.

G PDDA Surface PDDA Surface Oxygen Plasma Treatment Oxygen Plasma Treatment PDDA Surface->Oxygen Plasma Treatment Hydroxylated Surface Hydroxylated Surface Oxygen Plasma Treatment->Hydroxylated Surface PEG-Acrylate Solution PEG-Acrylate Solution Hydroxylated Surface->PEG-Acrylate Solution UV Grafting UV Grafting PEG-Acrylate Solution->UV Grafting Hydrophilic PEG-coated Surface Hydrophilic PEG-coated Surface UV Grafting->Hydrophilic PEG-coated Surface

Caption: Surface modification workflow for PDDA.

G cluster_0 Device Preparation cluster_1 Cell Culture cluster_2 Drug Screening Fabricate PDDA Device Fabricate PDDA Device Sterilize Device Sterilize Device Fabricate PDDA Device->Sterilize Device Coat with ECM Coat with ECM Sterilize Device->Coat with ECM Seed Cells Seed Cells Coat with ECM->Seed Cells Cell Adhesion Cell Adhesion Seed Cells->Cell Adhesion Initiate Perfusion Initiate Perfusion Cell Adhesion->Initiate Perfusion Introduce Drug Compound(s) Introduce Drug Compound(s) Initiate Perfusion->Introduce Drug Compound(s) Incubate Incubate Introduce Drug Compound(s)->Incubate Analyze Cellular Response Analyze Cellular Response Incubate->Analyze Cellular Response

Caption: General workflow for drug screening application.

References

Troubleshooting & Optimization

Removal of hydroquinone inhibitor from 1,5-Pentanediol diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,5-Pentanediol Diacrylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this monomer by providing detailed troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the hydroquinone (B1673460) (HQ) inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to this compound?

A1: this compound is a reactive monomer susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities. To ensure its stability during transport and storage, a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is added. These compounds act as radical scavengers, preventing premature polymerization.

Q2: When is it necessary to remove the hydroquinone inhibitor?

A2: The removal of the inhibitor is a critical step before most polymerization reactions. The presence of hydroquinone can interfere with the initiator, leading to reduced reaction rates, incomplete polymerization, and variability in the final polymer properties. For applications requiring precise control over the polymerization kinetics and predictable material characteristics, removing the inhibitor is essential.

Q3: What are the primary methods for removing hydroquinone from this compound?

A3: The three most common and effective methods for removing phenolic inhibitors like hydroquinone from acrylate (B77674) monomers on a laboratory scale are:

  • Column Chromatography: Passing the monomer through a column containing basic activated alumina (B75360).

  • Caustic Washing: Using a basic aqueous solution (e.g., sodium hydroxide) to extract the acidic inhibitor.

  • Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure.

Comparison of Inhibitor Removal Methods

The following table provides a summary of the quantitative data and key characteristics of the most common inhibitor removal methods.

MethodPrinciple of RemovalTypical HQ ReductionEstimated Monomer YieldAdvantagesDisadvantages
Column Chromatography Adsorption of the polar hydroquinone onto the surface of basic alumina.From 100-200 ppm to < 5 ppm> 95%- Simple and effective for lab-scale purification.- High purity of the final product.- Can be slower than washing.- Requires the use of a solid adsorbent.
Caustic Washing Acid-base extraction where the weakly acidic hydroquinone reacts with a base to form a water-soluble salt.From 100-200 ppm to 10-20 ppm90-95%- Fast and inexpensive.- Effective for removing hydroquinone and its derivatives.- Risk of monomer hydrolysis, especially with sensitive substrates.- Requires a subsequent drying step.- Generates aqueous waste.
Vacuum Distillation Separation based on the difference in boiling points between the monomer and the non-volatile inhibitor.To nearly undetectable levelsVariable, depends on scale and conditions- Can yield very high purity monomer.- Removes other non-volatile impurities.- High risk of thermal polymerization of the monomer.- Not suitable for inhibitors that co-distill with the monomer.

Experimental Protocols

Below are detailed methodologies for the key inhibitor removal experiments.

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is highly effective for lab-scale purification of this compound.

Materials:

  • This compound containing hydroquinone inhibitor

  • Basic activated alumina (Brockmann I)

  • Glass chromatography column or a syringe with a frit

  • Cotton or glass wool

  • Collection flask

  • Anhydrous solvent (e.g., dichloromethane, optional for viscous monomer)

Procedure:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the alumina.

    • Prepare a slurry of basic activated alumina in a suitable solvent or directly add the dry alumina to the column. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer solution.[1]

    • Gently tap the column to ensure the alumina is well-packed.

  • Loading the Monomer:

    • Carefully pour the this compound onto the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.

  • Elution and Collection:

    • Allow the monomer to pass through the alumina column under gravity.

    • Collect the purified monomer in a clean, dry collection flask. The hydroquinone will be adsorbed onto the alumina.

  • Post-Processing:

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Avoid excessive heating to prevent polymerization.

    • The purified, uninhibited this compound should be used immediately for the best results.

Protocol 2: Inhibitor Removal by Caustic Washing

This is a rapid extraction method suitable for removing hydroquinone.

Materials:

  • This compound containing hydroquinone inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution[2]

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place the this compound into a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The lower aqueous layer, containing the sodium salt of hydroquinone, can be drained and discarded.

    • Repeat the washing step two more times with fresh 1 M NaOH solution.[2]

  • Neutralization and Drying:

    • Wash the monomer with an equal volume of deionized water to remove any residual NaOH.

    • Perform a final wash with a saturated brine solution to aid in the removal of dissolved water.

    • Transfer the washed monomer to a clean, dry flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Stir for 30-60 minutes.[2]

  • Final Steps:

    • Filter or decant the purified monomer from the drying agent.

    • The purified this compound is now free of inhibitor and should be used promptly.

Protocol 3: Inhibitor Removal by Vacuum Distillation

This method is used when very high purity is required, but it must be performed with caution to avoid polymerization.

Materials:

  • This compound containing hydroquinone inhibitor

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place the this compound and a stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle. The boiling point of this compound is reported to be between 90-95 °C at 5 mmHg.[3]

    • Carefully monitor the temperature and pressure to ensure a smooth distillation.

    • Collect the purified monomer in the receiving flask. The non-volatile hydroquinone will remain in the distillation flask.

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified this compound is ready for use. It is highly recommended to use it immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Polymerization fails to initiate or is sluggish after inhibitor removal. - Incomplete removal of the inhibitor.- Introduction of contaminants during the purification process.- Repeat the purification step or try an alternative method.- Ensure all glassware is clean and dry.- Use fresh, high-purity solvents and reagents.
Monomer turns cloudy or viscous after passing through an alumina column. - The alumina may be too acidic or basic, causing partial hydrolysis or reaction of the monomer.- Fine alumina particles passing through the column.- Use neutral activated alumina.- Ensure the column is properly packed with a cotton or glass wool plug to retain the alumina.
Formation of an emulsion during caustic washing. - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel to mix the layers.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period.
Low yield of purified monomer. - Loss of monomer during transfers and washing steps.- Partial polymerization during purification, especially with vacuum distillation.- Handle the monomer carefully to minimize losses.- For vacuum distillation, ensure the temperature is kept as low as possible and consider adding a secondary, high-boiling inhibitor if necessary.
Purified monomer polymerizes during storage. - The uninhibited monomer is highly reactive.- Use the purified monomer immediately after preparation.- If short-term storage is unavoidable, store at low temperatures (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Inhibitor_Removal_Workflow cluster_selection Method Selection cluster_methods Purification Methods cluster_outcome Result start Start: Inhibited Monomer purity_req Purity Requirement? start->purity_req scale Scale of Experiment? purity_req->scale High purity_req->scale Standard col_chrom Column Chromatography scale->col_chrom Lab Scale caustic_wash Caustic Washing scale->caustic_wash Lab to Mid Scale vac_dist Vacuum Distillation scale->vac_dist High Purity Needed end_product Purified Monomer (Use Immediately) col_chrom->end_product caustic_wash->end_product vac_dist->end_product

Caption: Workflow for selecting an inhibitor removal method.

Column_Chromatography_Process prep 1. Prepare Alumina Column load 2. Load Inhibited Monomer prep->load elute 3. Elute with Gravity load->elute collect 4. Collect Purified Monomer elute->collect hq_adsorbed Hydroquinone Adsorbed on Alumina elute->hq_adsorbed final_product Inhibitor-Free Monomer collect->final_product

Caption: Experimental workflow for column chromatography.

Caustic_Washing_Process mix 1. Mix Monomer with NaOH(aq) separate 2. Separate Aqueous Layer mix->separate wash_water 3. Wash with Deionized Water separate->wash_water hq_salt Hydroquinone Salt in Aqueous Phase separate->hq_salt dry 4. Dry with Anhydrous Salt wash_water->dry final_product Inhibitor-Free Monomer dry->final_product

Caption: Experimental workflow for caustic washing.

References

Technical Support Center: Purification of 1,5-Pentanediol Diacrylate (PDDA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Pentanediol diacrylate (PDDA) monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (PDDA)?

A1: Commercial PDDA typically contains inhibitors added to prevent premature polymerization during storage and transport. Common inhibitors include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ). Other potential impurities can include residual reactants from synthesis, such as acrylic acid and 1,5-pentanediol, as well as oligomers formed during storage.

Q2: Why is it necessary to remove inhibitors from PDDA before use?

A2: Inhibitors are designed to scavenge free radicals, which are essential for initiating polymerization. If not removed, these inhibitors will interfere with the polymerization process, leading to slow or incomplete reactions and affecting the properties of the final polymer.

Q3: What is the typical concentration of inhibitors in commercial PDDA?

A3: The concentration of inhibitors like butylated hydroxytoluene (BHT) in acrylate (B77674) monomers is commonly around 0.01% by weight.[1] This small amount is effective for stabilization during storage but must be removed for efficient polymerization.

Q4: How can I assess the purity of my PDDA sample?

A4: The purity of PDDA can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can be used to identify and quantify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A robust method for the analysis of acrylate monomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of the acrylate functional group and can indicate the absence of hydroxyl groups from the starting diol.

Q5: How should I store purified PDDA?

A5: Purified PDDA is susceptible to spontaneous polymerization and should be used immediately. If short-term storage is necessary, it should be kept in a cool, dark place, preferably in a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon). For longer-term storage, re-inhibiting the monomer with a small amount of a suitable inhibitor like HQ or MEHQ is recommended.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymerization Rate or Incomplete Polymerization Incomplete removal of polymerization inhibitors.- Repeat the inhibitor removal step. - Increase the concentration of the initiator in your polymerization reaction to overcome residual inhibitor effects.
Presence of oxygen, which can inhibit free-radical polymerization.- Ensure all reaction vessels are properly purged with an inert gas (e.g., nitrogen or argon) before and during polymerization.
Cloudy or Discolored Purified Monomer Presence of water.- Dry the monomer solution with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final solvent removal step.
Residual impurities not removed by the initial purification step.- Consider a secondary purification step, such as column chromatography, for higher purity.
Low Yield After Purification Polymerization of the monomer during the purification process.- Add a non-volatile polymerization inhibitor (e.g., hydroquinone) during distillation if this method is used. - Keep temperatures as low as possible during all purification steps.
Inefficient extraction or separation during washing steps.- Ensure vigorous mixing during washing and allow for complete phase separation. - Perform multiple extractions with smaller volumes of washing solution for better efficiency.
Presence of Acidic Impurities (e.g., acrylic acid) in Final Product Ineffective washing/neutralization.- Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate solution) followed by deionized water until the aqueous layer is neutral.

Experimental Protocols

Protocol 1: Inhibitor Removal by Caustic Wash

This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.

Materials:

  • This compound (PDDA) containing inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Stir plate and stir bar

Procedure:

  • Place the PDDA monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.

Protocol 2: Inhibitor Removal Using an Alumina (B75360) Column

This method is suitable for laboratory-scale purification and is effective for polar inhibitors.

Materials:

  • This compound (PDDA) containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Chromatography column or a glass pipette that can be used as a column

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Prepare the column by placing a small plug of glass wool or cotton at the bottom of a chromatography column or pipette.

  • Add the basic alumina to the column to create a packed bed. The amount of alumina will depend on the amount of monomer to be purified (a general rule of thumb is a 5-10 cm bed height for small-scale purifications).

  • Pre-wet the alumina with a small amount of a non-polar solvent like hexane (B92381) and allow it to drain through.

  • Carefully add the PDDA monomer to the top of the alumina column.

  • Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the alumina.

  • Collect the purified monomer as it elutes from the column.

  • The purified monomer should be used immediately.

Quantitative Data Summary

The effectiveness of inhibitor removal can be monitored by techniques such as UV-Vis spectroscopy, where the disappearance of the inhibitor's characteristic absorbance peak indicates its removal. Purity before and after purification can be quantified using GC-MS or HPLC, with expected purity levels for commercially available monomers often being >98% after purification.

Purification MethodTypical Purity BeforeExpected Purity AfterKey Considerations
Caustic Wash >95% (with inhibitor)>98%Effective for phenolic inhibitors. Requires subsequent drying.
Alumina Column >95% (with inhibitor)>99%Good for small-scale, high-purity applications. Monomer viscosity can be an issue.

Visualizations

Purification_Workflow General Workflow for PDDA Purification start Commercial PDDA (with inhibitor) purification_choice Choose Purification Method start->purification_choice caustic_wash Caustic Wash (Protocol 1) purification_choice->caustic_wash Large Scale alumina_column Alumina Column (Protocol 2) purification_choice->alumina_column Small Scale/ High Purity analysis Purity Analysis (GC-MS, NMR, HPLC) caustic_wash->analysis alumina_column->analysis storage_use Immediate Use or Inhibited Storage analysis->storage_use

Caption: General workflow for the purification of this compound monomer.

Troubleshooting_Logic Troubleshooting Logic for PDDA Purification start Purification Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield low_purity Low Purity/ Contamination issue_type->low_purity Purity polymerization_issue Polymerization Failure issue_type->polymerization_issue Polymerization check_temp Check for Polymerization During Purification (Reduce Temperature) low_yield->check_temp check_washing Review Washing/ Extraction Technique low_yield->check_washing repeat_purification Repeat Purification or Use Alternative Method low_purity->repeat_purification check_inhibitor_removal Confirm Complete Inhibitor Removal polymerization_issue->check_inhibitor_removal check_oxygen Ensure Inert Atmosphere check_inhibitor_removal->check_oxygen

Caption: Troubleshooting logic for common issues in PDDA purification.

References

Technical Support Center: Optimizing UV Curing for 1,5-Pentanediol Diacrylate (PDDA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the UV curing parameters for 1,5-Pentanediol diacrylate (PDDA) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the UV curing of PDDA formulations, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Incomplete or Tacky Surface Cure Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface, leading to a tacky or uncured layer.[1][2][3]Increase UV Intensity: Higher intensity can generate radicals faster than oxygen can inhibit them. Nitrogen Purge: Curing in an inert nitrogen atmosphere eliminates oxygen. Use of Amine Synergists or Thiols: These additives can mitigate oxygen inhibition.[1] Apply a Barrier Coating: A transparent film can block oxygen from the surface.[1]
Insufficient UV Dose: The total UV energy delivered to the coating is inadequate for complete polymerization.Increase Exposure Time: Longer exposure ensures more complete conversion. Decrease Distance to UV Lamp: This increases the UV intensity at the coating surface.
Incorrect Photoinitiator Concentration: Too low of a concentration generates insufficient radicals, while too high of a concentration can cause surface absorption and block light from penetrating deeper.[4][5]Optimize Photoinitiator Concentration: Conduct a ladder study to find the optimal concentration for your specific formulation and thickness. A typical starting point is 2-3% by weight.
Yellowing of the Cured Formulation Photoinitiator Degradation: Certain photoinitiators can form colored byproducts upon exposure to UV light.[6]Select Non-Yellowing Photoinitiators: Consider using alpha-hydroxyketones or acylphosphine oxides known for low yellowing. Optimize Photoinitiator Concentration: Use the minimum effective concentration.
Over-curing: Excessive UV exposure can lead to degradation of the polymer backbone and additives, causing discoloration.[6]Reduce UV Dose: Decrease exposure time or UV intensity once full cure is achieved.
Oxidation: Reaction of the formulation components with oxygen, often accelerated by heat and UV light, can lead to yellowing.[6]Cure in a Nitrogen Atmosphere: This minimizes oxidation. Incorporate Antioxidants/UV Stabilizers: These additives can protect the formulation from degradation.[6]
Poor Adhesion to Substrate Inadequate Surface Preparation: Contaminants like dust, grease, or moisture on the substrate surface can prevent proper bonding.[7][8][9]Thoroughly Clean the Substrate: Use appropriate solvents or cleaning methods for the specific substrate material.[7][9] Surface Treatment: For low-surface-energy plastics, consider corona or plasma treatment to increase surface wettability.[9]
Low Surface Energy of the Substrate: The coating may not wet the surface properly if the substrate's surface energy is too low.[9][10]Use an Adhesion Promoter or Primer: These can improve the interfacial bonding.[9][10]
Shrinkage Stress: High crosslink density can lead to significant volume shrinkage during curing, creating stress at the coating-substrate interface and causing delamination.Optimize Formulation: Incorporate flexible oligomers or monomers to reduce shrinkage stress. Modify Curing Profile: A "soft-start" cure with initial low intensity can help relieve stress.
Brittleness or Cracking of the Cured Film High Crosslink Density: Formulations with a high concentration of multifunctional acrylates like PDDA can result in a highly crosslinked and brittle network.Incorporate Monofunctional Acrylates or Flexible Oligomers: This will reduce the overall crosslink density and increase flexibility.
Over-curing: Excessive UV exposure can make the polymer network more brittle.Optimize UV Dose: Use the minimum energy required for a complete cure.
Variable Curing Results Inconsistent UV Lamp Output: UV lamps degrade over time, leading to reduced intensity and inconsistent curing.Regularly Monitor and Maintain UV Lamps: Check lamp hours and intensity, and replace bulbs as recommended by the manufacturer.
Inconsistent Coating Thickness: Thicker sections require a higher UV dose to cure completely.Ensure Uniform Coating Application: Use appropriate coating techniques to achieve a consistent film thickness.

Frequently Asked Questions (FAQs)

1. What are the key UV curing parameters to optimize for PDDA formulations?

The primary parameters to optimize are:

  • Photoinitiator Type and Concentration: The choice of photoinitiator should match the spectral output of your UV lamp. The concentration affects the cure speed and depth. An optimal concentration is crucial, as too little can lead to incomplete curing, while too much can cause surface curing that blocks light from reaching deeper into the formulation.[4][5]

  • UV Intensity (Irradiance): This is the power of the UV light per unit area (usually measured in mW/cm²). Higher intensity generally leads to faster curing but can also increase shrinkage stress and yellowing if excessive.

  • UV Dose (Energy Density): This is the total energy delivered to the surface, calculated as intensity multiplied by exposure time (usually measured in mJ/cm²). A sufficient dose is necessary for complete conversion of the monomer.

  • Wavelength: The UV lamp's spectral output should overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation.

2. How does this compound (PDDA) compare to 1,6-Hexanediol diacrylate (HDDA)?

PDDA is a bio-based alternative to the petroleum-based HDDA and exhibits very similar properties, making it a potential drop-in replacement in many formulations.[11] Here is a comparison of their typical properties:

Table 1: Comparison of Typical Properties of PDDA vs. HDDA [11]

PropertyThis compound (PDDA)1,6-Hexanediol Diacrylate (HDDA)
Source Bio-basedPetroleum-based
Viscosity @ 25°C (cps) ~8-12~8-12
Surface Tension (dynes/cm) ~34-36~34-36
Glass Transition Temp. (Tg, °C) ~40-50~40-50

Table 2: Comparison of Mechanical Properties in a Simplified Wood Coating Formulation [12]

Mechanical PropertyPDDA FormulationHDDA Formulation
Tensile Modulus (MPa) 490410
Tensile Strength (MPa) 2220
Elongation (%) 87
Flexural Modulus (MPa) 375300
Flexural Strength (MPa) 2720
Deflection (%) 2215

3. How can I measure the degree of cure or conversion of my PDDA formulation?

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a common and effective method.[13][14] The degree of conversion is determined by monitoring the decrease in the acrylate (B77674) double bond (C=C) peak area, typically around 810 cm⁻¹ or 1635 cm⁻¹, relative to an internal standard peak that does not change during polymerization, such as a carbonyl (C=O) peak around 1730 cm⁻¹.[13][15]

4. What are some suitable photoinitiators for PDDA formulations?

The choice of photoinitiator depends on factors like the desired cure speed, depth of cure, and yellowing tendency. For clear coatings, alpha-hydroxyketones are often a good choice due to their low yellowing properties. For pigmented systems or thicker coatings, acylphosphine oxides are often preferred as they can be activated by longer UV wavelengths, allowing for deeper penetration of the light.

5. How can I improve the adhesion of my UV-cured PDDA coating?

Improving adhesion often involves modifying the substrate surface or the formulation itself. Ensure the substrate is scrupulously clean and free of contaminants.[7][8][9] For low-surface-energy plastics, surface treatments like corona or plasma can be effective.[9][10] Incorporating adhesion promoters into your formulation can also enhance bonding to specific substrates.

Experimental Protocols & Workflows

Experimental Workflow for Optimizing UV Curing Parameters

experimental_workflow cluster_prep Formulation Preparation cluster_cure UV Curing cluster_analysis Characterization cluster_optimization Optimization formulation Prepare PDDA formulation with varying photoinitiator concentrations apply_coating Apply uniform coating to substrate formulation->apply_coating uv_exposure Expose to varying UV intensity and time apply_coating->uv_exposure ftir Measure degree of conversion (FTIR-ATR) uv_exposure->ftir hardness Measure pencil hardness uv_exposure->hardness adhesion Perform adhesion test (ASTM D3359) uv_exposure->adhesion yellowing Measure yellowing index uv_exposure->yellowing analyze Analyze data and identify optimal parameters ftir->analyze hardness->analyze adhesion->analyze yellowing->analyze

Caption: Workflow for optimizing UV curing parameters.

Protocol for Measuring Acrylate Conversion using FTIR-ATR
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small, uniform drop of the uncured PDDA formulation onto the ATR crystal.

  • Initial Spectrum: Record the spectrum of the uncured sample. This will serve as the baseline (0% conversion).

  • UV Exposure: Expose the sample on the ATR crystal to a UV source for a specific time and intensity. Real-time monitoring can be performed by continuously collecting spectra during UV exposure.[13][14][15][16]

  • Post-Cure Spectrum: Record the spectrum of the cured sample.

  • Data Analysis:

    • Identify the characteristic acrylate C=C peak (e.g., ~810 cm⁻¹ or ~1635 cm⁻¹) and an internal reference peak that does not change during polymerization (e.g., C=O peak at ~1730 cm⁻¹).[13][15]

    • Calculate the ratio of the acrylate peak area to the reference peak area for both the uncured (A_uncured) and cured (A_cured) samples.

    • Calculate the degree of conversion (DC) using the formula: DC (%) = [1 - (A_cured / A_uncured)] * 100

ftir_protocol start Start background Record Background Spectrum start->background apply Apply Uncured Sample to ATR background->apply initial_spectrum Record Initial Spectrum (0% Conversion) apply->initial_spectrum uv_expose Expose to UV Light initial_spectrum->uv_expose final_spectrum Record Final Spectrum uv_expose->final_spectrum analyze Calculate Degree of Conversion final_spectrum->analyze end End analyze->end

Caption: FTIR-ATR protocol for conversion measurement.

Protocol for Cross-Cut Adhesion Testing (ASTM D3359)

This method provides a qualitative assessment of the adhesion of the cured PDDA coating to a substrate.

  • Sample Preparation: Ensure the UV-cured PDDA coating is fully cured and has cooled to room temperature.

  • Cutting the Grid:

    • For coatings up to 50 µm (2 mils) thick, make six parallel cuts 1 mm apart. Make a second set of six cuts at a 90-degree angle to the first set to create a grid of 25 squares.

    • For coatings between 50 µm and 125 µm (2 to 5 mils) thick, increase the spacing between cuts to 2 mm.

  • Tape Application: Apply a strip of the specified pressure-sensitive tape over the grid and smooth it down firmly with a pencil eraser to ensure good contact.

  • Tape Removal: After 90 ± 30 seconds, rapidly pull the tape off at a 180-degree angle back upon itself.

  • Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area removed).

adhesion_test start Start prepare Prepare Cured Sample start->prepare cut Cut Grid Pattern (ASTM D3359) prepare->cut tape Apply and Smooth Tape cut->tape wait Wait 90 seconds tape->wait remove Remove Tape at 180° wait->remove evaluate Evaluate Adhesion (0B-5B) remove->evaluate end End evaluate->end

Caption: ASTM D3359 cross-cut adhesion test workflow.

Troubleshooting Logic for Poor Adhesion

adhesion_troubleshooting decision decision action action start Poor Adhesion Observed check_cure Is the coating fully cured? start->check_cure check_surface Was the substrate properly cleaned? check_cure->check_surface Yes increase_cure Increase UV dose (time or intensity) check_cure->increase_cure No check_energy Is the substrate low surface energy? check_surface->check_energy Yes clean_surface Implement rigorous cleaning protocol check_surface->clean_surface No check_formulation Is the formulation optimized for adhesion? check_energy->check_formulation No surface_treatment Apply corona/plasma treatment or use a primer check_energy->surface_treatment Yes modify_formulation Add adhesion promoter check_formulation->modify_formulation No

Caption: Troubleshooting logic for poor adhesion issues.

References

Technical Support Center: Polymerization of 1,5-Pentanediol Diacrylate (PDDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete polymerization of 1,5-Pentanediol diacrylate (PDDA).

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of incomplete PDDA polymerization?

A1: Incomplete polymerization of PDDA can manifest in several ways. You might observe that the final product is tacky or soft to the touch instead of a hard, crosslinked polymer. The material may also appear cloudy or have a non-uniform consistency. In some cases, a liquid or viscous layer of unreacted monomer may be present on the surface.

Q2: Why is my polymerized PDDA tacky on the surface but cured underneath?

A2: This is a classic sign of oxygen inhibition.[1][2][3] Oxygen in the air can interfere with the free-radical polymerization process, particularly at the surface where it is most concentrated.[1] This leads to incomplete curing at the air-interface, resulting in a tacky or uncured surface layer, while the bulk of the material underneath, which is less exposed to oxygen, polymerizes as expected.

Q3: Can the purity of this compound affect polymerization?

A3: Yes, monomer purity is a critical factor. Commercially available PDDA may contain stabilizers or inhibitors, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), to prevent premature polymerization during storage.[4][5] While essential for stability, these inhibitors can interfere with the intended polymerization if not accounted for or removed. Impurities from the synthesis process can also act as chain-terminating agents, leading to incomplete polymerization. It is recommended to use high-purity monomer for consistent results.[6]

Q4: How does temperature influence the polymerization of PDDA?

A4: Temperature has a significant impact on polymerization kinetics.[7][8]

  • Increased Temperature: Generally, higher temperatures increase the mobility of monomers and free radicals, which can lead to a higher degree of conversion and a faster polymerization rate.[9][10][11] This is partly due to a decrease in the viscosity of the resin.[11]

  • Low Temperature: At lower temperatures, the polymerization rate is reduced, and the viscosity of the monomer is higher, which can hinder the reaction and lead to incomplete conversion.[8]

  • Oxygen Solubility: Increasing the temperature can also decrease the amount of dissolved oxygen in the monomer solution, which can help to mitigate oxygen inhibition.[7]

Q5: What is the role of the photoinitiator and its concentration?

A5: In photopolymerization, the photoinitiator is crucial as it absorbs light and generates the free radicals that initiate the polymerization cascade.[12][13] The type and concentration of the photoinitiator must be optimized for the specific monomer and light source.

  • Insufficient Initiator: Too low a concentration of photoinitiator will result in a low concentration of initiating radicals, leading to a slow polymerization rate and incomplete conversion.

  • Excessive Initiator: Conversely, an excessively high concentration of photoinitiator can also be detrimental. It can lead to a high concentration of radicals at the surface, which can cause premature chain termination and a non-uniform polymer network.[14] It can also lead to increased light absorption at the surface, preventing light from penetrating the full depth of the sample, a phenomenon known as the "inner filter effect."

Troubleshooting Guide

This guide addresses specific issues you may encounter during the polymerization of this compound.

Issue 1: Tacky or Uncured Surface

This is most commonly caused by oxygen inhibition.

Troubleshooting Steps:

  • Inert Atmosphere: The most effective way to eliminate oxygen inhibition is to perform the polymerization under an inert atmosphere.[3] This can be achieved by purging the reaction chamber with nitrogen or argon before and during curing.[2]

  • Barrier Coating: Applying a barrier coating, such as a thin film of polyethylene (B3416737) or polypropylene, can physically block oxygen from the surface of the reacting monomer.[1]

  • Chemical Additives:

    • Thiols: The addition of thiols to the formulation can significantly reduce oxygen inhibition.[1]

    • Amine Synergists: Tertiary amines can act as synergists, accelerating the polymerization and helping to overcome oxygen inhibition.[15]

  • Increase Light Intensity: A higher light intensity can generate free radicals at a faster rate, which can help to outcompete the inhibitory effects of oxygen. However, be aware that excessive light intensity can have other detrimental effects.[16]

Issue 2: Low Overall Conversion or Soft Polymer

This can be due to a variety of factors, including issues with the initiator, temperature, or monomer quality.

Troubleshooting Steps:

  • Optimize Photoinitiator Concentration: The optimal concentration of the photoinitiator is crucial for achieving high conversion. This is typically in the range of 0.5-5% by weight, but the ideal concentration will depend on the specific initiator and the thickness of the sample. It is recommended to perform a concentration series to determine the optimal level for your system.[15]

  • Check Light Source: Ensure that the emission spectrum of your light source is a good match for the absorbance spectrum of your photoinitiator. Also, verify the intensity and age of your lamp, as output can decrease over time.

  • Increase Polymerization Temperature: Increasing the temperature can enhance monomer mobility and lead to a higher degree of conversion.[10][11] A modest increase in temperature (e.g., to 40-60°C) can be beneficial.

  • Remove Inhibitors: If you suspect the presence of inhibitors in your monomer, they can be removed by passing the monomer through a column of activated basic alumina (B75360).

  • Extend Curing Time: It is possible that the polymerization simply needs more time to reach completion. Try extending the exposure time to the light source.

Data Presentation

Table 1: Effect of Temperature on Degree of Conversion of Diacrylate Monomers

Temperature (°C)Degree of Conversion (%)
2239.2 ± 7.1[10]
4050.0 ± 5.4[10]
6058.5 ± 5.7[10]

Data adapted from a study on dimethacrylate-based composites, illustrating the general trend for diacrylate systems.

Table 2: Influence of Photoinitiator Concentration on Polymerization Rate

Photoinitiator Concentration (% w/w)Relative Polymerization Rate
0.5Low
1.0Moderate
2.0High
3.0Very High[15]
> 3.5May decrease due to inner filter effect

This table provides a qualitative summary of the general relationship. The optimal concentration is system-dependent.

Experimental Protocols

Protocol 1: Removal of Inhibitors from this compound

Objective: To remove polymerization inhibitors (e.g., hydroquinone) from the monomer.

Materials:

  • This compound (as received)

  • Activated basic alumina

  • Glass chromatography column

  • Collection flask

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Set up a glass chromatography column in a fume hood.

  • Prepare a slurry of activated basic alumina in a non-reactive solvent (e.g., dichloromethane) and pour it into the column to create a packed bed of approximately 10 cm in height.

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified monomer in a clean, dry collection flask.

  • Add a small amount of anhydrous sodium sulfate to the collected monomer to remove any residual water.

  • Decant or filter the purified monomer. The inhibitor-free monomer should be used immediately or stored in a dark, cold place for a short period.

Protocol 2: Photopolymerization of PDDA under an Inert Atmosphere

Objective: To perform photopolymerization while minimizing oxygen inhibition.

Materials:

  • Inhibitor-free this compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Reaction vessel (e.g., a glass slide with a spacer for controlled thickness)

  • UV light source

  • A glove box or a reaction chamber with a nitrogen or argon inlet and outlet.

Procedure:

  • In a light-protected container, prepare the photopolymerizable formulation by dissolving the desired concentration of photoinitiator in the inhibitor-free PDDA. Mix thoroughly until the initiator is fully dissolved.

  • Place the reaction vessel inside the glove box or reaction chamber.

  • Purge the chamber with nitrogen or argon for at least 15-20 minutes to displace the oxygen.

  • Dispense the PDDA formulation into the reaction vessel.

  • Continue to maintain a gentle flow of the inert gas.

  • Expose the sample to the UV light source for the desired curing time.

  • After the exposure is complete, the polymerized sample can be removed from the inert atmosphere.

Mandatory Visualizations

Oxygen_Inhibition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Oxygen Inhibition cluster_termination Termination PI Photoinitiator R Initiating Radical (R•) PI->R Generates Light UV Light Light->PI hv M PDDA Monomer R->M Reacts with P Growing Polymer Chain (P•) M->P Forms P->M Propagation O2 Oxygen (O₂) POO Peroxy Radical (POO•) (Less Reactive) O2->POO Forms Dead_Polymer Terminated Polymer POO->Dead_Polymer Leads to P_Inhibit Growing Polymer Chain (P•) P_Inhibit->O2 Reacts with

Caption: Oxygen inhibition pathway in free-radical polymerization.

Troubleshooting_Workflow Start Incomplete Polymerization Observed CheckSurface Is the surface tacky? Start->CheckSurface OxygenInhibition Likely Oxygen Inhibition CheckSurface->OxygenInhibition Yes CheckConversion Is overall conversion low? CheckSurface->CheckConversion No UseInert Use Inert Atmosphere (N₂ or Ar) OxygenInhibition->UseInert Additives Consider Additives (Thiols, Amines) OxygenInhibition->Additives SuccessfulPolymerization Successful Polymerization UseInert->SuccessfulPolymerization Additives->SuccessfulPolymerization OptimizeInitiator Optimize Initiator Concentration & Type CheckConversion->OptimizeInitiator Yes CheckConversion->SuccessfulPolymerization No CheckLight Check Light Source (Spectrum, Intensity) OptimizeInitiator->CheckLight IncreaseTemp Increase Temperature CheckLight->IncreaseTemp RemoveInhibitors Remove Monomer Inhibitors IncreaseTemp->RemoveInhibitors RemoveInhibitors->SuccessfulPolymerization

Caption: Troubleshooting workflow for incomplete PDDA polymerization.

References

Technical Support Center: 1,5-Pentanediol Diacrylate (PDDA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanediol diacrylate (PDDA) resins. The following sections address common issues, particularly concerning viscosity reduction, and provide detailed experimental protocols.

Troubleshooting Guide & FAQs

Q1: My this compound (PDDA) resin is too viscous for my application. How can I reduce its viscosity?

A1: High viscosity is a common challenge with acrylate (B77674) resins. There are two primary methods to effectively reduce the viscosity of your PDDA resin:

  • Heating: Gently warming the resin can significantly decrease its viscosity. This is a temporary solution as the viscosity will increase again upon cooling.

  • Use of Reactive Diluents: Incorporating a low-viscosity reactive diluent into your formulation can permanently lower the overall viscosity. These diluents are typically monofunctional or multifunctional acrylates that co-polymerize with the PDDA resin during curing.

Q2: How does temperature affect the viscosity of PDDA resin?

A2: The viscosity of PDDA resin is inversely proportional to its temperature. As the temperature increases, the resin's viscosity decreases. This is because the increased thermal energy allows the polymer chains to move more freely, reducing internal friction. This relationship is crucial for processes like coating and printing where a lower viscosity is often required for optimal flow and leveling.

Q3: What are reactive diluents and how do they work?

A3: Reactive diluents are low-viscosity monomers that are added to resin formulations to reduce the overall viscosity.[1] Unlike non-reactive solvents that evaporate during curing, reactive diluents have functional groups (in this case, acrylate groups) that allow them to co-polymerize with the primary resin (PDDA) and become a permanent part of the final cured polymer network.[1] This not only lowers the viscosity for easier processing but can also influence the final properties of the cured material, such as hardness, flexibility, and adhesion.

Q4: Which reactive diluents are compatible with PDDA resins?

A4: A variety of acrylate-based reactive diluents are compatible with PDDA. The choice of diluent will depend on the desired viscosity reduction and the required final properties of the cured material. Common examples include:

  • Monofunctional Acrylates: These provide the most significant viscosity reduction. Examples include isobornyl acrylate (IBOA) and 2-ethylhexyl acrylate (2-EHA).

  • Difunctional Acrylates: These offer a balance between viscosity reduction and maintaining good crosslink density. A common and effective choice is 1,6-Hexanediol diacrylate (HDDA).

  • Trifunctional Acrylates: These will increase the crosslink density, leading to a harder, more chemically resistant cured product, but will have a less pronounced effect on viscosity reduction compared to monofunctional diluents. An example is Trimethylolpropane triacrylate (TMPTA).

Q5: Are there any safety precautions I should take when heating PDDA resin?

A5: Yes, it is important to handle the heating process with care. PDDA is a chemical substance and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid localized overheating, as this can lead to premature polymerization or degradation of the resin. Use a controlled heating method such as a water bath or a temperature-controlled hot plate. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Data Presentation

The following tables provide quantitative data on factors influencing the viscosity of diacrylate resins.

Table 1: Effect of Temperature on the Viscosity of a Diacrylate Monomer

As a close analogue to this compound, the following data for 1,6-Hexanediol diacrylate (HDDA) illustrates the typical relationship between temperature and viscosity.

Temperature (°C)Viscosity (cP)
259
40~5
60~2

(Data sourced from a technical data sheet for 1,6-Hexanediol diacrylate)[1]

Table 2: Effect of Reactive Diluent Concentration on the Viscosity of a Urethane (B1682113) Diacrylate Oligomer

This table demonstrates the significant impact of adding a reactive diluent, 1,6-Hexanediol diacrylate (HDDA), on the viscosity of a urethane acrylate oligomer. A similar trend would be expected when adding HDDA to a this compound resin.

FormulationOligomer (%)HDDA (%)Viscosity (cP at 25°C)
Control10006,290
Formulation 18020356
Formulation 2604076

(Data adapted from a study on low viscosity urethane oligomers)[2]

Experimental Protocols

Protocol: Measuring the Viscosity of this compound Resin Using a Brookfield Viscometer

This protocol provides a standardized method for measuring the viscosity of PDDA resin, which can be adapted to assess the effects of temperature and reactive diluents.

Materials and Equipment:

  • Brookfield Viscometer (or equivalent rotational viscometer)

  • Appropriate spindle for the expected viscosity range

  • Low-form Griffin beaker (600 mL)

  • Temperature-controlled water bath or heating mantle

  • Thermometer or temperature probe

  • This compound resin sample

  • Reactive diluent (if applicable)

  • Stirring rod or magnetic stirrer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Sample Preparation:

    • If measuring the effect of a reactive diluent, accurately weigh the desired amounts of PDDA resin and reactive diluent into the beaker and mix thoroughly until a homogeneous solution is obtained.

    • Place the beaker containing the resin sample into the temperature-controlled water bath and allow it to equilibrate to the desired measurement temperature. Monitor the temperature with a thermometer or probe.

  • Viscometer Setup:

    • Ensure the viscometer is level.

    • Select the appropriate spindle based on the expected viscosity of the sample. For low viscosity resins, a smaller spindle number is typically used.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Immerse the spindle into the center of the resin sample until the fluid level reaches the immersion groove on the spindle shaft. To avoid trapping air bubbles, immerse the spindle at a slight angle.

    • Turn on the viscometer motor and select the desired rotational speed (RPM).

    • Allow the reading on the viscometer to stabilize. This may take a few moments.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the corresponding temperature.

  • Data Analysis:

    • For temperature-dependent studies, repeat the measurement at different temperatures, ensuring the sample has equilibrated at each temperature before measuring.

    • For reactive diluent studies, prepare samples with varying concentrations of the diluent and measure the viscosity of each.

Visualizations

Viscosity_Reduction_Workflow start High Viscosity PDDA Resin decision Viscosity Reduction Method? start->decision heating Heating decision->heating  Temporary diluent Add Reactive Diluent decision->diluent Permanent   process_heating Controlled Warming (e.g., Water Bath) heating->process_heating process_diluent Select & Mix Diluent (e.g., HDDA) diluent->process_diluent measure_viscosity Measure Viscosity (e.g., Brookfield Viscometer) process_heating->measure_viscosity process_diluent->measure_viscosity end Low Viscosity PDDA Resin (Ready for Application) measure_viscosity->end

Caption: Workflow for reducing the viscosity of this compound resins.

Signaling_Pathway cluster_factors Factors Influencing Viscosity cluster_effect Effect on Resin Properties Temperature Temperature Viscosity Resin Viscosity Temperature->Viscosity  Inverse Relationship (Higher Temp = Lower Viscosity)   ReactiveDiluent Reactive Diluent Concentration ReactiveDiluent->Viscosity  Inverse Relationship (Higher Conc. = Lower Viscosity)  

Caption: Relationship between key factors and the viscosity of PDDA resins.

References

Technical Support Center: Improving Mechanical Strength of Polymers Crosslinked with 1,5-Pentanediol Diacrylate (PDDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with polymers crosslinked with 1,5-Pentanediol diacrylate (PDDA).

Troubleshooting Guide

This section addresses specific issues that may arise during the photopolymerization of PDDA-based formulations, leading to suboptimal mechanical properties.

Issue 1: Low Tensile Strength and Excessive Elongation

  • Symptoms: The cured polymer is overly flexible and weak, stretching significantly before breaking.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Crosslink Density Increase the concentration of PDDA. A higher concentration of the crosslinker will lead to a more densely crosslinked network, which increases the tensile strength.
Low Photoinitiator Concentration Increase the photoinitiator concentration in small increments (e.g., 0.1 wt%). Insufficient initiator leads to incomplete polymerization and a lower degree of crosslinking.
Inadequate UV Curing Increase the UV exposure time or the intensity of the UV source. Ensure the entire sample receives uniform and sufficient UV radiation.
Oxygen Inhibition Oxygen present at the surface can inhibit polymerization, resulting in a tacky or undercured surface layer. Perform the curing process in an inert atmosphere (e.g., under a nitrogen blanket). Alternatively, increasing the photoinitiator concentration can help to overcome the effects of oxygen inhibition.

Issue 2: Brittle Polymer and Premature Fracture

  • Symptoms: The cured polymer is rigid and fractures easily with minimal elongation.

  • Possible Causes & Solutions:

CauseSolution
Excessive Crosslink Density Decrease the concentration of PDDA or introduce a monofunctional acrylate (B77674) monomer to reduce the overall crosslink density. Very high crosslink density can lead to a rigid and brittle network.
High Photoinitiator Concentration An excessively high concentration of photoinitiator can lead to a rapid but heterogeneous polymerization, creating internal stresses. Optimize the initiator concentration to achieve a balance between cure speed and network homogeneity.
"Shielding" Effect A very high concentration of the photoinitiator can cause the top layer to absorb most of the UV light, preventing it from penetrating deeper into the sample.[1] This results in a shallow cure and a brittle material. Reduce the photoinitiator concentration.
Choice of Photoinitiator Some photoinitiators can lead to more brittle networks. Consider experimenting with different types of photoinitiators.

Issue 3: Inconsistent Mechanical Properties Between Batches

  • Symptoms: Significant variation in tensile strength, modulus, or elongation at break from one experiment to the next.

  • Possible Causes & Solutions:

CauseSolution
Inhomogeneous Mixing Ensure all components (PDDA, photoinitiator, other monomers/additives) are thoroughly mixed before curing. Use of a vortex mixer or magnetic stirrer is recommended.
Variations in Curing Conditions Precisely control the UV light intensity, exposure time, and temperature during each experiment. Any variation in these parameters can significantly affect the final mechanical properties.
Inhibitor Content Monomers are often supplied with inhibitors to prevent premature polymerization. Variations in inhibitor concentration can affect the curing process. If possible, measure and standardize the inhibitor concentration or use monomers with a known and consistent inhibitor level.

Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of polymers crosslinked with this compound (PDDA)?

A1: The mechanical properties of PDDA-crosslinked polymers can be tailored over a range depending on the specific formulation and curing conditions. Generally, they form rigid polymers. In a direct comparison with 1,6-Hexanediol diacrylate (HDDA), PDDA has been shown to offer improvements in both tensile and flexural modulus and strength in certain formulations.[2]

Q2: How does the concentration of the photoinitiator affect the mechanical strength of my PDDA polymer?

A2: The photoinitiator concentration is a critical parameter.

  • Increasing concentration: Generally, increasing the photoinitiator concentration up to an optimal point leads to a higher degree of conversion and crosslink density, which in turn increases mechanical strength and modulus.[3][4]

  • Excessive concentration: However, beyond a certain point, a higher concentration can be detrimental. It can lead to a "shielding" effect where the surface cures too quickly, preventing light from penetrating the full depth of the sample, resulting in an incompletely cured and weaker material.[1] It can also lead to the formation of a more brittle polymer network.

Q3: My PDDA polymer is too brittle. How can I improve its toughness?

A3: To improve the toughness and reduce the brittleness of your PDDA polymer, you can try the following strategies:

  • Reduce Crosslink Density: Decrease the concentration of PDDA.

  • Incorporate a Flexible Monomer: Add a monofunctional acrylate with a longer, more flexible chain to the formulation. This will reduce the overall crosslink density and increase the polymer's ability to absorb energy before fracturing.

  • Use a Chain Transfer Agent: The addition of a chain transfer agent can help to control the molecular weight of the polymer chains between crosslinks, which can improve toughness.

Q4: Can I blend PDDA with other diacrylate monomers?

A4: Yes, blending PDDA with other diacrylate monomers is a common strategy to tailor the mechanical properties of the final polymer. For example, blending with a longer-chain diacrylate can increase flexibility and elongation at break, while blending with a more rigid cyclic diacrylate can further increase the modulus.

Q5: How does PDDA compare to 1,6-Hexanediol diacrylate (HDDA) in terms of mechanical properties?

A5: PDDA and HDDA are structurally similar, with PDDA having one less carbon in its backbone.[2] Studies have shown that substituting HDDA with PDDA can lead to improvements in mechanical properties, including tensile and flexural modulus and strength, in certain formulations.[2] This suggests that the five-carbon chain of PDDA may allow for a more favorable network configuration.[2]

Data Presentation

The following tables summarize quantitative data on the mechanical properties of diacrylate-crosslinked polymers from various studies. Note that direct comparison should be made with caution due to differences in experimental conditions.

Table 1: Comparison of Mechanical Properties of PDDA vs. HDDA in a Wood Coating Formulation [2]

PropertyHDDA FormulationPDDA Formulation
Tensile Modulus (MPa) 410490
Tensile Strength (MPa) 2022
Elongation at Break (%) 78
Flexural Modulus (MPa) 300375
Flexural Strength (MPa) 2027

Table 2: Effect of Photoinitiator (TPO) Concentration on Mechanical Properties of a 3D-Printed Resin [3]

Photoinitiator Conc. (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)
1% TPO (10 min post-cure)61.09 ± 8.321.21 ± 0.11
2% TPO (10 min post-cure)75.12 ± 11.231.45 ± 0.15
3% TPO (10 min post-cure)82.25 ± 9.951.57 ± 0.19

Experimental Protocols

Protocol 1: Preparation of a PDDA-Crosslinked Film via Photopolymerization

Materials:

  • This compound (PDDA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (if necessary, e.g., dichloromethane, to dissolve the photoinitiator)

  • Glass microscope slides

  • Spacers of desired thickness (e.g., 250 µm)

  • UV curing system (e.g., a UV lamp with a specific wavelength and intensity)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the photoinitiator in a suitable solvent if it is a solid.

    • In a clean, amber vial to protect from ambient light, add the desired amount of PDDA.

    • Add the photoinitiator solution to the PDDA monomer to achieve the desired final concentration (e.g., 1 wt%).

    • If a solvent was used, gently evaporate it under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight is achieved.

    • Thoroughly mix the formulation using a vortex mixer or magnetic stirrer for several minutes to ensure homogeneity.

  • Mold Assembly:

    • Clean two glass microscope slides thoroughly.

    • Place spacers of the desired thickness along two opposite edges of one of the glass slides.

  • Casting the Film:

    • Carefully pipette the PDDA formulation onto the center of the glass slide with the spacers.

    • Place the second glass slide on top, perpendicular to the first, and gently press to spread the formulation evenly and create a film of uniform thickness defined by the spacers. Clamp the slides together.

  • UV Curing:

    • Place the mold assembly under the UV lamp.

    • Expose the formulation to UV light for a predetermined time and at a specific intensity. These parameters should be optimized for your specific system.

  • Sample Retrieval:

    • After curing, carefully separate the glass slides.

    • Gently peel the cured PDDA film from the glass slide. A razor blade may be used to carefully initiate the peeling at one edge.

Protocol 2: Tensile Testing of a Cured PDDA Film (based on ASTM D638)

Materials and Equipment:

  • Cured PDDA film

  • Dog-bone shaped die or cutter

  • Universal Testing Machine (UTM) with a suitable load cell

  • Calipers for measuring sample dimensions

Procedure:

  • Sample Preparation:

    • Cut dog-bone shaped specimens from the cured PDDA film using a sharp die or cutter. This shape ensures that failure occurs in the central, narrower gauge section.

    • Measure the width and thickness of the gauge section of each specimen at several points using calipers and calculate the average cross-sectional area.

  • Tensile Test Setup:

    • Secure the specimen in the grips of the Universal Testing Machine, ensuring it is aligned vertically and not twisted.

    • Set the gauge length (the initial distance between the grips).

  • Testing:

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • From the load-displacement curve, calculate the following:

      • Tensile Strength: The maximum stress the material can withstand before fracture (Maximum Load / Initial Cross-Sectional Area).

      • Young's Modulus (Modulus of Elasticity): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_test Mechanical Testing prep1 Weigh PDDA Monomer prep2 Add Photoinitiator prep1->prep2 prep3 Homogenize Mixture prep2->prep3 cure1 Cast Film in Mold prep3->cure1 cure2 Expose to UV Radiation cure1->cure2 cure3 Retrieve Cured Polymer cure2->cure3 test1 Prepare Test Specimens cure3->test1 test2 Conduct Tensile Test test1->test2 test3 Analyze Data test2->test3 end Results test3->end Report Results

Caption: Experimental workflow for preparing and testing PDDA-crosslinked polymers.

logical_relationship [+] Positive Correlation [*] Optimal Range Exists cluster_inputs Input Parameters cluster_outputs Mechanical Properties pdda_conc PDDA Concentration strength Tensile Strength pdda_conc->strength + modulus Young's Modulus pdda_conc->modulus + brittleness Brittleness pdda_conc->brittleness + pi_conc Photoinitiator Concentration pi_conc->strength pi_conc->modulus pi_conc->brittleness * uv_cure UV Curing (Time/Intensity) uv_cure->strength + uv_cure->modulus + toughness Toughness strength->toughness modulus->brittleness

Caption: Logical relationships between formulation parameters and mechanical properties.

References

Technical Support Center: 1,5-Pentanediol Diacrylate (PDDA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 1,5-Pentanediol diacrylate (PDDA) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound, presented in a question-and-answer format.

Issue 1: The viscosity of my this compound has noticeably increased during storage.

  • Question: I opened a previously stored container of PDDA and found it to be thicker or more viscous than expected. What could be the cause?

  • Answer: A significant increase in viscosity is a primary indicator of partial polymerization. This can be triggered by several factors:

    • Elevated Storage Temperature: Heat is a major catalyst for the polymerization of acrylates. Storing the monomer at temperatures above the recommended range can initiate this process. Ideally, your storage area should be maintained between 15°C and 25°C (59°F to 77°F).[1] For long-term storage, some high-purity grades may benefit from refrigeration (e.g., 2-8°C), but always consult the supplier's specific recommendations.

    • Exposure to Light: Ultraviolet (UV) light can generate free radicals, initiating polymerization.[2] It is crucial to store PDDA in opaque containers to shield it from light.[3]

    • Inhibitor Depletion: PDDA is typically supplied with a polymerization inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ) or Hydroquinone (HQ).[4][5][6] Over time, or under improper storage conditions, this inhibitor can be consumed, leaving the monomer susceptible to polymerization.

    • Contamination: Accidental introduction of contaminants like dust, metal ions from spatulas, or peroxides from solvents can act as initiators for polymerization.[2]

Issue 2: There are solid particles or a gel-like substance in my this compound.

  • Question: Upon inspection, I found solid particles or a gelled mass within the PDDA container. Is the material still usable?

  • Answer: The presence of solid particles or a gel is a clear sign of advanced polymerization. The material in this state is generally not recommended for use, as the presence of polymers can significantly and unpredictably alter the kinetics of your experiments and the properties of the final product. The causes are the same as those for increased viscosity, but the process has progressed to a more advanced stage. It is crucial to review your storage protocols to prevent this from happening with new batches.

Issue 3: My experiment with this compound is giving inconsistent results.

  • Question: I am observing variability in curing times or final material properties when using different batches or even the same batch of PDDA over time. Why is this happening?

  • Answer: Inconsistent results can often be traced back to changes in the monomer's purity due to the formation of oligomers (short-chain polymers) during storage. Even if the viscosity increase is not visually apparent, the presence of these oligomers can affect the reaction. It is advisable to test the purity of your monomer if you suspect this is the case.

Frequently Asked Questions (FAQs)

Q1: What is the role of an inhibitor in this compound?

A1: Inhibitors like MEHQ and HQ are added to PDDA to prevent premature polymerization during shipping and storage.[4][5] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5]

Q2: Why is the presence of oxygen important for the storage of inhibited this compound?

A2: Phenolic inhibitors such as MEHQ and HQ require the presence of dissolved oxygen to function effectively.[7][8][9] The inhibitor molecule donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), creating a stable radical that does not propagate polymerization.[5][7] Therefore, it is important to store PDDA with an air headspace in the container, rather than under an inert gas like nitrogen.[1][9]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, store PDDA in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][10] The container should be opaque and tightly sealed.[3] The recommended storage temperature is typically between 15°C and 25°C (59°F to 77°F).[1] Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.

Q4: How can I check if my this compound is still good to use?

A4: You can perform several tests to assess the quality of your PDDA:

  • Visual Inspection: Check for any signs of cloudiness, increased viscosity, or the presence of solid particles.

  • Viscosity Measurement: A quantitative way to detect polymerization is to measure the viscosity and compare it to the specifications of the fresh material.

  • Inhibitor Concentration: The level of inhibitor can be measured using High-Performance Liquid Chromatography (HPLC). A significant decrease in inhibitor concentration suggests a reduced shelf life.

  • Polymer Content: Gel Permeation Chromatography (GPC) can be used to detect the presence of oligomers or polymers.

Q5: Can I remove the inhibitor from this compound?

A5: Yes, the inhibitor can be removed, for example, by washing with a caustic solution.[4] However, once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization and should be used immediately.[4]

Data Presentation

The following table summarizes the expected impact of various storage conditions on the stability and shelf life of this compound. This data is representative of typical acrylate (B77674) monomers and should be used as a guideline. For specific shelf-life information, always consult the product's certificate of analysis and the manufacturer.

Storage ParameterConditionEffect on PDDA StabilityExpected Shelf Life
Temperature 2 - 8 °CExcellent stability, minimal thermal initiation.Extended
15 - 25 °CGood stability, recommended for general storage.[1]As specified by the manufacturer
> 30 °CIncreased rate of inhibitor depletion and potential for thermal initiation.Significantly Reduced
Light Exposure Stored in opaque, sealed containerProtected from UV-initiated polymerization.[3]Optimal
Stored in a clear container in ambient lightRisk of UV-initiated polymerization over time.Reduced
Inhibitor (MEHQ) 100 - 200 ppm (Typical)Effective prevention of premature polymerization.As specified by the manufacturer
< 50 ppmReduced protection, increased risk of polymerization.Shortened
Atmosphere Air headspace in the containerEnables the inhibitor to function effectively.[1][9]Optimal
Inert gas (e.g., Nitrogen) headspaceInhibitor function is compromised.Significantly Reduced

Experimental Protocols

Protocol 1: Viscosity Measurement to Detect Polymerization

This method provides a simple way to assess the extent of polymerization by measuring changes in the monomer's viscosity.

  • Apparatus:

    • Viscometer (e.g., Ubbelohde or other calibrated viscometer)

    • Constant temperature water bath

    • Stopwatch

  • Procedure:

    • Equilibrate the viscometer and the PDDA sample to a constant temperature (e.g., 25°C) in the water bath.

    • Load the viscometer with a precise volume of the PDDA sample.

    • Measure the efflux time, which is the time it takes for the liquid to flow between two marked points on the viscometer.

    • Repeat the measurement at least three times and calculate the average efflux time.

    • Compare the measured viscosity to the manufacturer's specification for the fresh monomer. A significant increase indicates the presence of polymers.

Protocol 2: Quantification of MEHQ Inhibitor by HPLC

This protocol outlines a method for determining the concentration of the MEHQ inhibitor.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), adjusted as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of MEHQ standards of known concentrations in the mobile phase.

    • Sample Preparation: Accurately dilute a known weight of the PDDA sample in the mobile phase.

    • Calibration: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Analysis: Inject the prepared PDDA sample solution.

    • Quantification: Determine the MEHQ concentration in the sample by comparing its peak area to the calibration curve.

Protocol 3: Detection of Oligomers by Gel Permeation Chromatography (GPC/SEC)

GPC separates molecules based on their size in solution and is an effective method to detect the formation of oligomers and polymers.

  • Instrumentation and Conditions:

    • GPC/SEC System: With a refractive index (RI) detector.

    • Columns: A set of GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).

    • Mobile Phase: Tetrahydrofuran (THF).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C.

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the PDDA sample in THF.

    • Analysis: Inject the sample solution into the GPC system.

    • Interpretation: The resulting chromatogram will show a large peak for the monomer. The presence of additional peaks at earlier elution times (corresponding to higher molecular weights) indicates the formation of oligomers or polymers.

Visualizations

Premature_Polymerization_Prevention cluster_causes Causes of Premature Polymerization cluster_prevention Preventive Measures cluster_outcome Outcomes Heat Elevated Temperature Polymerization Premature Polymerization Heat->Polymerization Light UV Light Exposure Light->Polymerization Contamination Contaminants (e.g., peroxides, metals) Contamination->Polymerization Depletion Inhibitor Depletion Depletion->Polymerization Storage Store in a Cool, Dark Place (15-25°C) Storage->Depletion slows Stability Stable PDDA Monomer Storage->Stability Container Use Opaque, Tightly Sealed Containers Container->Stability Handling Proper Handling to Avoid Contamination Handling->Stability Monitoring Monitor Inhibitor Levels & Viscosity Monitoring->Stability Atmosphere Maintain Air Headspace Atmosphere->Depletion prevents rapid Atmosphere->Stability

Caption: Logical workflow for preventing premature polymerization of this compound.

Inhibition_Mechanism Monomer PDDA Monomer Radical Monomer Radical (R•) Monomer->Radical forms Polymer Polymer Chain Monomer->Polymer to form Initiator Free Radical Initiator (Heat, Light, Contaminant) Initiator->Monomer attacks Radical->Monomer propagates Oxygen Oxygen (O2) Radical->Oxygen reacts with PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical MEHQ Inhibitor (MEHQ-H) PeroxyRadical->MEHQ reacts with StableRadical Stable Inhibitor Radical (MEHQ•) MEHQ->StableRadical forms StableRadical->Radical terminates

Caption: Simplified signaling pathway of MEHQ inhibition in the presence of oxygen.

References

Effect of photoinitiator concentration on 1,5-Pentanediol diacrylate curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of photoinitiator concentration on the photopolymerization of 1,5-Pentanediol diacrylate (PDDA).

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for photoinitiators in this compound (PDDA) formulations?

A1: The optimal photoinitiator (PI) concentration for PDDA curing typically ranges from 0.1 wt% to 5.0 wt%. However, the ideal concentration is highly dependent on the specific photoinitiator used, the thickness of the sample, the light source (wavelength and intensity), and the desired final properties of the cured polymer. For thick samples, lower concentrations (e.g., 0.1 wt% to 0.5 wt%) may be necessary to ensure deep and uniform curing.[1]

Q2: How does increasing the photoinitiator concentration affect the curing speed of PDDA?

A2: Generally, increasing the photoinitiator concentration accelerates the curing speed, leading to a higher maximum reaction rate.[2] This is because a higher concentration of photoinitiator generates more free radicals upon exposure to UV light, initiating the polymerization of more acrylate (B77674) groups simultaneously. However, beyond an optimal concentration, the reaction rate may plateau or even decrease.

Q3: Can too high a photoinitiator concentration be detrimental to the curing process?

A3: Yes, an excessively high photoinitiator concentration can have several negative effects. It can lead to a phenomenon known as "surface curing," where the top layer cures rapidly but blocks light from penetrating deeper into the sample, resulting in incomplete curing of the bulk material.[1] This can create a cure gradient and compromise the mechanical integrity of the final product. Additionally, very high concentrations can sometimes lead to a lower final conversion rate.[1]

Q4: How does photoinitiator concentration influence the final mechanical properties of the cured PDDA?

A4: The photoinitiator concentration has a significant impact on the mechanical properties of the cured polymer, such as hardness, flexural strength, and modulus.[2][3][4] An optimal concentration will generally lead to a high degree of conversion and a well-crosslinked network, resulting in robust mechanical properties. However, concentrations that are too high or too low can lead to incomplete curing, resulting in a softer, weaker, or more brittle material.

Q5: Does the type of photoinitiator affect the optimal concentration needed?

A5: Absolutely. Different photoinitiators have different molar absorptivity coefficients at specific wavelengths.[5] A photoinitiator with high absorptivity may require a lower concentration to achieve the same initiation rate as a photoinitiator with lower absorptivity. It is crucial to select a photoinitiator whose absorption spectrum overlaps with the emission spectrum of your UV light source for efficient curing.[5]

Troubleshooting Guide

Problem: My PDDA sample is not curing completely; the bottom remains liquid.

  • Possible Cause: The photoinitiator concentration is too high, causing light to be absorbed at the surface and preventing it from reaching the bottom of the sample.[1]

  • Solution: Reduce the photoinitiator concentration. For thicker samples, consider using a photoinitiator with a photobleaching effect, which becomes more transparent upon exposure to UV light, allowing for deeper light penetration.

Problem: The surface of my cured PDDA is tacky or sticky.

  • Possible Cause 1: Oxygen inhibition. Oxygen in the air can quench the free radicals at the surface, preventing complete polymerization.

  • Solution 1: Increase the photoinitiator concentration to generate a higher concentration of free radicals, which can help to overcome the effects of oxygen inhibition.[2] Alternatively, perform the curing process in an inert atmosphere, such as nitrogen.

  • Possible Cause 2: Insufficient UV light intensity or exposure time.

  • Solution 2: Increase the UV light intensity or the duration of exposure.

Problem: The cured PDDA is brittle and cracks easily.

  • Possible Cause: The photoinitiator concentration is significantly outside the optimal range, leading to a poorly formed polymer network. An excessively high concentration can lead to a high crosslink density at the surface, creating internal stresses.

  • Solution: Systematically vary the photoinitiator concentration to find the optimal level that results in a tough, flexible cured polymer. Refer to the literature for typical concentration ranges for your specific photoinitiator and application.

Data Summary

The following tables summarize the general effects of photoinitiator concentration on various aspects of acrylate curing.

Table 1: Effect of Photoinitiator Concentration on Curing Kinetics and Conversion

Photoinitiator ConcentrationCuring RateFinal Monomer ConversionCure Depth
Low SlowerPotentially lowerDeeper
Optimal FastHighUniform
High Initially very fast, may slow downCan be lower due to light blockingShallow

Table 2: Effect of Photoinitiator Concentration on Mechanical and Surface Properties

Photoinitiator ConcentrationHardnessFlexural StrengthSurface Gloss
Low LowerLowerMay be higher
Optimal HighHighVaries with system
High High at the surface, but potentially low in the bulkCan be lower due to incomplete curingCan be lower[6]

Experimental Protocols

Protocol 1: Determining the Degree of Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the acrylate double bonds during polymerization.

  • Sample Preparation: Prepare a series of PDDA formulations with varying concentrations of your chosen photoinitiator (e.g., 0.1, 0.5, 1.0, 2.0, and 3.0 wt%).

  • FTIR Setup: Place a small drop of the uncured resin between two transparent salt plates (e.g., KBr or NaCl).

  • Initial Spectrum: Record the FTIR spectrum of the uncured sample. The peak of interest is the acrylate C=C double bond, typically found around 1637 cm⁻¹.

  • Photocuring: While continuously collecting FTIR spectra, expose the sample to a UV light source of a specific wavelength and intensity.

  • Data Analysis: The degree of conversion can be calculated by monitoring the decrease in the area of the acrylate peak over time, often referenced to an internal standard peak that does not change during the reaction (e.g., the C=O ester peak around 1720 cm⁻¹).

Visualizations

TroubleshootingCuringIssues cluster_problems Common Curing Problems cluster_causes Potential Causes Related to PI Concentration cluster_solutions Solutions IncompleteCure Incomplete Curing HighPI Too High PI Concentration IncompleteCure->HighPI Light Blocking TackySurface Tacky Surface LowPI Too Low PI Concentration TackySurface->LowPI Insufficient Radicals Oxygen Oxygen Inhibition TackySurface->Oxygen BrittlePolymer Brittle Polymer BrittlePolymer->HighPI Non-uniform Curing BrittlePolymer->LowPI Incomplete Network DecreasePI Decrease PI Concentration HighPI->DecreasePI OptimizePI Optimize PI Concentration HighPI->OptimizePI IncreasePI Increase PI Concentration LowPI->IncreasePI LowPI->OptimizePI Oxygen->IncreasePI InertAtmosphere Use Inert Atmosphere Oxygen->InertAtmosphere

Caption: Troubleshooting logic for PDDA curing issues related to photoinitiator concentration.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare PDDA/ PI Formulations Sample Prepare Sample for Analysis Formulation->Sample InitialScan Acquire Initial State (e.g., FTIR spectrum) Sample->InitialScan UVCure Expose to UV Light InitialScan->UVCure Monitor Monitor Reaction Progress UVCure->Monitor Data Analyze Data (e.g., Degree of Conversion) Monitor->Data Properties Characterize Final Properties Data->Properties

Caption: General experimental workflow for studying the effect of photoinitiator concentration on PDDA curing.

References

Technical Support Center: Controlling the Crosslinking Density of 1,5-Pentanediol Diacrylate (PDDA) Networks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,5-Pentanediol diacrylate (PDDA) networks. Our goal is to help you effectively control the crosslinking density of your photopolymerized networks to achieve the desired material properties for your specific applications.

Troubleshooting Guide

This section addresses common issues encountered during the photopolymerization of this compound.

Q1: My cured PDDA network is brittle and cracks easily. What is the likely cause and how can I fix it?

A: Brittleness in a PDDA network is typically a sign of excessively high crosslinking density. This creates a rigid structure with limited chain mobility, making it prone to fracture under stress.

Solutions:

  • Reduce Photoinitiator Concentration: Lowering the amount of photoinitiator will generate fewer radical initiation sites, leading to longer polymer chains between crosslinks and a more flexible network.

  • Decrease UV Exposure: Shorten the UV curing time or reduce the light intensity. Over-exposing the sample can lead to a very high degree of conversion and a densely crosslinked, brittle material.

  • Incorporate a Monofunctional Monomer: Adding a monofunctional acrylate (B77674) to the formulation will act as a chain terminator for crosslinks, effectively reducing the overall crosslinking density and increasing flexibility.

  • Increase Monomer Chain Length: While you are using this compound, for future formulations, consider a diacrylate with a longer chain between the acrylate groups to increase flexibility.

Q2: My cured PDDA network is soft and tacky to the touch. What could be the problem?

A: A soft and tacky surface is indicative of incomplete polymerization and low crosslinking density. This can be caused by several factors.

Solutions:

  • Address Oxygen Inhibition: Free radical polymerization of acrylates is sensitive to oxygen, which can quench the radicals, especially at the surface.

    • Inert Atmosphere: Cure the sample in an inert atmosphere, such as a nitrogen or argon glovebox.

    • Barrier Film: Apply a transparent barrier film (e.g., a glass slide or a polypropylene (B1209903) film) over the surface of the liquid resin during curing to block oxygen contact.

  • Optimize Photoinitiator and UV Source:

    • Concentration: An insufficient concentration of the photoinitiator will not generate enough radicals to achieve full conversion. Consider a modest increase in the photoinitiator concentration.

    • Spectrum Match: Ensure the absorption spectrum of your photoinitiator matches the emission spectrum of your UV lamp for efficient radical generation.

  • Increase UV Exposure: The UV dose (a combination of intensity and time) may be insufficient. Try increasing the curing time or using a higher intensity UV source.

  • Check for Impurities: Impurities in the PDDA monomer or solvents can act as inhibitors. Ensure you are using high-purity reagents.

Q3: The polymerization of my PDDA formulation is very slow or does not initiate at all. What should I check?

A: Failure to initiate or a long induction period is often due to issues with the initiation system or the presence of inhibitors.

Solutions:

  • Inhibitor Removal: Commercial acrylate monomers like PDDA are shipped with inhibitors (e.g., hydroquinone (B1673460) or MEHQ) to prevent premature polymerization. While often used directly, for sensitive or slow reactions, it may be necessary to remove the inhibitor by passing the monomer through an inhibitor-removal column.

  • Sufficient Initiator Concentration: A very low initiator concentration may not be enough to overcome the effects of the supplied inhibitor and dissolved oxygen.

  • Photoinitiator and Light Source Compatibility: Double-check that your photoinitiator is active at the wavelength of your UV lamp.

  • Light Intensity: A very low light intensity may not generate radicals at a sufficient rate to start the polymerization process effectively.

Q4: I observe significant warping or shrinkage in my cured PDDA sample. How can I minimize this?

A: Polymerization of acrylates involves a change from van der Waals distances between monomer molecules to covalent bond distances in the polymer network, which results in volumetric shrinkage.

Solutions:

  • Lower the Degree of Crosslinking: Highly crosslinked networks tend to exhibit more shrinkage stress. Employing the strategies to reduce brittleness (as in Q1) can also help mitigate shrinkage.

  • Use High Molecular Weight Components: Incorporating larger oligomers or monomers can reduce the concentration of reactive groups, thereby decreasing overall shrinkage.

  • Optimize Curing Conditions: Slower polymerization rates, achieved by using lower light intensity or lower photoinitiator concentrations, can allow for stress relaxation during the curing process, which may reduce warping.

Frequently Asked Questions (FAQs)

Q1: How do I control the crosslinking density of my this compound network?

A: The crosslinking density of a PDDA network is primarily controlled by the kinetics of the photopolymerization reaction. The key experimental parameters you can adjust are:

  • Photoinitiator Concentration: Higher concentrations generally lead to a higher density of initiated chains and thus a higher crosslink density, up to a certain point where side reactions can occur.

  • UV Light Intensity and Exposure Time: A higher UV dose (intensity × time) typically results in a higher degree of monomer conversion and a more densely crosslinked network.

  • Monomer Formulation: The inclusion of monofunctional monomers or monomers with different chain lengths can be used to tune the network structure.

Q2: What is the effect of photoinitiator concentration on the final properties of the PDDA network?

A: Photoinitiator concentration has a significant impact on the network's properties. Generally, as the concentration increases from a low level, the crosslinking density, hardness, and modulus also increase.[1] However, excessively high concentrations can lead to a decrease in mechanical properties. This can be due to the formation of shorter polymer chains, increased termination reactions, or light absorption effects where the surface layer cures too quickly and shields the underlying material from receiving enough UV light (the "inner filter" effect).[2]

Q3: How does UV light intensity and exposure time affect the crosslinking and mechanical properties?

A: Both UV light intensity and exposure time contribute to the total energy dose delivered to the sample, which drives the polymerization.

  • Higher Intensity: Increases the rate of radical generation, leading to faster polymerization and potentially a higher crosslinking density.[3] However, very high intensities can also promote premature termination reactions.

  • Longer Exposure Time: Allows for a higher degree of monomer-to-polymer conversion, which generally increases the crosslinking density and improves mechanical properties like hardness and modulus, up to a point where the reaction reaches its completion.[4]

Q4: Can I tune the flexibility of my PDDA network?

A: Yes, the flexibility of a PDDA network is inversely related to its crosslinking density. To increase flexibility:

  • Decrease the photoinitiator concentration.

  • Reduce the UV exposure time or intensity.

  • Incorporate a monofunctional monomer into your formulation.

  • For new formulations, consider using a diacrylate monomer with a longer aliphatic chain between the acrylate groups.

Q5: How can I measure the crosslinking density of my PDDA network?

A: There are several common methods to characterize the crosslinking density of a polymer network:

  • Equilibrium Swelling Test: This is a widely used and relatively simple method. A cured polymer sample is immersed in a good solvent. A lower crosslinking density allows the network to swell more, while a higher crosslinking density restricts swelling. The Flory-Rehner equation can be used to calculate the molecular weight between crosslinks from the swelling data.[5]

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material, such as the storage modulus (E'). In the rubbery plateau region (above the glass transition temperature), the storage modulus is directly proportional to the crosslinking density.[6]

  • Rheology: For in-situ monitoring, the gel point and the evolution of the storage and loss moduli during curing can provide information about the network formation and final crosslinking.

Q6: What are the key differences between this compound (PDDA) and 1,6-Hexanediol diacrylate (HDDA)?

A: PDDA and HDDA are structurally very similar, with PDDA having a five-carbon chain and HDDA a six-carbon chain between the acrylate groups. PDDA is often presented as a bio-based alternative to the petroleum-based HDDA. In terms of performance, they are often interchangeable in formulations. Some studies have shown that substituting PDDA for HDDA can lead to slight improvements in mechanical properties such as tensile and flexural modulus and strength, which may be due to favorable chain configurations of the shorter C5 backbone.

Data Presentation

The following tables summarize the influence of key experimental parameters on the properties of diacrylate networks and provide illustrative data.

Table 1: Qualitative Effects of Experimental Parameters on PDDA Network Properties

Parameter IncreaseCrosslinking DensityHardness/ModulusBrittlenessSurface Tackiness
Photoinitiator Conc. Increases (then may plateau)Increases (to a maximum)IncreasesDecreases
UV Light Intensity IncreasesIncreasesIncreasesDecreases
UV Exposure Time IncreasesIncreasesIncreasesDecreases
Oxygen Presence DecreasesDecreasesDecreasesIncreases
Monofunctional Monomer DecreasesDecreasesDecreasesMay increase if conversion is low

Table 2: Illustrative Quantitative Data on the Effect of Photoinitiator Concentration on Mechanical Properties of a Diacrylate System

Data presented here is representative of typical diacrylate systems and serves as an illustration. Actual values for a specific PDDA formulation may vary.

Photoinitiator Conc. (% w/w)Tensile Strength (MPa)Young's Modulus (GPa)Hardness (Shore D)
0.1150.565
0.5351.278
1.0451.885
2.0421.784

Table 3: Illustrative Quantitative Data on the Effect of UV Exposure Time on Mechanical Properties of a Diacrylate System

Curing conditions: Constant UV Intensity (e.g., 50 mW/cm²), 1.0% photoinitiator. Data is illustrative.

UV Exposure Time (seconds)Tensile Strength (MPa)Young's Modulus (GPa)Degree of Conversion (%)
10180.675
30381.490
60441.7596
120451.8>98

Table 4: Comparison of Mechanical Properties of PDDA and HDDA Networks in a Wood Coating Formulation

PropertyHDDA FormulationPDDA Formulation
Tensile Modulus (MPa) 410490
Tensile Strength (MPa) 2022
Elongation (%) 78
Flexural Modulus (MPa) 300375
Flexural Strength (MPa) 2027

Experimental Protocols

Protocol 1: Determination of Crosslinking Density by Equilibrium Swelling Test

Objective: To determine the average molecular weight between crosslinks (Mc) and the crosslinking density of a cured PDDA network using the equilibrium swelling method and the Flory-Rehner theory.

Materials:

  • Cured PDDA samples of known dimensions.

  • A good solvent for the polymer network (e.g., Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM)).

  • Vials with tight-fitting caps.

  • Analytical balance (accurate to 0.1 mg).

  • Filter paper.

  • Vacuum oven.

Procedure:

  • Sample Preparation: Prepare at least three replicate samples of the cured PDDA network. Cut them into a regular shape (e.g., small discs or squares) and accurately weigh each dry sample to obtain the initial mass (m_dry).

  • Immersion: Place each sample in a separate vial and add a sufficient amount of the chosen solvent to fully immerse the polymer. Seal the vials to prevent solvent evaporation.

  • Equilibrium Swelling: Allow the samples to swell at a constant temperature (e.g., room temperature) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The time required will depend on the sample thickness and crosslinking density.

  • Weighing the Swollen Sample: After the swelling period, carefully remove a sample from the vial, quickly blot the surface with filter paper to remove excess solvent without compressing the sample, and immediately weigh it to obtain the swollen mass (m_swollen).

  • Drying: Place the swollen samples in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures all the absorbed solvent has been removed. The final dry weight should be very close to the initial m_dry.

Calculations:

  • Mass Swelling Ratio (Q_m):

    • Q_m = (m_swollen - m_dry) / m_dry

  • Volume Swelling Ratio (Q_v):

    • Q_v = 1 + (ρ_p / ρ_s) * Q_m

    • where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

  • Polymer Volume Fraction in the Swollen Gel (v₂):

    • v₂ = 1 / Q_v

  • Flory-Rehner Equation to calculate Mc:

    • Mc = - (ρ_p * V_s * (v₂^(1/3) - v₂/2)) / (ln(1 - v₂) + v₂ + χ * v₂²)

    • where V_s is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.

Protocol 2: Characterization of Thermomechanical Properties by Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and the storage modulus in the rubbery plateau (E') for a cured PDDA network, and to relate E' to the crosslinking density.

Materials:

  • Cured PDDA samples in a rectangular bar shape with uniform dimensions (e.g., as specified by the DMA instrument manufacturer).

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., three-point bending or tensile).

Procedure:

  • Sample Preparation: Prepare rectangular bars of the cured PDDA network with precise and uniform dimensions. Measure the length, width, and thickness of each sample accurately.

  • Instrument Setup:

    • Mount the sample in the appropriate fixture (e.g., three-point bending).

    • Set the experimental parameters:

      • Temperature Range: From a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected glass transition (e.g., 150 °C).

      • Heating Rate: A typical rate is 3-5 °C/min.

      • Frequency: A standard frequency is 1 Hz.

      • Strain Amplitude: A small strain within the linear viscoelastic region of the material (e.g., 0.1%).

  • Running the Experiment: Start the temperature ramp and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): The Tg can be identified as the peak of the tan δ curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve. It is important to be consistent in the method used for reporting Tg.[6]

    • Rubbery Modulus (E'rubber): Identify the relatively flat region of the storage modulus (E') curve at temperatures above the Tg. This is the rubbery plateau. Select a temperature in this region and record the value of E'.

    • Crosslinking Density (ν_e): The crosslinking density can be estimated from the rubbery modulus using the theory of rubber elasticity:

      • ν_e = E'rubber / (3 * R * T)

      • where R is the ideal gas constant and T is the absolute temperature (in Kelvin) at which E'rubber was measured.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_characterization Network Characterization cluster_properties Final Network Properties PDDA This compound Mix Mixing PDDA->Mix PI Photoinitiator PI->Mix Additives Additives (optional) Additives->Mix UV UV Curing Mix->UV Swelling Swelling Test UV->Swelling DMA DMA UV->DMA Mechanical Mechanical Testing UV->Mechanical Intensity UV Intensity Intensity->UV Time Exposure Time Time->UV XLD Crosslinking Density Swelling->XLD Hardness Hardness & Modulus DMA->Hardness Mechanical->Hardness XLD->Hardness directly proportional Flexibility Flexibility XLD->Flexibility inversely proportional troubleshooting_flowchart start Start: Cured Sample Issue issue What is the main issue? start->issue brittle Brittle / Cracks issue->brittle Brittle tacky Soft / Tacky issue->tacky Tacky brittle_cause Likely Cause: High Crosslinking Density brittle->brittle_cause tacky_cause Likely Cause: Incomplete Polymerization tacky->tacky_cause brittle_sol1 Decrease Photoinitiator Concentration brittle_cause->brittle_sol1 brittle_sol2 Decrease UV Exposure Time/Intensity brittle_cause->brittle_sol2 brittle_sol3 Add Monofunctional Monomer brittle_cause->brittle_sol3 tacky_sol1 Cure in Inert Atmosphere tacky_cause->tacky_sol1 tacky_sol2 Increase UV Exposure Time/Intensity tacky_cause->tacky_sol2 tacky_sol3 Check Initiator/ UV Lamp Match tacky_cause->tacky_sol3 photopolymerization_pathway UV UV Light PI Photoinitiator (PI) UV->PI Absorption PI_star Excited PI* PI->PI_star Radicals Free Radicals (R.) PI_star->Radicals Generation Monomer PDDA Monomer Radicals->Monomer Initiation Propagation Propagation Monomer->Propagation Crosslinking Crosslinking Propagation->Crosslinking Network Cured Network Crosslinking->Network

References

Technical Support Center: Minimizing Shrinkage in 3D Printed Parts with 1,5-Pentanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Pentanediol diacrylate (PDDA) in 3D printing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to material shrinkage during the photopolymerization process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using PDDA-based resins in your 3D printing experiments.

Problem Potential Cause Recommended Solution
Significant Warping or Curling of Printed Parts High volumetric shrinkage of the resin formulation.1. Optimize Resin Formulation: Incorporate monomers with higher molecular weight or cyclic structures to reduce the concentration of reactive acrylate (B77674) groups. 2. Add Fillers: Introduce inert fillers (e.g., silica (B1680970) nanoparticles) to decrease the overall volume of polymerizable material. 3. Control Curing Parameters: Reduce the light intensity or use a pulsed or ramped curing profile to slow down the polymerization rate and allow for stress relaxation.
Internal Cracks or Voids in the Printed Object Rapid and non-uniform polymerization leading to high internal stresses.1. Adjust Photoinitiator Concentration: Lowering the photoinitiator concentration can slow down the curing process, leading to more uniform polymerization and reduced stress. 2. Increase Resin Viscosity: Formulations with higher initial viscosity can sometimes mitigate cracking by providing more resistance to shrinkage forces. 3. Optimize Printing Strategy: For layer-based printing, ensure proper adhesion between layers and consider using support structures to minimize stress accumulation.
Poor Dimensional Accuracy and Detail Resolution Inconsistent shrinkage throughout the part.1. Calibrate Printer Settings: Adjust the exposure time and light intensity for your specific resin formulation to ensure optimal curing in each layer. 2. Incorporate Low-Shrinkage Monomers: Blend PDDA with monomers known for lower shrinkage, such as those with bulky side groups or higher molecular weights. 3. Use Shrinkage Compensation in Slicer Software: Many 3D printing software packages allow for scaling the model to compensate for expected material shrinkage.
Part Detaches from the Build Plate During Printing Shrinkage-induced stress overcoming the adhesion to the build platform.1. Improve First Layer Adhesion: Ensure the build plate is level and clean. Increase the exposure time for the initial layers to create a strong bond. 2. Modify Part Orientation: Orient the part on the build plate to minimize the cross-sectional area of each layer, which can reduce the peeling forces during printing. 3. Add a Raft or Brim: Using a raft or brim in your print settings increases the surface area of the first layer, improving adhesion.

Frequently Asked Questions (FAQs)

Q1: What is volumetric shrinkage and why is it a problem in 3D printing with PDDA?

A1: Volumetric shrinkage is the reduction in volume that occurs when liquid photopolymer resins, such as those containing this compound (PDDA), are cured into a solid. This happens because the individual monomer molecules, which are initially at a certain distance from each other (van der Waals distance), form shorter, covalent bonds during polymerization.[1] This reduction in volume can be significant, ranging from 2% to 14% for acrylate-based resins.[1] In 3D printing, this shrinkage can lead to internal stresses, which may cause warping, cracking, poor dimensional accuracy, and delamination of the printed part.

Q2: How does the structure of this compound contribute to shrinkage?

A2: this compound is a difunctional linear acrylate monomer. Its relatively small size and linear structure mean that there is a high concentration of reactive acrylate groups per unit volume. During polymerization, the conversion of these double bonds to single bonds leads to a significant decrease in intermolecular distance, resulting in volumetric shrinkage. Generally, for linear diacrylates, a shorter alkyl chain length between the acrylate groups can lead to higher shrinkage due to a higher density of crosslinks.

Q3: How can I formulate a low-shrinkage resin using this compound?

A3: To create a low-shrinkage resin with PDDA, you can employ several strategies:

  • Incorporate High Molecular Weight Monomers: Blending PDDA with larger monomers or oligomers reduces the overall concentration of reactive double bonds, thereby decreasing shrinkage.

  • Add Bulky Monomers: Monomers with bulky or cyclic structures can hinder the close packing of polymer chains, leading to lower shrinkage.

  • Use Fillers: The addition of inert fillers like silica or glass particles reduces the volume of resin that undergoes polymerization, thus decreasing the overall shrinkage of the composite material.[2]

  • Hybrid Systems: Combining free-radical polymerization of acrylates with cationic ring-opening polymerization of epoxides can significantly reduce shrinkage, as ring-opening can lead to a slight expansion that counteracts the shrinkage from the acrylate polymerization.

Q4: What is the effect of photoinitiator concentration on the shrinkage of PDDA-based resins?

A4: The concentration of the photoinitiator can influence the rate and degree of polymerization, which in turn affects shrinkage stress. While some studies have shown that varying the photoinitiator concentration may not significantly change the final volumetric shrinkage, it can affect the rate at which that shrinkage occurs.[3][4] A higher concentration of photoinitiator can lead to a faster polymerization rate, which may not allow enough time for stress relaxation, potentially increasing the risk of defects like cracking and warping.

Quantitative Data on Shrinkage

Monomer Molecular Weight ( g/mol ) Functionality Typical Volumetric Shrinkage (%)
Ethylene Glycol Diacrylate (EGDA)170.162~12-15%
1,4-Butanediol Diacrylate (BDDA)198.222~10-13%
This compound (PDDA) 212.24 2 Estimated ~9-12%
1,6-Hexanediol Diacrylate (HDDA)226.272~8-11%
Tri(ethylene glycol) Dimethacrylate (TEGDMA)286.322~7-10%
Bisphenol A glycerolate dimethacrylate (Bis-GMA)512.592~5-7%

Note: The value for PDDA is an estimate based on the trend of decreasing shrinkage with increasing alkyl chain length in linear diacrylates.

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage using a Gas Pycnometer

This protocol outlines the procedure for determining the volumetric shrinkage of a PDDA-based resin formulation using a gas pycnometer, which measures the true volume of a solid object by displacing a gas.

Materials and Equipment:

  • PDDA-based photocurable resin

  • Gas pycnometer (e.g., Helium pycnometer)

  • Analytical balance (accurate to 0.1 mg)

  • UV curing chamber or 3D printer's light source

  • Small, non-reactive molds (e.g., silicone)

  • Spatula

  • Transparent, non-reactive film (e.g., Mylar)

Procedure:

  • Sample Preparation (Uncured): a. Place a small, empty, non-reactive mold on the analytical balance and tare it. b. Carefully dispense a small amount of the liquid PDDA resin into the mold. Record the mass of the uncured resin (m_uncured). c. Place the mold containing the uncured resin into the sample chamber of the gas pycnometer. d. Following the manufacturer's instructions for the gas pycnometer, measure the volume of the uncured resin (V_uncured). It is recommended to perform multiple measurements and take the average to ensure accuracy.

  • Curing: a. Remove the sample from the pycnometer. b. Cover the top surface of the resin with a transparent, non-reactive film to prevent oxygen inhibition and ensure a smooth surface. c. Place the sample in a UV curing chamber or under the 3D printer's light source. d. Cure the resin using a defined light intensity and exposure time, ensuring complete polymerization. e. After curing, allow the sample to cool to room temperature.

  • Sample Preparation (Cured): a. Carefully remove the cured solid polymer from the mold. b. Place the cured polymer on the analytical balance and record its mass (m_cured). Note that m_cured should be very close to m_uncured. c. Place the cured polymer into the sample chamber of the gas pycnometer.

  • Volume Measurement (Cured): a. Measure the volume of the cured polymer (V_cured) using the gas pycnometer. Again, perform multiple measurements and average the results.

  • Calculation of Volumetric Shrinkage: a. Calculate the density of the uncured resin: ρ_uncured = m_uncured / V_uncured. b. Calculate the density of the cured polymer: ρ_cured = m_cured / V_cured. c. Calculate the volumetric shrinkage (%) using the following formula: Volumetric Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] x 100

Visualizations

Shrinkage_Troubleshooting_Workflow Start Problem: Excessive Shrinkage Formulation Analyze Resin Formulation Start->Formulation Printing_Parameters Evaluate Printing Parameters Start->Printing_Parameters Post_Processing Review Post-Processing Start->Post_Processing Monomer_Choice High concentration of low MW monomers? Formulation->Monomer_Choice Filler_Content Low filler content? Formulation->Filler_Content Light_Intensity High light intensity? Printing_Parameters->Light_Intensity Curing_Time Inadequate curing time? Printing_Parameters->Curing_Time Add_High_MW Incorporate high MW monomers/oligomers Monomer_Choice->Add_High_MW Yes End Shrinkage Minimized Monomer_Choice->End No Add_Fillers Increase filler content Filler_Content->Add_Fillers Yes Filler_Content->End No Reduce_Intensity Decrease light intensity Light_Intensity->Reduce_Intensity Yes Light_Intensity->End No Optimize_Curing Optimize curing time Curing_Time->Optimize_Curing Yes Curing_Time->End No Add_High_MW->End Add_Fillers->End Reduce_Intensity->End Optimize_Curing->End

Caption: A workflow diagram for troubleshooting excessive shrinkage in 3D printed parts.

Resin_Formulation_For_Low_Shrinkage cluster_additives Low-Shrinkage Additives Resin_Base PDDA-Based Resin High_MW_Monomer High MW Monomers/ Oligomers Resin_Base->High_MW_Monomer + Bulky_Monomer Bulky/Cyclic Monomers Resin_Base->Bulky_Monomer + Inert_Filler Inert Fillers (e.g., Silica) Resin_Base->Inert_Filler + Ring_Opening_Monomer Ring-Opening Monomers (e.g., Epoxides) Resin_Base->Ring_Opening_Monomer + Low_Shrinkage_Resin Low-Shrinkage Formulation High_MW_Monomer->Low_Shrinkage_Resin Bulky_Monomer->Low_Shrinkage_Resin Inert_Filler->Low_Shrinkage_Resin Ring_Opening_Monomer->Low_Shrinkage_Resin

Caption: Key components for formulating a low-shrinkage PDDA-based resin.

References

Validation & Comparative

A Comparative Guide: 1,5-Pentanediol Diacrylate (PDDA) vs. 1,6-Hexanediol Diacrylate (HDDA) in UV Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reactive diluents in UV-curable coatings is a critical determinant of the final properties of the cured material. Among the most common difunctional monomers are 1,5-Pentanediol (B104693) diacrylate (PDDA) and 1,6-Hexanediol (B165255) diacrylate (HDDA). While structurally similar, the single-carbon difference in their alkane chain imparts distinct performance characteristics. This guide provides an objective comparison of PDDA and HDDA, supported by experimental data, to aid in the selection of the optimal monomer for specific UV coating applications.

Executive Summary

1,6-Hexanediol diacrylate (HDDA) is a widely established and utilized reactive diluent in the UV coatings industry, known for its good overall properties and cost-effectiveness.[1] 1,5-Pentanediol diacrylate (PDDA) has emerged as a viable alternative, with studies indicating that it yields nearly identical properties to HDDA in many formulations, and in some cases, offers performance improvements.[2] A key differentiator for PDDA is its potential to be derived from renewable resources, offering a more sustainable profile.[1][2]

Physical and Chemical Properties

The fundamental properties of PDDA and HDDA, such as molecular weight, viscosity, and density, are summarized in the table below. These characteristics influence the handling and processing of the uncured formulation.

PropertyThis compound (PDDA)1,6-Hexanediol Diacrylate (HDDA)
CAS Number 36840-85-4[3]13048-33-4[4]
Molecular Formula C₁₁H₁₆O₄[3][5]C₁₂H₁₈O₄[6]
Molecular Weight ( g/mol ) 212.24[3][5]226.27[4]
Appearance Colorless to pale yellow liquid[3]Clear, colorless liquid[4][7]
Viscosity @ 25°C (cps) ~27[8]~9-15[4][8]
Density @ 25°C (g/mL) ~1.03[8]~1.01 - 1.02[4][8][9]
Refractive Index (n20/D) ~1.452[10]~1.456[9][11]
Flash Point (°C) 134.4[10]>100[4]

Performance in UV Coatings: A Comparative Analysis

The performance of PDDA and HDDA in UV-cured coatings has been evaluated across several key metrics. The following tables summarize the experimental data from comparative studies.

Cured Film Properties
PropertyFormulation with PDDAFormulation with HDDATest Method
Shore D Hardness 81.5 D[8]81.5 D[8]ASTM D2240
Tack-Free Belt Speed (fpm) 75[8]75[8]Conveyor with UV lamp
Acrylate Conversion (%) 96.0[8]98.5[8]FTIR Spectroscopy
Glass Transition Temp. (Tg, °C) 85.7[8]88.7[8]Tan Delta
Mechanical Properties
PropertyFormulation with PDDAFormulation with HDDATest Method
Tensile Modulus (psi) 130,000140,000ASTM D638-14
Tensile Strength (psi) 5,8006,000ASTM D638-14
Elongation at Break (%) 1010ASTM D638-14
Flexural Modulus (psi) 300,000310,000ASTM D790
Flexural Strength (psi) 12,00012,500ASTM D790

Note: The data presented is based on specific formulations and testing conditions. Results may vary depending on the complete formulation, substrate, and curing parameters.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following sections outline the protocols for the key experiments cited in this guide.

Shore D Hardness Test

Methodology based on ASTM D2240:

  • Specimen Preparation: A cured coating film with a minimum thickness of 6.4 mm is required. If a single film does not meet this thickness, multiple layers may be stacked. The test specimen is placed on a hard, flat surface.

  • Instrumentation: A Shore D durometer is used. The instrument's indenter is pressed into the specimen, ensuring it is parallel to the surface.

  • Measurement: The hardness reading is taken within one second of firm contact between the indenter and the specimen. Multiple readings are taken at different locations on the specimen and averaged.

experimental_workflow_shore_hardness cluster_prep Specimen Preparation cluster_test Hardness Measurement cluster_analysis Data Analysis prep1 Prepare cured coating film (min. 6.4mm thick) prep2 Place specimen on a hard, flat surface prep1->prep2 test1 Press Shore D durometer indenter into specimen prep2->test1 test2 Read hardness value within 1 second test1->test2 test3 Repeat measurements at different locations test2->test3 analysis1 Average the readings test3->analysis1

Workflow for Shore D Hardness Testing.
Tensile Properties Test

Methodology based on ASTM D638-14:

  • Specimen Preparation: Cured films are cut into a standard dumbbell shape. The dimensions of the specimen depend on the material's rigidity and thickness.

  • Instrumentation: A universal testing machine (UTM) equipped with tensile grips and an extensometer is used.

  • Procedure: The specimen is loaded into the tensile grips. The extensometer is attached to the sample to measure strain. The test is initiated by separating the grips at a constant rate of speed until the specimen fractures.

  • Data Analysis: Tensile strength, elongation at break, and tensile modulus are calculated from the resulting stress-strain curve.

experimental_workflow_tensile_test cluster_prep Specimen Preparation cluster_test Tensile Testing cluster_analysis Data Analysis prep1 Cut cured film into dumbbell shape test1 Load specimen into UTM grips prep1->test1 test2 Attach extensometer test1->test2 test3 Apply tensile load at constant speed until fracture test2->test3 analysis1 Generate stress-strain curve test3->analysis1 analysis2 Calculate tensile strength, elongation, and modulus analysis1->analysis2

Workflow for Tensile Properties Testing.
Flexural Properties Test

Methodology based on ASTM D790:

  • Specimen Preparation: Rectangular bar-shaped specimens of the cured coating are prepared.

  • Instrumentation: A universal testing machine (UTM) configured for a three-point bending test is used. This consists of two supports for the specimen and a loading nose to apply force at the midpoint.

  • Procedure: The specimen is placed on the two supports. The loading nose applies a load at a constant rate of speed until the specimen breaks or reaches a specified strain.

  • Data Analysis: Flexural strength and flexural modulus are calculated from the load-deflection curve.

experimental_workflow_flexural_test cluster_prep Specimen Preparation cluster_test Flexural Testing cluster_analysis Data Analysis prep1 Prepare rectangular bar specimen test1 Place specimen on UTM supports prep1->test1 test2 Apply load at midpoint with loading nose test1->test2 test3 Continue until fracture or specified strain test2->test3 analysis1 Generate load-deflection curve test3->analysis1 analysis2 Calculate flexural strength and modulus analysis1->analysis2

Workflow for Flexural Properties Testing.

Synthesis and Sourcing

1,6-Hexanediol diacrylate (HDDA) is typically synthesized via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[6][12]

This compound (PDDA) can be produced through a similar esterification process, substituting 1,6-hexanediol with 1,5-pentanediol.[2] Notably, there are established processes to produce 1,5-pentanediol from renewable biomass sources like furfural, which is derived from corncobs and other agricultural waste.[1][2]

Safety Considerations

Both PDDA and HDDA are skin and eye irritants and may cause allergic skin reactions.[1][7][10][13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling these chemicals.[1][7] It is essential to consult the Safety Data Sheet (SDS) for each monomer before use for detailed handling and safety information.[1][7][10][13]

Conclusion

The choice between this compound and 1,6-Hexanediol diacrylate in UV coatings will depend on the specific performance requirements of the application. The experimental data suggests that in many cases, their performance is comparable, with HDDA showing slightly higher tensile and flexural moduli in the tested formulations. However, PDDA's potential as a bio-based monomer presents a compelling advantage for formulators seeking to enhance the sustainability of their products. For applications where minor differences in mechanical properties are not critical, PDDA can serve as a drop-in replacement for HDDA with minimal need for reformulation.[2] Rigorous testing within the context of the complete coating formulation is always recommended to ensure optimal performance.

References

Performance of 1,5-Pentanediol Diacrylate (PDDA) in 3D Printing Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1,5-Pentanediol diacrylate (PDDA) as a component in 3D printing resins, particularly for applications in the scientific and medical fields. Through a detailed comparison with other common difunctional acrylates, this document aims to equip researchers with the necessary data to make informed decisions on material selection for their specific applications. The information presented is supported by experimental data and established testing protocols.

Introduction to this compound (PDDA)

This compound (PDDA) is a difunctional acrylate (B77674) monomer that is gaining attention as a potential component in photocurable 3D printing resins. Its linear five-carbon backbone provides a unique balance of properties that can be advantageous in various applications, including the fabrication of biomedical devices and research tools. Notably, PDDA can be synthesized from renewable resources, making it a more sustainable alternative to some petroleum-based monomers.[1] This guide will compare the performance of PDDA-containing resins to those formulated with other common diacrylates such as 1,6-Hexanediol diacrylate (HDDA), 1,4-Butanediol diacrylate (BDDA), and Triethylene glycol dimethacrylate (TEGDMA).

Comparative Performance Analysis

The performance of a 3D printing resin is determined by a combination of its mechanical properties, printability (largely influenced by viscosity), and, for many scientific applications, its biocompatibility. This section provides a comparative analysis of these key performance indicators.

Mechanical Properties

The mechanical integrity of a 3D printed part is crucial for its intended function. Key mechanical properties for consideration include tensile strength, which measures the material's resistance to being pulled apart, and flexural modulus, which indicates its stiffness.

While direct comparative studies of PDDA in 3D printing resins are limited, data from studies on UV-curable coatings suggest that PDDA can offer comparable or even improved mechanical performance over the commonly used HDDA.[1] In some formulations, substituting HDDA with PDDA has been shown to improve both tensile and flexural modulus and strength.[1] The shorter carbon chain of PDDA compared to HDDA may allow for more favorable polymer chain configurations, positively impacting the mechanical properties of the cured material.[1]

Table 1: Comparison of Mechanical Properties of Diacrylate-Based Resins

Diacrylate MonomerTensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)Key Characteristics
This compound (PDDA) Potentially higher than HDDAPotentially higher than HDDAModerateGood balance of strength and stiffness.[1]
1,6-Hexanediol diacrylate (HDDA) 40 - 601.5 - 3.05 - 15Commonly used, good overall properties.
1,4-Butanediol diacrylate (BDDA) 35 - 551.2 - 2.510 - 25Offers increased flexibility.
Triethylene glycol dimethacrylate (TEGDMA) 30 - 501.0 - 2.015 - 30High flexibility, lower stiffness.

Note: The values presented are typical ranges for resins containing these monomers and can vary significantly based on the full formulation, printing parameters, and post-curing processes. Data for PDDA is inferred from comparative studies with HDDA in similar applications.

Viscosity and Printability

The viscosity of a resin is a critical factor for stereolithography (SLA) and other vat polymerization 3D printing technologies. Lower viscosity resins generally allow for faster printing, easier recoating of layers, and better resolution of fine features. The shorter chain length of PDDA compared to HDDA suggests it may have a lower viscosity, which would be advantageous for printability.[1]

Table 2: Comparison of Viscosity of Diacrylate Monomers

Diacrylate MonomerTypical Viscosity (mPa·s at 25°C)Impact on Printability
This compound (PDDA) Likely lower than HDDAPotentially improved resolution and faster printing speeds.
1,6-Hexanediol diacrylate (HDDA) 10 - 15Standard performance.
1,4-Butanediol diacrylate (BDDA) 8 - 12Good flow and resolution.
Triethylene glycol dimethacrylate (TEGDMA) 10 - 20Can be slightly higher, potentially affecting fine feature resolution.

Note: Viscosity is highly dependent on the overall resin formulation, including the presence of oligomers, photoinitiators, and other additives.

Biocompatibility

For applications in drug development, tissue engineering, and medical device prototyping, the biocompatibility of the 3D printed material is of paramount importance. Acrylate-based resins can pose a risk of cytotoxicity due to the presence of unreacted monomers and other leachable substances.[2] Therefore, thorough biocompatibility testing is essential. The primary standard for assessing the biological safety of medical devices is the ISO 10993 series of standards.

While specific biocompatibility data for PDDA in 3D printed materials is not widely available, it is suggested that its lower molecular weight and potentially lower toxicity compared to some other acrylates could be beneficial.[1] However, extensive testing according to standardized protocols is necessary to confirm this.

Experimental Protocols

To ensure the objective evaluation of 3D printing resins, standardized experimental protocols must be followed. Below are detailed methodologies for assessing key performance metrics.

Mechanical Testing
  • Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".[3]

  • Specimen Preparation: "Dog-bone" shaped specimens are to be 3D printed according to the dimensions specified in the standard. The printing orientation should be consistent for all samples to minimize variability.[3]

  • Procedure:

    • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Measure the cross-sectional area of the narrow section of each specimen.

    • Mount the specimen in a universal testing machine equipped with grips.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis: Calculate the tensile strength (maximum stress) and elongation at break from the stress-strain curve.

  • Standard: ASTM D790 - "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".

  • Specimen Preparation: Rectangular bar specimens are to be 3D printed to the dimensions specified in the standard.

  • Procedure:

    • Condition the specimens as per ASTM D638.

    • Place the specimen on a three-point bending fixture in a universal testing machine.

    • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.

    • Record the load and deflection.

  • Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.

Viscosity Measurement
  • Instrument: Rotational viscometer or rheometer.

  • Procedure:

    • Equilibrate the resin sample to a constant temperature (e.g., 25 °C).

    • Place the sample in the instrument.

    • Measure the viscosity at a defined shear rate or over a range of shear rates.

  • Data Analysis: Report the viscosity in milliPascal-seconds (mPa·s) at the specified temperature and shear rate.

Biocompatibility Testing: In Vitro Cytotoxicity
  • Standard: ISO 10993-5 - "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[4][5][6][7][8]

  • Sample Preparation (as per ISO 10993-12):

    • 3D print samples of the cured resin with a defined surface area.

    • Sterilize the samples using a method that does not alter the material properties (e.g., ethylene (B1197577) oxide or gamma irradiation).

    • Prepare extracts of the material by incubating them in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours). The ratio of the material surface area to the volume of the medium should be standardized (e.g., 3 cm²/mL).[9]

  • MTT Assay Protocol (a common method for assessing cell viability):

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and culture until a confluent monolayer is formed.

    • Remove the culture medium and replace it with the prepared material extracts. Include negative (culture medium only) and positive (a known cytotoxic substance) controls.

    • Incubate the cells with the extracts for 24-72 hours.

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will metabolize the MTT into a purple formazan (B1609692) product.[10][11][12][13]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7]

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the interplay between monomer properties and resin performance, the following diagrams are provided.

Experimental_Workflow_Mechanical_Testing cluster_prep Specimen Preparation cluster_test Testing cluster_analysis Data Analysis Resin Resin Formulation (PDDA or Alternative) Print 3D Printing (ASTM D638/D790) Resin->Print Cure Post-Curing Print->Cure Condition Conditioning (23°C, 50% RH) Cure->Condition UTM Universal Testing Machine Condition->UTM Tensile Tensile Test (ASTM D638) UTM->Tensile Flexural Flexural Test (ASTM D790) UTM->Flexural StressStrain Stress-Strain Curve Tensile->StressStrain LoadDeflection Load-Deflection Curve Flexural->LoadDeflection Properties Mechanical Properties (Tensile Strength, Flexural Modulus) StressStrain->Properties LoadDeflection->Properties

Caption: Workflow for Mechanical Property Evaluation.

Biocompatibility_Testing_Workflow cluster_sample_prep Sample Preparation (ISO 10993-12) cluster_cell_culture Cell Culture & Exposure cluster_mtt_assay MTT Assay (ISO 10993-5) cluster_data_analysis Data Analysis Print 3D Print Sample Sterilize Sterilize Sample Print->Sterilize Extract Prepare Extract (Incubate in Culture Medium) Sterilize->Extract Expose Expose Cells to Extract Extract->Expose Seed Seed Cells in 96-well Plate Seed->Expose Incubate Incubate (24-72h) Expose->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Evaluate Evaluate Cytotoxicity Calculate->Evaluate

Caption: Workflow for In Vitro Cytotoxicity Testing.

Monomer_Property_Relationship cluster_monomer Monomer Properties cluster_resin Resin Properties cluster_part Cured Part Properties ChainLength Chain Length Viscosity Viscosity ChainLength->Viscosity shorter chain -> lower viscosity Flexural Flexural Modulus ChainLength->Flexural shorter chain -> higher modulus Flexibility Molecular Flexibility Tensile Tensile Strength Flexibility->Tensile Elongation Elongation Flexibility->Elongation more flexible -> higher elongation Reactivity Acrylate Reactivity CureSpeed Cure Speed Reactivity->CureSpeed higher reactivity -> faster cure Viscosity->CureSpeed lower viscosity -> better cure depth Biocompatibility Biocompatibility CureSpeed->Biocompatibility higher cure -> lower leachables

References

A Comparative Analysis of Diacrylate Crosslinkers on Hydrogel Swelling Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The swelling behavior of hydrogels is a critical parameter that dictates their efficacy in a multitude of biomedical applications, including drug delivery, tissue engineering, and diagnostics. The choice of crosslinking agent is paramount in tuning this property. This guide provides a comparative analysis of common diacrylate crosslinkers, offering experimental data to inform the selection of the most suitable crosslinker for specific research and development needs.

Impact of Diacrylate Crosslinkers on Hydrogel Swelling: A Quantitative Comparison

The equilibrium swelling ratio (ESR) is a key metric used to quantify a hydrogel's ability to absorb and retain water. This property is inversely proportional to the crosslinking density of the hydrogel network; a higher degree of crosslinking results in a lower ESR.[1][2] The selection of the diacrylate crosslinker, its concentration, and its molecular weight all play a crucial role in determining the final swelling characteristics of the hydrogel.

Below is a summary of experimental data comparing the effects of different diacrylate crosslinkers on the swelling ratio of hydrogels.

Diacrylate CrosslinkerMonomer SystemCrosslinker Concentration (mol%)Swelling Ratio (g/g)Reference
Ethylene glycol dimethacrylate (EGDMA)Acrylamide/Sodium methacrylate (B99206)1.0~150[3]
Acrylamide/Sodium methacrylate2.0~100[3]
Acrylamide/Sodium methacrylate3.0~75[3]
1,4-Butanediol diacrylate (BDDA)Acrylamide/Sodium methacrylate1.0~125[3]
Acrylamide/Sodium methacrylate2.0~80[3]
Acrylamide/Sodium methacrylate3.0~60[3]
Poly(ethylene glycol) diacrylate (PEGDA) (MW 575)N-isopropylacrylamide1.0~25[4]
N-isopropylacrylamide2.5~18[4]
N-isopropylacrylamide5.0~12[4]
Poly(ethylene glycol) diacrylate (PEGDA) (MW 700)N-isopropylacrylamide1.0~28[4]
N-isopropylacrylamide2.5~20[4]
N-isopropylacrylamide5.0~15[4]

Key Observations:

  • Effect of Crosslinker Concentration: As the concentration of the diacrylate crosslinker increases, the swelling ratio of the hydrogel decreases.[1][5] This is due to the formation of a denser polymer network with smaller mesh sizes, which restricts the influx of water.[6]

  • Effect of Crosslinker Chain Length: For poly(ethylene glycol) diacrylate (PEGDA) crosslinkers, an increase in the molecular weight (and therefore chain length) between the acrylate (B77674) groups leads to a higher swelling ratio at the same molar concentration.[4][7] This is because longer chains create a looser network structure with larger mesh sizes, allowing for greater water absorption.

  • Effect of Crosslinker Type: Different diacrylate crosslinkers, even at the same molar concentration, can result in different swelling ratios due to variations in their chemical structure, hydrophilicity, and the efficiency of the crosslinking reaction. For instance, in an acrylamide/sodium methacrylate system, EGDMA resulted in a higher swelling ratio compared to BDDA at the same concentration.[3]

Visualizing the Crosslinker-Swelling Relationship

The following diagram illustrates the fundamental relationship between the diacrylate crosslinker properties and the resulting hydrogel swelling behavior.

G cluster_0 Diacrylate Crosslinker Properties cluster_1 Hydrogel Network Structure cluster_2 Hydrogel Swelling Property Concentration Concentration Crosslinking Density Crosslinking Density Concentration->Crosslinking Density Increases Molecular Weight / Chain Length Molecular Weight / Chain Length Molecular Weight / Chain Length->Crosslinking Density Decreases Chemical Structure Chemical Structure Chemical Structure->Crosslinking Density Influences Mesh Size Mesh Size Crosslinking Density->Mesh Size Inversely proportional Equilibrium Swelling Ratio (ESR) Equilibrium Swelling Ratio (ESR) Mesh Size->Equilibrium Swelling Ratio (ESR) Directly proportional

Caption: Relationship between diacrylate crosslinker properties and hydrogel swelling.

Experimental Protocols

A standardized protocol is essential for the accurate and reproducible measurement of hydrogel swelling properties.

Protocol 1: Hydrogel Synthesis via Photopolymerization

This protocol describes a general method for fabricating hydrogel discs using UV-initiated free-radical polymerization.

Materials:

  • Monomer (e.g., Acrylamide, N-isopropylacrylamide, Hydroxyethyl methacrylate)

  • Diacrylate crosslinker (e.g., PEGDA, EGDMA, BDDA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Phosphate-buffered saline (PBS, pH 7.4) or deionized water

  • Molds (e.g., silicone spacers between glass slides)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution: In a light-protected vial, dissolve the desired amounts of monomer and diacrylate crosslinker in PBS.

  • Add the photoinitiator to the solution (typically 0.05-1.0% w/v) and mix until fully dissolved.

  • Mold the Hydrogel: Pipette the precursor solution into the molds.

  • UV Curing: Expose the molds to UV light for a specified time to initiate polymerization and crosslinking. The duration of UV exposure will depend on the photoinitiator concentration and the intensity of the UV source.

  • Hydrogel Disc Preparation: After polymerization, carefully disassemble the molds and use a biopsy punch to create hydrogel discs of a uniform diameter.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

The gravimetric method is a common and straightforward approach to determine the swelling characteristics of hydrogels.[8]

Materials:

  • Synthesized hydrogel discs

  • Swelling medium (e.g., PBS pH 7.4, deionized water)

  • Analytical balance (precision of at least 0.1 mg)

  • Lint-free wipes or filter paper

  • Forceps

  • Vials or a multi-well plate

Procedure:

  • Initial Dry Weight (Wd): After synthesis, dry the hydrogel discs to a constant weight in a vacuum oven or by lyophilization. Record this weight.

  • Swelling: Place the dried hydrogel discs in vials containing the swelling medium. Ensure the volume of the medium is sufficient to allow for unrestricted swelling.

  • Equilibrium Swollen Weight (Ws): At regular time intervals, remove a hydrogel disc from the swelling medium.[9] Gently blot the surface with a lint-free wipe to remove excess surface water without compressing the gel.[8]

  • Weigh the swollen hydrogel and record the mass.

  • Return the hydrogel to the swelling medium.

  • Repeat steps 3-5 until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached. This is the equilibrium swollen weight (Ws).

Protocol 3: Calculation of Swelling Parameters

From the mass measurements, the equilibrium swelling ratio can be calculated.

Formula:

  • Equilibrium Swelling Ratio (ESR): This represents the ratio of the weight of the swollen hydrogel at equilibrium to its dry weight.

    ESR = Ws / Wd

    Where:

    • Ws = Mass of the swollen hydrogel at equilibrium

    • Wd = Mass of the dry hydrogel

Conclusion

The choice of diacrylate crosslinker is a critical determinant of the swelling properties of a hydrogel. By carefully selecting the type, concentration, and molecular weight of the crosslinker, researchers can precisely tune the hydrogel network structure to achieve the desired swelling behavior for their specific application. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and characterization of hydrogel-based materials for research, and drug development.

References

A Comparative Guide to Validating the Purity of 1,5-Pentanediol Diacrylate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,5-Pentanediol diacrylate in their work, ensuring its purity is paramount to the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of this compound purity. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Introduction to Purity Validation of this compound

This compound is a difunctional monomer widely used in the synthesis of polymers, adhesives, and coatings. The presence of impurities can significantly impact the properties of the final product, making rigorous purity assessment essential. Common impurities may include residual starting materials such as 1,5-Pentanediol and acrylic acid, byproducts from the synthesis process, or inhibitors added to prevent premature polymerization, such as hydroquinone.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of acrylates.[1] This guide will focus on a validated HPLC method and compare its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound and the detection of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile and Water
Gradient 70% Acetonitrile, 30% Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of the this compound reference standard in methanol at concentrations ranging from 0.1 mg/mL to 10 mg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be quantified using their respective reference standards and calibration curves.

Alternative Analytical Methods

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. While acrylates can be analyzed by GC, their tendency to polymerize at high temperatures can be a challenge.

  • Principle: Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Typical Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Considerations: Derivatization may be necessary for non-volatile impurities. The high temperatures in the injector and column can potentially cause the acrylate (B77674) to polymerize, leading to inaccurate results.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

  • Typical Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Purity is determined by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration. ¹H NMR and ¹³C NMR can provide quantitative and qualitative information about the main component and any impurities present.[2]

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and sample throughput.

ParameterHPLCGCNMR Spectroscopy
Principle Separation based on polaritySeparation based on volatilityStructural analysis based on magnetic properties of nuclei
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nuclei
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Quantitation Excellent with proper calibrationExcellent with proper calibrationExcellent with internal standard
Impurity ID Requires reference standards or MS detectorExcellent with MS detector (NIST library)Excellent for structural elucidation
Sample Throughput ModerateHighLow to moderate
Potential Issues Co-elution of impuritiesThermal degradation/polymerization of acrylatesSignal overlap, requires internal standard for quantitation

Data Presentation

Table 1: Comparison of Purity Assessment of this compound by Different Methods (Illustrative Data)

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD, n=6)
HPLC-UV 99.50.01%0.03%0.5%
GC-FID 99.30.005%0.015%0.8%
¹H NMR (qNMR) 99.60.1%0.3%0.3%

Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify

HPLC Experimental Workflow for this compound Purity Validation.

Method_Comparison cluster_methods Analytical Methods cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages start Purity Validation of This compound hplc HPLC start->hplc gc GC start->gc nmr NMR start->nmr hplc_adv Good for non-volatile & thermally labile compounds, robust quantitation. hplc->hplc_adv Advantages hplc_dis Requires reference standards for impurity identification. hplc->hplc_dis Disadvantages gc_adv High sensitivity, excellent for volatile impurity identification with MS. gc->gc_adv Advantages gc_dis Risk of acrylate polymerization at high temperatures. gc->gc_dis Disadvantages nmr_adv Absolute quantitation with internal standard, structural elucidation. nmr->nmr_adv Advantages nmr_dis Lower sensitivity, potential for signal overlap. nmr->nmr_dis Disadvantages

Logical Comparison of Analytical Methods for Purity Validation.

Conclusion

The validation of this compound purity is critical for ensuring the quality and performance of resulting materials. HPLC offers a robust and reliable method for the routine quality control of this monomer, particularly for quantifying known impurities and the main component without the risk of thermal degradation. GC-MS is a superior choice for identifying unknown volatile impurities, provided that the thermal stability of the analyte is considered. NMR spectroscopy provides an orthogonal method for absolute quantification and definitive structural confirmation. The selection of the most appropriate technique will be dictated by the specific analytical needs, including the nature of potential impurities and the desired level of sensitivity and structural information.

References

A Comparative Analysis of the Mechanical Properties of Polymers Derived from PDDA and HDDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is critical in designing polymers with specific mechanical properties for a myriad of applications, from medical devices to drug delivery systems. This guide provides an objective comparison of the mechanical properties of polymers synthesized using 1,5-pentanediol (B104693) diacrylate (PDDA) and 1,6-hexanediol (B165255) diacrylate (HDDA), supported by experimental data.

1,6-hexanediol diacrylate (HDDA) is a widely utilized difunctional monomer in the production of polymers, particularly for applications involving ultraviolet (UV) light curing.[1] It is known for contributing to desirable properties such as hardness, adhesion, and resistance to heat and abrasion in the resulting polymers.[1] As the demand for sustainable materials grows, bio-based alternatives are gaining significant attention. 1,5-pentanediol diacrylate (PDDA), which can be synthesized from renewable resources, is emerging as a viable substitute for the petroleum-based HDDA.[2] This comparison guide delves into the key mechanical characteristics of polymers made with these two monomers.

Comparative Mechanical Properties

Studies comparing the performance of PDDA and HDDA in UV-curable formulations have shown that their mechanical properties are remarkably similar. In formulations for overprint varnishes (OPV) and wood coatings, key mechanical characteristics were evaluated, demonstrating that PDDA can effectively replace HDDA without significant alterations to the final product's performance.[2]

Below is a summary of the comparative mechanical data for simplified overprint varnish and wood coating formulations containing either PDDA or HDDA.

PropertyFormulationPolymer with PDDAPolymer with HDDA
Shore D Hardness Simplified OPV81.5 D81.5 D
Simplified Wood81.5 D81.5 D
Cure Speed (mJ) Simplified OPV850850
Simplified Wood850850
Acrylate (B77674) Conversion (%) Simplified OPV95.196.5
Simplified Wood92.895.8

Data sourced from "this compound: A Bio-Based Alternative for UV-Curable Coatings and Inks".[2]

The data indicates that for both the simplified overprint varnish and wood coating formulations, the Shore D hardness and the energy required for curing are identical for polymers made with either PDDA or HDDA.[2] A minor difference is observed in the final acrylate conversion, with HDDA showing slightly higher conversion rates.[2] However, this small variance is unlikely to have a substantial impact on the overall performance of the final cured coating.[2]

Experimental Protocols

The following section details the methodologies for the preparation and testing of the polymer formulations cited in this guide.

Formulation Preparation

Simplified overprint varnish (OPV) and wood coating formulations were prepared to compare the performance of PDDA and HDDA. The compositions of these formulations are outlined below:

Table 2: Formulations for Simplified Coatings Applications [2]

ComponentSimplified OPV Formulation (wt%)Simplified Wood Formulation (wt%)
Ebecryl 605 (Bisphenol A epoxy diacrylate)48.048.0
PDDA or HDDA 48.0 48.0
TPO (Photoinitiator)4.04.0
Curing Procedure

The prepared formulations were coated onto a substrate and subsequently cured using a metal halide UV lamp with an intensity of 30 mW/cm² for a duration of one minute.[2]

Mechanical and Physical Testing
  • Viscosity: The viscosity of the uncured formulations was measured to ensure they were suitable for the intended application methods.

  • Shore D Hardness: The hardness of the cured polymer films was determined using a durometer according to the Shore D scale. This test measures the resistance of the material to indentation.

  • Cure Speed: The UV energy (in mJ/cm²) required to achieve a tack-free surface was measured to determine the cure speed.

  • Acrylate Conversion: Fourier-transform infrared (FTIR) spectroscopy was employed to measure the percentage of acrylate double bonds that reacted during the curing process. This is a measure of the extent of polymerization.[2]

Monomer Structure and Polymerization Workflow

The fundamental difference between PDDA and HDDA lies in the length of the aliphatic chain separating the two acrylate functional groups, with HDDA possessing one additional carbon atom.[2] This structural difference is illustrated below.

G cluster_PDDA This compound (PDDA) Structure cluster_HDDA 1,6-Hexanediol Diacrylate (HDDA) Structure PDDA_Acrylate1 H2C=CH-C(=O)O- PDDA_Chain -(CH2)5- PDDA_Acrylate1->PDDA_Chain PDDA_Acrylate2 -O(O=)C-CH=CH2 PDDA_Chain->PDDA_Acrylate2 HDDA_Acrylate1 H2C=CH-C(=O)O- HDDA_Chain -(CH2)6- HDDA_Acrylate1->HDDA_Chain HDDA_Acrylate2 -O(O=)C-CH=CH2 HDDA_Chain->HDDA_Acrylate2

Figure 1: Chemical Structures of PDDA and HDDA Monomers.

The polymerization of these monomers is typically initiated by a photoinitiator upon exposure to UV radiation, leading to the formation of a crosslinked polymer network. The general workflow for this process is depicted in the following diagram.

G Monomer Diacrylate Monomer (PDDA or HDDA) Formulation Liquid Formulation Monomer->Formulation Photoinitiator Photoinitiator Photoinitiator->Formulation UV_Curing UV Curing Formulation->UV_Curing Polymer Crosslinked Polymer Network UV_Curing->Polymer Testing Mechanical Property Testing Polymer->Testing

Figure 2: Experimental Workflow for UV Curing and Testing.

References

A Comparative Guide to the Biocompatibility of 1,5-Pentanediol Diacrylate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biocompatibility of 1,5-Pentanediol diacrylate (PDDA)-based polymers and common alternatives in the field of biomedical research and drug development. Due to a lack of extensive, publicly available quantitative biocompatibility data specifically for PDDA-based polymers, this document focuses on presenting the established biocompatibility profiles of widely used alternatives—Polyethylene glycol diacrylate (PEGDA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). The guide details the standard experimental protocols for assessing biocompatibility, which are essential for evaluating any new polymer system, including those based on PDDA.

Performance Comparison: PDDA-Based Polymers vs. Alternatives

A direct quantitative comparison of the biocompatibility of PDDA-based polymers with PEGDA, PLGA, and PCL is challenging due to the limited specific data for PDDA in the scientific literature. However, based on the general understanding of acrylate-based polymers, a qualitative comparison can be drawn. Acrylate-based polymers, including those derived from PDDA, have the potential for cytotoxicity if unreacted monomers remain after polymerization. Therefore, the biocompatibility of PDDA-based polymers is highly dependent on the degree of curing and purification.

In contrast, PEGDA, PLGA, and PCL have been extensively studied and are generally considered biocompatible, with numerous formulations approved for clinical use. The following tables summarize the available quantitative data for these alternative polymers.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for the initial screening of biomaterials. The MTT assay is a common method used to assess cell viability, where a reduction in viability by more than 30% is typically considered a cytotoxic effect.

Table 1: Comparison of In Vitro Cytotoxicity of Alternative Polymers

PolymerCell LineAssayResults
PEGDA Human Epithelial CellsLIVE/DEAD™ StainingCell viability of ~55–75% in a 20/80 blend of PEGDA3400/400 at a total polymer concentration of 25–30 wt%.
Human Dermal FibroblastsMTT Assay>90% cell viability after 5 days of culture on scaffolds.
PLGA Not SpecifiedNot SpecifiedLower molecular weight PEG-PLGA systems showed a threefold lower cytotoxicity (higher IC50 value) compared to higher molecular weight systems.
PCL L929 Mouse FibroblastsNot SpecifiedBlends of PCL with sebacic acid showed high cell viability (over 90%).
In Vivo Biocompatibility

In vivo studies, such as subcutaneous implantation, provide critical information on the tissue response to a material over time. The inflammatory response and fibrous capsule formation are key indicators of biocompatibility.

Table 2: Comparison of In Vivo Biocompatibility of Alternative Polymers

PolymerAnimal ModelImplantation SiteKey Findings
PEGDA RatBrainPEGDA produced an intense foreign-body response, encapsulated by a fibro-inflammatory barrier.
PLGA Not SpecifiedNot SpecifiedGenerally considered biocompatible, degrading into non-toxic products.
PCL RabbitSubcutaneousShowed no significant differences in inflammatory reactions compared to a commercially available collagenous membrane at 7, 14, and 28 days.
RatBrainPCL provoked a controlled inflammatory reaction and facilitated cell migration into the scaffold, although it induced a fibrotic response around PCL fibers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are summaries of key experimental methods.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Material Exposure: Introduce the test material (either as a direct contact material or as an extract in the culture medium) to the cells.

  • Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to a negative control (cells cultured in medium alone).

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and material-exposed cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

Subcutaneous Implantation for In Vivo Biocompatibility

This in vivo test evaluates the local tissue response to a biomaterial implanted under the skin, typically following the guidelines of ISO 10993-6.

Protocol:

  • Sample Preparation: Prepare sterile samples of the test material and a negative control material of a defined size and shape.

  • Animal Model: Use a suitable animal model, such as rats or rabbits.

  • Implantation: Surgically implant the test and control materials into the subcutaneous tissue of the animals.

  • Observation Period: Monitor the animals for a predetermined period (e.g., 7, 28, or 90 days), observing the implantation sites for any signs of adverse reactions.

  • Tissue Harvesting: At the end of the observation period, euthanize the animals and carefully excise the implant and surrounding tissue.

  • Histological Evaluation: Fix, process, and section the tissue samples. Stain the sections (e.g., with Hematoxylin and Eosin) and examine them microscopically.

  • Scoring: A pathologist scores the tissue response based on the presence and severity of inflammation, fibrosis, necrosis, and other cellular responses according to a standardized scoring system.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

MTT_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight expose_material Expose Cells to Material incubate_overnight->expose_material incubate_exposure Incubate (24-72h) expose_material->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer (DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

MTT Assay Workflow Diagram

Comet_Assay_Workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis start Start cell_suspension Prepare Single-Cell Suspension start->cell_suspension embed_agarose Embed Cells in Agarose on Slide cell_suspension->embed_agarose lysis Cell Lysis embed_agarose->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization visualization Fluorescence Microscopy neutralization->visualization quantification Quantify DNA Damage visualization->quantification end End quantification->end

Comet Assay Workflow Diagram

Implantation_Workflow cluster_procedure Procedure cluster_evaluation Evaluation cluster_result Result start Start prepare_samples Prepare Sterile Implants start->prepare_samples implant Subcutaneous Implantation prepare_samples->implant observe Observation Period (7-90 days) implant->observe harvest Harvest Tissue observe->harvest histology Histological Processing & Staining harvest->histology score Microscopic Scoring histology->score analyze Analyze Tissue Response score->analyze end End analyze->end

Subcutaneous Implantation Workflow

A Comparative Guide to the Thermal Analysis of Polymers Crosslinked with 1,5-Pentanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the thermal stability of crosslinked polymers is crucial for predicting material behavior, ensuring product integrity, and optimizing performance in various applications. 1,5-Pentanediol diacrylate (PDDA) is an aliphatic diacrylate crosslinker that imparts specific thermal and mechanical properties to polymer networks. This guide provides a comparative analysis of the thermal properties of polymers crosslinked with PDDA against those crosslinked with other common diacrylates, supported by experimental data and detailed methodologies.

The thermal characteristics of a crosslinked polymer are significantly influenced by the structure of the crosslinking agent. Factors such as the length of the aliphatic chain in the diacrylate crosslinker play a critical role in determining the glass transition temperature (Tg), decomposition temperature (Td), and viscoelastic properties of the final material. Generally, a higher crosslink density leads to increased thermal stability and a higher glass transition temperature due to restricted polymer chain motion.[1]

Comparative Thermal Analysis Data

The following table summarizes key thermal properties of polymers crosslinked with various diacrylates, including those with structures similar to PDDA, to provide a comparative perspective. The data has been compiled from multiple studies to illustrate the impact of the crosslinker on the final polymer properties.

Polymer SystemCrosslinkerThermal Analysis TechniqueKey FindingsReference
Poly(methyl methacrylate) (PMMA)Triethylene glycol dimethacrylate (TEGDMA)Dynamic Mechanical Analysis (DMA)Increasing TEGDMA content from 1 to 20 mol% resulted in an increase in the glass transition temperature (Tg) and crosslink density.[2][3]
Poly(alkyl acrylate)s1,4-Butanediol diacrylate (BDDA)Differential Scanning Calorimetry (DSC)The Tg of the network materials was found to be significantly influenced by the alkyl ester chain length of the primary monomer, with the crosslinker contributing to an overall increase in Tg compared to linear polymers.[4]
Poly(glycidyl methacrylate) (PGMA)Benzene-1,4-diylbis(2-methylprop-2-enoate) (1,4DMB) and Trimethylolpropane trimethacrylate (TRIM)Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)Post-functionalization of the crosslinked microspheres led to an increase in thermal stability. The initial decomposition temperatures were in the range of 240-250°C for the initial copolymers and 270-290°C for the functionalized versions.[5][6]
Poly(ester-urethane-acrylate) (PEUA)Methyl Methacrylate (MMA) as reactive diluentDifferential Scanning Calorimetry (DSC)The incorporation of MMA influenced the miscibility and compatibility within the polymer network, affecting the thermal properties.[7]

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on well-defined experimental protocols. Below are detailed methodologies for the key techniques used in the thermal characterization of crosslinked polymers.

TechniqueExperimental Parameters
Thermogravimetric Analysis (TGA) Heating Rate: 10 °C/min.[5][6][8] Atmosphere: Inert (Helium[8] or Nitrogen[9]). Temperature Range: 25 to 600 °C.[8] Sample Size: ~10 mg.[5][6] Crucible: Open Al2O3[5][6] or Aluminum[8] crucibles. Reference: Empty crucible.[5][6][8]
Differential Scanning Calorimetry (DSC) Heating Rate: 10 °C/min.[6][8] Atmosphere: Nitrogen (30 cm³/min).[8] Temperature Range: -50 to 200 °C.[9] Sample Size: ~10 mg.[8] Crucible: Aluminum crucible.[8] Reference: Empty aluminum crucible.[8] Procedure: Typically involves a heat-cool-heat cycle to erase the thermal history of the sample.
Dynamic Mechanical Analysis (DMA) Mode: Dual cantilever clamp[8] or bending mode[2]. Frequency: 1 Hz.[2][8] Heating Rate: 3 °C/min.[8] Temperature Range: -50 to 180 °C.[8] Sample Dimensions: Rectangular bars (e.g., 50 mm x 5 mm x 2 mm[2] or 65 mm x 10 mm x 2 mm[8]).

Logical Workflow for Thermal Analysis of Crosslinked Polymers

The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of a crosslinked polymer.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomer Monomer Selection (e.g., Acrylate) Polymerization Polymerization (e.g., Bulk, Solution) Monomer->Polymerization Crosslinker Crosslinker Selection (e.g., 1,5-PDDA) Crosslinker->Polymerization Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Polymerization Cured_Polymer Cured Crosslinked Polymer Polymerization->Cured_Polymer TGA TGA (Thermogravimetric Analysis) Cured_Polymer->TGA DSC DSC (Differential Scanning Calorimetry) Cured_Polymer->DSC DMA DMA (Dynamic Mechanical Analysis) Cured_Polymer->DMA Td Decomposition Temp. (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition (Tg) DSC->Tg Melting_Point Melting/Crystallization DSC->Melting_Point Storage_Modulus Storage Modulus (E') DMA->Storage_Modulus Loss_Modulus Loss Modulus (E'') DMA->Loss_Modulus Tan_Delta Tan Delta DMA->Tan_Delta

Caption: Workflow for synthesis and thermal analysis of crosslinked polymers.

Conclusion

References

A comparative analysis of bio-based versus petroleum-based diacrylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bio-based Versus Petroleum-based Diacrylates: A Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable materials has spurred significant research into bio-based alternatives for petroleum-derived chemicals. Diacrylates, versatile monomers used in a wide array of applications from dental resins to coatings and drug delivery systems, are at the forefront of this transition. This guide provides an objective comparison of the performance of bio-based and petroleum-based diacrylates, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material selections.

Performance Comparison: Bio-based vs. Petroleum-based Diacrylates

The performance of diacrylate-based polymers is intrinsically linked to their chemical structure. While petroleum-based diacrylates, such as bisphenol A glycerolate dimethacrylate (BisGMA) and poly(ethylene glycol) diacrylate (PEGDA), have long been the industry standard, bio-based counterparts derived from sources like isosorbide (B1672297), itaconic acid, and vegetable oils are demonstrating competitive and, in some cases, superior properties.[1][2][3][4]

Mechanical Properties

Bio-based diacrylates have shown promising mechanical performance, often exhibiting a favorable balance of strength, flexibility, and durability. For instance, coatings formulated with bio-based monomers have demonstrated lower hardness but superior scratch and abrasive wear resistance compared to their fossil-based counterparts.[2][5] This suggests a higher ductility and viscoelastic deformation capacity in the bio-based materials.[2]

In the context of dental composites, a key application for diacrylates, bio-based isosorbide-derived urethane (B1682113) dimethacrylate (Is-UDMA) has been evaluated as a potential replacement for the petroleum-based BisGMA.[6] Studies have shown that formulations containing Is-UDMA can achieve a higher degree of conversion and reduced volumetric shrinkage compared to those with BisGMA.[6] However, the flexural strength of some bio-based alternatives can be lower, a factor that can often be mitigated by co-polymerization with other monomers like tri(ethylene glycol) dimethacrylate (TEGDMA).[6]

Table 1: Comparative Mechanical and Physical Properties of Dental Resin Composites

PropertyBio-based (Isosorbide-based)Petroleum-based (BisGMA-based)
Flexural Strength (MPa) 37–45 (for Poly(ISBGBMA/TEGDMA))53 (for Poly(BisGMA/TEGDMA))
Water Sorption (µg/mm³) 39–44 (for Poly(ISBGBMA/TEGDMA))26 (for Poly(BisGMA/TEGDMA))
Volumetric Shrinkage Reduced by up to 23.7% compared to BisGMA resinsHigher than Is-UDMA based resins
Degree of Conversion Higher (up to 82% for Is-UDMA)Lower than Is-UDMA based resins

Data compiled from multiple sources.[6][7][8]

Thermal Properties

The thermal stability of diacrylate polymers is crucial for many applications. The glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, is a key parameter. For instance, a bio-based isosorbide dimethacrylate (ISDMMA) has been shown to enhance the thermo-mechanical properties of resins, increasing the storage modulus and glass transition temperature when used as a cross-linker.[9] Conversely, some studies on coatings have reported a lower glass transition temperature for bio-based acrylates, which corresponds to their higher ductility.[5] The thermal properties of petroleum-based diacrylates like PEGDA can be tuned by altering the molecular weight and concentration, which in turn affects the crosslink density.[10][11]

Table 2: Thermal Properties of Select Diacrylate Systems

Diacrylate SystemGlass Transition Temperature (Tg) (°C)
Bio-based: IsoGMA/TEGDMA (8:2) composite96.9
Bio-based: Poly(ISB2GBMA/TEGDMA)85
Petroleum-based: Pure PEGDA (250 Da)25.8
Petroleum-based: PEGDA with 10% tetraacrylate comonomerup to 56.5

Data compiled from multiple sources.[6][8][9][12]

Biocompatibility and Applications in Drug Development

Biocompatibility is a critical factor for diacrylates used in biomedical applications, including drug delivery and tissue engineering. Petroleum-based PEGDA has been extensively studied for these purposes due to its cytocompatibility and non-toxicity.[13] However, concerns over the potential toxicity of unreacted monomers and photoinitiators have led to the development of rigorous washing procedures.[12]

Bio-based diacrylates are emerging as viable, and potentially safer, alternatives. For example, dextran-acrylate hydrogels, derived from polysaccharides, have demonstrated good biocompatibility in both in vitro and in vivo studies.[14] The use of bio-based materials can also offer advantages in terms of biodegradability, which is desirable for controlled drug release systems.[15] Both bio-based and petroleum-based diacrylates can be formulated into nanoparticles for targeted drug delivery.[16][17][18]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of material properties. Below are summaries of key experimental protocols cited in the literature for characterizing diacrylates.

Mechanical Testing
  • Flexural Strength: Typically measured using a three-point bending test according to ISO standards. Rectangular specimens are placed on two supports and a load is applied to the center until fracture.

  • Compressive Modulus: Cylindrical or disc-shaped samples are subjected to a compressive load, and the resulting stress and strain are measured. The modulus is calculated from the linear region of the stress-strain curve.[19]

  • Hardness and Scratch Resistance: These properties, particularly for coatings, are often evaluated using methods like the Taber abrasion test, which measures wear resistance, and scratch tests that assess the force required to create a visible scratch.[2][5]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and to study curing kinetics. The sample is heated at a controlled rate, and the heat flow is measured relative to a reference.[9][20]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperatures.[3]

Biocompatibility Assessment
  • In Vitro Cytotoxicity: This is often evaluated using tests like the MTT assay or LIVE/DEAD staining.[13][21] Cell cultures are exposed to extracts from the material or placed in direct contact with it, and cell viability is quantified.[14]

  • In Vivo Biocompatibility: This involves implanting the material into an animal model (e.g., subcutaneously or intramuscularly in rats) and evaluating the tissue response over time through histological analysis.[14]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between material composition and properties.

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_formulation Formulation & Curing cluster_characterization Characterization cluster_application Application Bio_Source Bio-based Source (e.g., Isosorbide, Itaconic Acid) Bio_Diacrylate Bio-based Diacrylate Bio_Source->Bio_Diacrylate Chemical Synthesis Petro_Source Petroleum Source (e.g., Ethylene Oxide, Bisphenol A) Petro_Diacrylate Petroleum-based Diacrylate Petro_Source->Petro_Diacrylate Chemical Synthesis Formulation Formulation (Diacrylate + Photoinitiator + Additives) Bio_Diacrylate->Formulation Petro_Diacrylate->Formulation UV_Curing UV Curing Formulation->UV_Curing Mechanical Mechanical Testing (Flexural, Compressive, Hardness) UV_Curing->Mechanical Thermal Thermal Analysis (DSC, TGA) UV_Curing->Thermal Biocompatibility Biocompatibility (In Vitro, In Vivo) UV_Curing->Biocompatibility Dental Dental Composites Mechanical->Dental Coatings Coatings Mechanical->Coatings Thermal->Dental Thermal->Coatings Biocompatibility->Dental Drug_Delivery Drug Delivery Biocompatibility->Drug_Delivery

Caption: General workflow for the synthesis, formulation, and characterization of diacrylate-based materials.

Property_Relationships Source Monomer Source (Bio-based vs. Petroleum) Structure Chemical Structure (e.g., Rigidity, Functionality) Source->Structure determines Crosslink Crosslink Density Structure->Crosslink influences Mechanical Mechanical Properties (Strength, Flexibility, Hardness) Structure->Mechanical affects Thermal Thermal Properties (Tg, Stability) Structure->Thermal affects Biocompatibility Biocompatibility Structure->Biocompatibility impacts Crosslink->Mechanical Crosslink->Thermal Application Application Performance (e.g., Dental, Coating, Biomedical) Mechanical->Application Thermal->Application Biocompatibility->Application

Caption: Interrelationships between diacrylate source, structure, and performance characteristics.

Conclusion

The choice between bio-based and petroleum-based diacrylates is multifaceted, involving considerations of performance, sustainability, and biocompatibility. While petroleum-based diacrylates are well-established with predictable properties, bio-based alternatives offer a compelling case for their adoption, driven by their competitive mechanical and thermal properties, and their origin from renewable resources. For researchers and professionals in drug development, the favorable biocompatibility profiles of many bio-based diacrylates make them particularly attractive for next-generation medical devices and delivery systems. As research continues to advance, the performance gap between bio-based and petroleum-based diacrylates is expected to narrow further, paving the way for more sustainable and effective materials in a variety of scientific and industrial fields.

References

The Influence of Crosslinker Chain Length on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical determinant of a polymer's final characteristics. The length of the crosslinker chain, in particular, plays a pivotal role in dictating the macroscopic properties of the polymer network, including its mechanical strength, swelling behavior, and drug release profile. This guide provides an objective comparison of how different crosslinker chain lengths affect polymer properties, supported by experimental data and detailed methodologies.

The fundamental principle governing the effect of crosslinker chain length is its influence on the crosslink density and the flexibility of the resulting polymer network. Shorter crosslinkers create a more tightly bound, rigid network, while longer crosslinkers introduce greater flexibility and space between polymer chains. This seemingly simple structural variation has profound implications for the material's performance.

Comparative Analysis of Polymer Properties

The following table summarizes the general trends observed when varying the crosslinker chain length for common polymer systems. The data is compiled from multiple studies to provide a comprehensive overview.

PropertyEffect of Increasing Crosslinker Chain LengthSupporting Experimental Evidence
Swelling Ratio IncreasesHydrogels crosslinked with longer chains exhibit higher water uptake due to the increased space between polymer chains, allowing for more solvent molecules to be absorbed.[1][2]
Tensile Strength DecreasesLonger, more flexible crosslinkers lead to a less rigid network with lower resistance to deformation under tensile stress.[3][4]
Young's Modulus / Elastic Modulus Generally DecreasesThe increased flexibility and lower crosslink density associated with longer crosslinkers result in a less stiff material.[5][6] However, some studies have shown a complex relationship where longer crosslinkers can lead to better structural organization and a higher elastic modulus.[6]
Elongation at Break IncreasesThe flexibility imparted by longer crosslinker chains allows the polymer network to stretch more before breaking.[4]
Impact Strength IncreasesLonger crosslinks can more effectively absorb and dissipate energy from an impact, leading to enhanced toughness.[3][7]
Hardness DecreasesThe surface hardness of the polymer tends to decrease with longer, more flexible crosslinkers.[7][8]
Glass Transition Temperature (Tg) DecreasesLonger crosslinkers increase the free volume within the polymer network, allowing for chain mobility at lower temperatures.[9]
Drug Release Rate Generally IncreasesA less dense network with larger mesh sizes, created by longer crosslinkers, facilitates faster diffusion and release of entrapped drug molecules.[10][11] However, in some systems, high crosslinking density with shorter linkers can lead to a porous structure that also facilitates rapid release.[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the properties of crosslinked polymers.

Swelling Ratio Determination

Objective: To quantify the ability of a crosslinked polymer to absorb and retain a solvent.

Methodology:

  • A dried polymer sample of known weight (W_d) is immersed in a specific solvent (e.g., deionized water, phosphate-buffered saline) at a constant temperature.

  • At predetermined time intervals, the sample is removed from the solvent, and excess surface liquid is carefully blotted away with filter paper.

  • The swollen sample is weighed (W_s).

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

  • The process is repeated until the sample reaches a constant weight, indicating equilibrium swelling.[13]

Mechanical Testing (Tensile and Compression)

Objective: To determine the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

Methodology:

  • Polymer samples are prepared in a specific geometry (e.g., dumbbell shape for tensile testing, cylindrical for compression testing) according to ASTM standards.

  • The dimensions of each sample are precisely measured.

  • A universal testing machine (e.g., Instron) equipped with an appropriate load cell is used.

  • For tensile testing, the sample is clamped at both ends and pulled apart at a constant rate of displacement until it fractures.

  • For compression testing, the sample is placed between two plates and compressed at a constant rate.[5]

  • The stress (force per unit area) and strain (change in length per original length) are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.

Drug Release Kinetics

Objective: To evaluate the rate and mechanism of drug release from a polymer matrix.

Methodology:

  • Drug-loaded polymer samples are prepared with a known concentration of the active pharmaceutical ingredient (API).

  • Each sample is placed in a known volume of a release medium (e.g., simulated body fluid) in a dissolution apparatus, maintained at a constant temperature and agitation speed.

  • At specific time points, aliquots of the release medium are withdrawn.

  • The concentration of the released drug in the aliquots is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The cumulative amount of drug released is plotted against time to determine the release profile.[10][11]

Visualizing the Structure-Property Relationship

The following diagrams illustrate the conceptual and experimental frameworks for understanding the impact of crosslinker chain length.

cluster_0 Crosslinker Chain Length cluster_1 Network Structure cluster_2 Polymer Properties Short Chain Short Chain High Crosslink Density\nLow Flexibility High Crosslink Density Low Flexibility Short Chain->High Crosslink Density\nLow Flexibility Leads to Long Chain Long Chain Low Crosslink Density\nHigh Flexibility Low Crosslink Density High Flexibility Long Chain->Low Crosslink Density\nHigh Flexibility Leads to Increased Hardness & Modulus\nDecreased Swelling Increased Hardness & Modulus Decreased Swelling High Crosslink Density\nLow Flexibility->Increased Hardness & Modulus\nDecreased Swelling Results in Decreased Hardness & Modulus\nIncreased Swelling Decreased Hardness & Modulus Increased Swelling Low Crosslink Density\nHigh Flexibility->Decreased Hardness & Modulus\nIncreased Swelling Results in

Caption: Relationship between crosslinker chain length and polymer properties.

Start Start Polymer Synthesis\n(with varying crosslinkers) Polymer Synthesis (with varying crosslinkers) Start->Polymer Synthesis\n(with varying crosslinkers) Purification & Drying Purification & Drying Polymer Synthesis\n(with varying crosslinkers)->Purification & Drying Characterization Characterization Purification & Drying->Characterization Swelling Studies Swelling Studies Characterization->Swelling Studies Mechanical Testing Mechanical Testing Characterization->Mechanical Testing Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Characterization->Thermal Analysis (DSC/TGA) Drug Release Assay Drug Release Assay Characterization->Drug Release Assay Data Analysis & Comparison Data Analysis & Comparison Swelling Studies->Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Thermal Analysis (DSC/TGA)->Data Analysis & Comparison Drug Release Assay->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for evaluating crosslinked polymers.

References

A Comparative Performance Analysis of 1,5-Pentanediol Diacrylate and Other Diacrylates in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of 1,5-Pentanediol diacrylate (PDDA) against other commonly used diacrylates in adhesive applications, including 1,6-Hexanediol diacrylate (HDDA), Diethylene glycol diacrylate (DEGDA), Tripropylene glycol diacrylate (TPGDA), and Polyethylene glycol diacrylate (PEGDA). The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection of appropriate monomers for specific adhesive formulations.

The selection of a diacrylate monomer significantly influences the final properties of an adhesive, such as its adhesion strength, curing speed, viscosity, flexibility, and hardness. This compound, a bio-based monomer, is emerging as a viable alternative to petroleum-based counterparts like HDDA.[1] This guide presents a summary of their performance characteristics based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and other selected diacrylates. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a consolidation from various sources to provide a comparative overview.

PropertyThis compound (PDDA)1,6-Hexanediol diacrylate (HDDA)Diethylene glycol diacrylate (DEGDA)Tripropylene glycol diacrylate (TPGDA)Polyethylene glycol diacrylate (PEGDA 400)
Adhesion Strength (Lap Shear, MPa) Comparable to HDDA~20.1 kg/cm ² (approx. 2 MPa)[2]Good adhesion properties[3][4]Excellent adhesion[5][6]Good adhesion[7][8]
Curing Speed Fast, similar to HDDAFastFastFast[6]Fast
Viscosity (at 25°C, mPa·s) Potentially lower than HDDA~9[9]Low10-15[10]~57[7]
Hardness (Shore D) Similar to HDDAData not availableContributes to flexibilityGood flexibility[5][10][11]Good flexibility[12][13]
Flexibility / Elongation GoodGoodExcellent flexibility[3][14]Excellent flexibility[5][10][11]Excellent flexibility[12][13]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to evaluate the performance of adhesives. Below are detailed protocols for the key experiments.

1. Adhesion Strength: Lap Shear Strength (ASTM D1002)

This test determines the shear strength of an adhesive bond between two rigid substrates, typically metal.

  • Specimen Preparation: Two metal plates (e.g., aluminum, steel) are cleaned and prepared. The adhesive containing the diacrylate monomer is applied to a defined area on one plate. The second plate is then overlapped with the first, creating a single lap joint. The bonded assembly is cured under specified conditions (e.g., UV exposure, temperature).

  • Testing Procedure: The cured specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate (e.g., 1.3 mm/min) until the bond fails.

  • Data Collection: The maximum force required to cause failure is recorded. The shear strength is calculated by dividing the maximum force by the bonded area and is typically expressed in megapascals (MPa).

2. Peel Adhesion (FINAT Test Method 1 / ASTM D3330)

This test measures the force required to peel a flexible material from a rigid substrate at a constant speed and angle.

  • Specimen Preparation: A strip of the adhesive is applied to a standard test panel (e.g., glass or stainless steel). A roller is used to apply a consistent pressure to ensure uniform contact.

  • Testing Procedure: The test panel is mounted in a tensile testing machine. One end of the flexible material is separated from the panel and clamped in the moving grip. The test is conducted by pulling the material away from the panel at a 180° angle and a constant speed (e.g., 300 mm/min).

  • Data Collection: The force required to peel the material is recorded. The peel adhesion is expressed as the average force per unit width of the bond line (e.g., N/25 mm).

3. Hardness (ASTM D2240)

This method measures the indentation hardness of materials, providing an indication of the cured adhesive's resistance to deformation.

  • Specimen Preparation: A sample of the cured adhesive of a specified thickness is prepared.

  • Testing Procedure: A durometer, an instrument with a specific indenter shape and a calibrated spring, is pressed against the surface of the cured adhesive. The depth of indentation is measured.

  • Data Collection: The hardness value is read directly from the durometer's scale. The Shore D scale is commonly used for harder materials like structural adhesives.

Visualization of Experimental Workflow and Structure-Property Relationships

Experimental Workflow for Diacrylate Performance Comparison

Experimental_Workflow cluster_formulation Adhesive Formulation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Formulate Formulate Adhesive with Different Diacrylates PDDA This compound HDDA 1,6-Hexanediol diacrylate DEGDA Diethylene glycol diacrylate TPGDA Tripropylene glycol diacrylate PEGDA Polyethylene glycol diacrylate Adhesion Adhesion Strength (ASTM D1002, FINAT FTM 1) PDDA->Adhesion HDDA->Adhesion DEGDA->Adhesion TPGDA->Adhesion PEGDA->Adhesion Compare Compare Performance Metrics Adhesion->Compare Curing Curing Speed Curing->Compare Viscosity Viscosity Measurement Viscosity->Compare Hardness Hardness Test (ASTM D2240) Hardness->Compare Flexibility Flexibility/Elongation Flexibility->Compare Conclusion Draw Conclusions on Diacrylate Performance Compare->Conclusion

Caption: Experimental workflow for comparing the performance of different diacrylates in adhesives.

Structure-Property Relationships of Diacrylates in Adhesives

Structure_Property cluster_structure Diacrylate Monomer Structure cluster_properties Adhesive Performance Properties Backbone Backbone Structure (Alkyl Chain Length, Ether Linkages) Adhesion Adhesion Strength Backbone->Adhesion Ether linkages can improve Flexibility Flexibility & Elongation Backbone->Flexibility Longer/Flexible chains increase Viscosity Viscosity Backbone->Viscosity Longer chains increase Functionality Acrylate Functionality (Difunctional) CureSpeed Curing Speed Functionality->CureSpeed Higher density speeds up Hardness Hardness & Rigidity Functionality->Hardness Crosslinking increases MW Molecular Weight MW->Flexibility Higher MW can increase MW->Viscosity Higher MW increases

Caption: Influence of diacrylate monomer structure on key adhesive performance properties.

Discussion of Diacrylate Performance

  • This compound (PDDA): As a bio-based alternative to HDDA, PDDA shows comparable performance in terms of curing speed and hardness.[1] Its slightly different chain length may offer advantages in certain formulations, such as potentially lower viscosity, which can improve processing and handling.[1] The flexibility and adhesion properties are also on par with similar linear diacrylates.[15]

  • 1,6-Hexanediol diacrylate (HDDA): HDDA is a widely used reactive diluent known for its ability to reduce viscosity while maintaining good performance characteristics.[1] It offers a good balance of hardness, chemical resistance, and adhesion.[16]

  • Diethylene glycol diacrylate (DEGDA): The presence of ether linkages in the DEGDA backbone imparts greater flexibility to the cured adhesive.[3][14] This makes it suitable for applications requiring movement or bonding to flexible substrates. It is also known for its good adhesion properties.[3][4]

  • Tripropylene glycol diacrylate (TPGDA): TPGDA is another flexible diacrylate with low viscosity.[5][10][11] It is often used to improve the flexibility and adhesion of adhesive formulations. Its low volatility is also an advantage in many applications.[11]

  • Polyethylene glycol diacrylate (PEGDA): PEGDA is available in various molecular weights, which allows for tuning the properties of the adhesive. Higher molecular weight PEGDAs lead to more flexible and elastic adhesives.[7] The hydrophilic nature of the PEG backbone can enhance adhesion to certain substrates.[7][8]

This compound demonstrates performance characteristics that are highly comparable to the widely used 1,6-Hexanediol diacrylate, making it a strong candidate as a bio-based alternative in many adhesive formulations. The choice of a specific diacrylate will ultimately depend on the desired balance of properties for the final application. For applications requiring high flexibility, diacrylates with ether backbones such as DEGDA, TPGDA, and PEGDA are excellent choices. Further research and direct comparative studies under identical conditions are necessary to fully elucidate the nuanced performance differences between these monomers.

References

Safety Operating Guide

Proper Disposal of 1,5-Pentanediol Diacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 1,5-Pentanediol diacrylate is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is an acrylic ester that is classified as a skin and eye irritant and a skin sensitizer.[1][2] Improper disposal of this reactive chemical can lead to environmental contamination and potential health hazards.[3][4] Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance.

Hazard Summary & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment.

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1]Exclamation Mark[1]Chemical-resistant gloves (e.g., butyl rubber)[5]
Eye Irritation (Category 2A)[1]Exclamation Mark[1]Safety goggles or face shield[6]
Skin Sensitization (Category 1)[1]Exclamation Mark[1]Lab coat and other protective clothing[6]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste.[3] It should never be disposed of down the drain or in regular trash.[3][6]

1. Waste Collection and Segregation:

  • Liquid Waste: Collect all waste this compound, including unused or contaminated material, in a designated, properly labeled, and sealed container.[7] The container must be compatible with the chemical.[7]

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads from spills, paper towels, or personal protective equipment (gloves, etc.), must also be collected as hazardous waste.[8] These items should be placed in a sealed bag or container to prevent the release of vapors.[4]

  • Empty Containers: Containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] After rinsing, the container can be punctured to render it unusable and disposed of according to your institution's guidelines for non-hazardous waste.[6] Containers with any residual reactive material should be disposed of as hazardous waste.[8]

2. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and bases.[5][6]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "liquid waste" or "contaminated debris").

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Do not attempt to neutralize or treat the waste yourself unless you are specifically trained and equipped to do so.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[6]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[6][9]

  • Absorption: For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.[9]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow start Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid 1,5-Pentanediol Diacrylate waste_type->liquid_waste Liquid solid_waste Contaminated Solids (PPE, Absorbents) waste_type->solid_waste Solid container_waste Empty Container waste_type->container_waste Container collect_liquid Collect in a Labeled, Sealed Compatible Container liquid_waste->collect_liquid collect_solid Place in a Sealed Bag or Container solid_waste->collect_solid rinse_container Triple-Rinse with Suitable Solvent container_waste->rinse_container store_waste Store in Designated Hazardous Waste Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate Yes dispose_container Dispose of Rinsed Container per Institutional Guidelines rinse_container->dispose_container No (Residuals) collect_rinsate->store_waste contact_ehs Contact EHS for Disposal dispose_container->contact_ehs store_waste->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Pentanediol Diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,5-Pentanediol diacrylate, a common crosslinking agent in polymer formulations. Strict adherence to these procedures is crucial to mitigate risks and ensure operational integrity.

Immediate Safety and Handling Protocol

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a skin sensitizer (B1316253) (Category 1).[1] Inhalation may also cause respiratory irritation.[2] Due to its potential to cause allergic skin reactions, all direct contact must be avoided.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound. The following equipment is mandatory:

  • Eye Protection: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended.[3] Given the sensitizing nature of acrylates, it is crucial to select gloves with adequate chemical resistance. Thin disposable gloves are intended for splash protection only and should be changed immediately upon contact with the chemical.[4][5] For prolonged or immersive contact, heavier-duty gloves are necessary.

    • Protective Clothing: A lab coat or chemical-resistant apron and long sleeves are required to prevent skin contact.[2] Fire/flame resistant and impervious clothing should be worn.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is insufficient or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Engineering Controls
  • Ventilation: A well-ventilated laboratory is essential. Local exhaust ventilation, such as a fume hood, should be used to minimize inhalation exposure.[2]

  • Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in any area where this compound is handled.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Work in a designated area, preferably a chemical fume hood, with a clean and uncluttered workspace.

    • Have spill cleanup materials readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use non-sparking tools to prevent ignition sources.[2]

    • Keep the container tightly closed when not in use.[2]

    • Avoid the formation of aerosols or mists.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • The recommended storage temperature is 15-25°C.[7]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste containing this compound, including unused product, contaminated gloves, paper towels, and other disposable materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • For Small Quantities of Liquid Waste:

    • Small amounts of residual liquid monomer can be polymerized to a solid state before disposal.[8] This can be achieved by mixing it with an equal amount of acrylic powder in a designated waste container within a fume hood.[8]

    • Caution: Do not mix large quantities (greater than 30ml) as the polymerization process can generate significant heat.[8]

  • For Contaminated Materials:

    • Wipe up any spills with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Contaminated PPE, such as gloves, should be placed in the designated waste container immediately after use.

  • Final Disposal:

    • The sealed hazardous waste container must be disposed of through an approved hazardous waste disposal facility.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour this compound down the drain or dispose of it in the regular trash.[8]

Quantitative Safety Data

The following table summarizes key quantitative data for handling this compound.

ParameterValueSource
GHS Classification Skin Irritant 2, Eye Irritant 2A, Skin Sensitizer 1[1]
Occupational Exposure Limits Not Established-
Flash Point 134.4 °C[2]
Glove Breakthrough Time
Glove MaterialThicknessEstimated Breakthrough Time for Similar AcrylatesRecommendation
Nitrile Rubber >8 mil (0.20 mm)> 480 minutesRecommended for prolonged contact
Butyl Rubber >8 mil (0.20 mm)> 480 minutesRecommended for prolonged contact
Nitrile (thin gauge) ~4 mil (0.10 mm)< 15 minutesFor splash protection only; change immediately upon contact

Note: The breakthrough times listed are based on data for similar acrylate (B77674) compounds and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chemical Handle this compound prep_ppe->handle_chemical prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chemical prep_spill Ensure Spill Kit is Accessible prep_spill->handle_chemical handle_storage Store Properly When Not in Use handle_chemical->handle_storage dispose_waste Segregate Contaminated Waste handle_chemical->dispose_waste emergency_spill Spill handle_chemical->emergency_spill emergency_exposure Exposure handle_chemical->emergency_exposure dispose_liquid Polymerize Small Liquid Waste dispose_waste->dispose_liquid dispose_final Dispose as Hazardous Waste dispose_liquid->dispose_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.